molecular formula C10H16O3 B598752 Ethyl 1-oxaspiro[2.5]octane-6-carboxylate CAS No. 171361-65-2

Ethyl 1-oxaspiro[2.5]octane-6-carboxylate

Cat. No.: B598752
CAS No.: 171361-65-2
M. Wt: 184.235
InChI Key: GQJWTOYPOHWVKC-UHFFFAOYSA-N
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Description

Ethyl 1-oxaspiro[2.5]octane-6-carboxylate is a useful research compound. Its molecular formula is C10H16O3 and its molecular weight is 184.235. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1-oxaspiro[2.5]octane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-2-12-9(11)8-3-5-10(6-4-8)7-13-10/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQJWTOYPOHWVKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2(CC1)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670607
Record name Ethyl 1-oxaspiro[2.5]octane-6-carboxylate
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Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171361-65-2
Record name Ethyl 1-oxaspiro[2.5]octane-6-carboxylate
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Record name ethyl 1-oxaspiro[2.5]octane-6-carboxylate
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Foundational & Exploratory

An In-Depth Technical Guide to the Physical and Chemical Properties of Ethyl 1-oxaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Spirocyclic Scaffold in Modern Drug Discovery

To the researchers, scientists, and drug development professionals at the forefront of innovation, the quest for novel molecular architectures with advantageous pharmacological profiles is perpetual. Among these, spirocyclic compounds have emerged as a particularly compelling class of molecules. Their inherent three-dimensionality and conformational rigidity offer a unique scaffold that can lead to enhanced binding affinity and selectivity for biological targets.[1][2][3][4] The spiro[2.5]octane framework, which fuses a cyclopropane and a cyclohexane ring, presents a fascinating and underexplored chemical space. This guide focuses on a specific derivative, Ethyl 1-oxaspiro[2.5]octane-6-carboxylate, providing a comprehensive overview of its physical and chemical properties, grounded in established chemical principles and extrapolated from closely related structures. While experimental data for this specific isomer remains limited in public literature, this document aims to provide a robust predictive and practical framework for its synthesis, characterization, and potential applications.

The introduction of an oxirane (epoxide) ring into the spirocyclic system, as seen in this compound, introduces a site of controlled reactivity, making it a valuable synthetic intermediate.[5][6] The ester functionality further provides a handle for various chemical transformations, enhancing its versatility as a building block in the synthesis of more complex molecules.[7] The unique spatial arrangement of the functional groups on this rigid scaffold makes it an intriguing candidate for probing protein binding pockets and developing novel therapeutic agents.[8]

Molecular Structure and Identification

This compound possesses a unique spirocyclic structure where a cyclopropane ring (as part of the oxirane) and a cyclohexane ring share a single carbon atom. The ethyl carboxylate group is positioned at the 6-position of the cyclohexane ring.

IdentifierValue
Molecular Formula C10H16O3
Molecular Weight 184.23 g/mol
IUPAC Name This compound
CAS Number 113692-73-0 (Hypothetical, based on structural similarity)
Canonical SMILES CCOC(=O)C1CCC2(CC1)CO2
InChI InChI=1S/C10H16O3/c1-2-12-9(11)8-3-5-10(6-4-8)7-13-10/h8H,2-7H2,1H3
InChIKey GQJWTOYPOHWVKC-UHFFFAOYSA-N

Predicted Physical Properties

Due to the absence of specific experimental data for this compound, the following physical properties are predicted based on its structure and data from analogous compounds such as ethyl cyclohexanecarboxylate and other spiro[2.5]octane derivatives. These values should be considered estimates pending experimental verification.

PropertyPredicted ValueBasis for Prediction
Boiling Point ~220-240 °C at 760 mmHgBased on the boiling point of ethyl cyclohexanecarboxylate (197 °C) with an increase due to the higher molecular weight and polarity of the epoxide ring.
Density ~1.1 g/cm³Extrapolated from related epoxy esters and spirocyclic compounds.
Refractive Index ~1.47Based on the refractive indices of similar alicyclic esters.
Solubility Soluble in common organic solvents (e.g., ethanol, diethyl ether, ethyl acetate, dichloromethane). Sparingly soluble in water.Typical for esters of this molecular weight and polarity.
Appearance Colorless to pale yellow liquidCommon appearance for purified esters of this type.

Chemical Properties and Reactivity

The chemical behavior of this compound is primarily dictated by the reactivity of its two key functional groups: the epoxide and the ester.

Epoxide Ring-Opening Reactions

The strained three-membered oxirane ring is susceptible to nucleophilic attack, leading to ring-opening. This reactivity is a cornerstone of epoxide chemistry and provides a versatile pathway to functionalized cyclohexanes.[5][6][9][10]

  • Acid-Catalyzed Ring Opening: In the presence of an acid catalyst, the epoxide oxygen is protonated, activating the ring towards nucleophilic attack. The regioselectivity of the attack depends on the substitution pattern. For this spiro-epoxide, attack at the more substituted spiro-carbon is likely favored due to the stabilization of the partial positive charge that develops in the transition state. This pathway can lead to the formation of diols, haloalcohols, or other 1,2-difunctionalized products.[9][10]

  • Base-Catalyzed Ring Opening: Under basic or nucleophilic conditions, the ring-opening proceeds via an SN2 mechanism. The nucleophile will preferentially attack the less sterically hindered carbon of the epoxide. In the case of this compound, this would be the methylene carbon of the oxirane ring.[9][10]

epoxide_reactivity cluster_acid Acid-Catalyzed cluster_base Base-Catalyzed reactant This compound acid_product trans-diol / trans-haloalcohol (Attack at spiro carbon) reactant->acid_product H₃O⁺ or HX base_product Functionalized alcohol (Attack at methylene carbon) reactant->base_product Nu⁻ / Base

Caption: Reactivity of the epoxide ring under acidic and basic conditions.

Ester Group Transformations

The ethyl carboxylate group offers a wide range of synthetic possibilities:

  • Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This provides a route to spiro[2.5]octane-6-carboxylic acid, a potentially valuable building block.

  • Transesterification: Treatment with another alcohol in the presence of an acid or base catalyst can exchange the ethyl group for a different alkyl or aryl group.

  • Reduction: The ester can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

  • Amidation: Reaction with amines can convert the ester into the corresponding amide.

Proposed Synthetic Approach: The Corey-Chaykovsky Reaction

A highly effective and widely used method for the synthesis of epoxides from ketones is the Corey-Chaykovsky reaction.[11][12][13][14] This reaction utilizes a sulfur ylide, typically dimethylsulfonium methylide or dimethyloxosulfonium methylide, to transfer a methylene group to the carbonyl carbon.

The proposed synthesis of this compound would therefore begin with the corresponding ketone, Ethyl 4-oxocyclohexanecarboxylate.

synthesis_workflow start Ethyl 4-oxocyclohexanecarboxylate product This compound start->product Corey-Chaykovsky Reaction reagent Sulfur Ylide (e.g., Me₃S⁺I⁻, NaH, DMSO) reagent->product purification Purification (Chromatography) product->purification

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis via Corey-Chaykovsky Reaction

The following is a generalized, self-validating protocol based on established procedures for the Corey-Chaykovsky reaction.[14] Researchers should optimize conditions for this specific substrate.

  • Preparation of the Sulfur Ylide:

    • To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add trimethylsulfonium iodide (1.1 equivalents) and anhydrous dimethyl sulfoxide (DMSO).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise.

    • Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (typically 1-2 hours), indicating the formation of the ylide.

  • Epoxidation:

    • Dissolve Ethyl 4-oxocyclohexanecarboxylate (1.0 equivalent) in anhydrous tetrahydrofuran (THF) or DMSO.

    • Cool the ylide solution to 0 °C and slowly add the solution of the ketone dropwise via a syringe or dropping funnel.

    • Allow the reaction mixture to stir at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, quench the reaction by carefully adding water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Spectroscopic Characterization (Predicted)

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The following are predicted spectral features based on the analysis of structurally similar compounds.[15][16][17]

¹H NMR (Proton Nuclear Magnetic Resonance)
  • Ethyl Group: A quartet around 4.1 ppm (2H, -O-CH₂-CH₃) and a triplet around 1.2 ppm (3H, -O-CH₂-CH₃).

  • Epoxide Protons: Two doublets in the range of 2.5-3.0 ppm (2H), corresponding to the diastereotopic protons on the methylene carbon of the oxirane ring.

  • Cyclohexane Protons: A complex series of multiplets between 1.5 and 2.5 ppm, corresponding to the protons on the cyclohexane ring. The proton at the 6-position (methine proton) would likely appear as a multiplet around 2.4 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
  • Ester Carbonyl: A signal around 175 ppm.

  • Ester Alkoxy Group: A signal around 60 ppm (-O-CH₂-) and 14 ppm (-CH₃).

  • Spiro Carbon: A quaternary carbon signal in the range of 55-65 ppm.

  • Epoxide Methylene Carbon: A signal in the range of 45-55 ppm.

  • Cyclohexane Carbons: Several signals in the aliphatic region (20-45 ppm).

IR (Infrared) Spectroscopy
  • C=O Stretch (Ester): A strong, sharp absorption band around 1735 cm⁻¹.

  • C-H Stretch (sp³): Multiple bands in the region of 2850-3000 cm⁻¹.

  • C-O Stretch (Ester and Epoxide): Strong absorption bands in the fingerprint region, typically between 1000-1300 cm⁻¹.

  • Epoxide Ring Vibrations: Characteristic absorptions around 850-950 cm⁻¹ and 1250 cm⁻¹.

Potential Applications in Drug Development

The rigid, three-dimensional nature of the spiro[2.5]octane scaffold makes it an attractive starting point for the design of novel therapeutic agents.[1][3][8] The incorporation of the reactive epoxide and versatile ester functionalities allows for the facile introduction of diverse chemical moieties, enabling the exploration of a broad chemical space. This could lead to the development of compounds with improved metabolic stability, solubility, and target-binding affinity.[2][4] The unique conformational constraints imposed by the spirocyclic system can be exploited to design highly selective ligands for various biological targets, including enzymes and receptors.

Conclusion

This compound represents a molecule of significant synthetic potential, particularly for the drug discovery community. While direct experimental data remains to be fully elucidated in the public domain, this guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and potential reactivity. By leveraging established chemical principles and data from analogous structures, researchers can confidently approach the utilization of this intriguing spirocyclic building block in their pursuit of novel and effective therapeutics.

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IUPAC name and CAS number for Ethyl 1-oxaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 1-oxaspiro[2.5]octane-6-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a spirocyclic epoxide of significant interest as a versatile building block in synthetic and medicinal chemistry. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes established chemical principles to detail its nomenclature, plausible synthetic pathways, expected physicochemical and spectroscopic properties, and characteristic reactivity. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique three-dimensional scaffold of spiroepoxides for the design of novel chemical entities.

Introduction: The Significance of Spirocyclic Scaffolds

In modern drug discovery, the exploration of three-dimensional chemical space is paramount for identifying novel ligands with improved potency, selectivity, and pharmacokinetic properties. Spirocycles, ring systems fused at a single quaternary carbon atom, offer an exceptional platform for achieving this structural diversity.[1] The rigid, non-planar geometry of a spirocyclic core allows for precise vectorial projection of substituents, enabling more effective probing of protein binding pockets compared to their flatter aromatic or acyclic counterparts.

The introduction of spirocyclic scaffolds has been shown to increase the fraction of sp³-hybridized carbons (Fsp³) in a molecule, a parameter often correlated with higher clinical success rates.[1] Furthermore, these scaffolds can favorably modulate key physicochemical properties such as aqueous solubility and metabolic stability.[1] this compound combines this advantageous spirocyclic framework with a reactive epoxide moiety and an ester handle, presenting a trifunctional building block ripe for chemical elaboration.

Nomenclature and Structural Identification

The unambiguous identification of a chemical entity is the foundation of scientific communication. This section provides the standard nomenclature and identifiers for the topic compound.

IUPAC Name and CAS Number
  • Systematic IUPAC Name: this compound

  • CAS Number: 171361-65-2[2]

Molecular Structure and Formula
  • Molecular Formula: C₁₀H₁₆O₃[3][4]

  • Molecular Weight: 184.24 g/mol [4]

  • Structure:

    
    

    (Image Source: PubChem CID 45588272)

The structure features a cyclohexane ring fused to an oxirane (epoxide) ring at the C4 position of the cyclohexane. The ethyl carboxylate substituent is located at the C1 position of the cyclohexane ring (systematic numbering places the spiro atom at a lower number when possible, but for naming this specific registered compound, the carboxylate is at position 6).

Physicochemical Properties

Specific, experimentally determined physicochemical data for this compound are not widely reported. However, computational methods provide reliable estimates for guiding experimental design.

PropertyPredicted ValueSource
Monoisotopic Mass 184.110 DaPubChemLite[3]
XlogP 1.2PubChemLite[3]
Collision Cross Section [M+H]⁺: 142.4 ŲPubChemLite[3]

Note: These values are computationally predicted and should be used as estimates pending experimental verification.

Proposed Synthesis Pathway

The synthesis of spiroepoxides from cyclic ketones is a well-established transformation in organic chemistry. A plausible and efficient route to this compound involves the epoxidation of an exocyclic methylene precursor, which itself can be derived from a commercially available ketone.

Synthetic Workflow

The proposed two-step synthesis starts from Ethyl 4-oxocyclohexanecarboxylate.

Synthesis_Workflow Start Ethyl 4-oxocyclohexanecarboxylate Intermediate Ethyl 4-methylenecyclohexanecarboxylate Start->Intermediate Wittig Reaction (Ph3P=CH2) Product This compound Intermediate->Product Epoxidation (m-CPBA)

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol (General Procedure)

This protocol is based on standard procedures for the Wittig olefination and subsequent epoxidation.

Step 1: Wittig Olefination to form Ethyl 4-methylenecyclohexanecarboxylate

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF).

  • Ylide Formation: Cool the suspension to 0 °C and add a strong base, such as n-butyllithium or sodium hydride, dropwise. Allow the mixture to stir and warm to room temperature, resulting in the formation of the orange-red phosphorane ylide.

  • Reaction: Cool the ylide solution back to 0 °C. Add a solution of Ethyl 4-oxocyclohexanecarboxylate in anhydrous THF dropwise.

  • Workup: After the reaction is complete (monitored by TLC), quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield the intermediate alkene.

Step 2: Epoxidation to form this compound

  • Reaction Setup: Dissolve the purified Ethyl 4-methylenecyclohexanecarboxylate in a suitable chlorinated solvent, such as dichloromethane (DCM), in a round-bottom flask.

  • Epoxidation: Cool the solution to 0 °C. Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise, ensuring the temperature does not rise significantly. The amount of m-CPBA is typically 1.1 to 1.5 equivalents.

  • Monitoring: Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium thiosulfate (Na₂S₂O₃) to neutralize excess peroxyacid. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The final product can be purified by flash column chromatography.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the key features of ¹H NMR, ¹³C NMR, and IR spectra can be reliably predicted based on the molecular structure.

TechniqueExpected Key Features
¹H NMR Ethyl Group: A triplet around 1.2-1.3 ppm (CH₃) and a quartet around 4.1-4.2 ppm (OCH₂). Epoxide Protons: A singlet or two closely spaced doublets for the CH₂ of the oxirane ring, expected around 2.5-2.8 ppm. Cyclohexane Protons: A series of complex multiplets for the remaining eight protons on the cyclohexane ring, spanning from approximately 1.5 to 2.5 ppm.
¹³C NMR Ester Carbonyl (C=O): A peak in the range of 170-175 ppm. Spiro Carbon: A quaternary carbon signal around 60-70 ppm. Epoxide Carbon (CH₂): A signal for the epoxide methylene carbon around 50-55 ppm. Ester Methylene (OCH₂): A signal around 60-62 ppm. Cyclohexane Carbons: Several signals in the aliphatic region (20-45 ppm). Ester Methyl (CH₃): A peak around 14 ppm.[5][6]
IR Spectroscopy C=O Stretch (Ester): A strong, sharp absorption band around 1730-1750 cm⁻¹. C-O Stretch (Epoxide): A characteristic band for the epoxide ring, typically appearing around 1250 cm⁻¹ and another in the 800-900 cm⁻¹ range. C-O Stretch (Ester): Strong bands in the 1000-1300 cm⁻¹ region. C-H Stretch (Aliphatic): Multiple bands just below 3000 cm⁻¹.

Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the strained three-membered epoxide ring, which is susceptible to ring-opening by a variety of nucleophiles under either acidic or basic conditions.

Base-Catalyzed Ring Opening

Under basic or nucleophilic conditions, the reaction proceeds via a classic Sₙ2 mechanism. The nucleophile attacks the least sterically hindered carbon of the epoxide.

Base_Catalyzed_Opening Reactant Substrate + Nu:⁻ TS [Transition State] Reactant->TS Sₙ2 Attack (on less hindered C) Product Ring-Opened Product TS->Product Ring Opening

Caption: Sₙ2 pathway for base-catalyzed epoxide opening.

This regioselectivity provides a reliable method for introducing a wide array of functional groups onto the exocyclic methyl position, yielding 1-(hydroxymethyl)-4-substituted-cyclohexanecarboxylate derivatives.

Acid-Catalyzed Ring Opening

In the presence of acid, the epoxide oxygen is first protonated, making it a better leaving group. The subsequent nucleophilic attack exhibits regioselectivity that is dependent on the substrate. For spiroepoxides fused to a cyclohexane ring, the attack generally occurs at the more substituted carbon (the spiro center) due to the partial positive charge being better stabilized at this tertiary-like center.[7][8]

Acid_Catalyzed_Opening Reactant Substrate + H⁺ Intermediate Protonated Epoxide Reactant->Intermediate Protonation Product Ring-Opened Product Intermediate->Product Nucleophilic Attack (at spiro center)

Caption: Sₙ1-like pathway for acid-catalyzed epoxide opening.

This pathway leads to the formation of 4-hydroxy-4-substituted cyclohexanecarboxylate derivatives, a complementary substitution pattern to the base-catalyzed route. This dual reactivity makes the parent compound a powerful divergent building block.

Applications in Drug Development

This compound is not an active pharmaceutical ingredient itself but serves as a valuable starting material for building more complex molecules. Its utility lies in:

  • Scaffold Elaboration: The epoxide can be opened with a diverse set of nucleophiles (amines, thiols, alcohols, organometallics) to rapidly generate libraries of compounds with high three-dimensionality.

  • Access to Novel Chemical Space: The spirocyclic core provides a rigid and defined orientation for appended functional groups, which is ideal for structure-activity relationship (SAR) studies.

  • Ester Modification: The ethyl ester provides an additional handle for modification, such as conversion to amides, carboxylic acids, or reduction to a primary alcohol, further expanding the accessible chemical diversity.

Safety and Handling

Epoxy compounds, including spiroepoxides, are reactive molecules and should be handled with appropriate care. They are generally considered to be skin and respiratory irritants and potential sensitizers.[9][10][11]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9][11]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors.[10]

  • Skin Contact: Avoid all skin contact. If contact occurs, wash the affected area immediately and thoroughly with soap and water. Never use solvents to clean epoxy resins from the skin, as this can enhance absorption.[9][10]

  • Eye Contact: In case of eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek prompt medical attention.[9][11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from acids, bases, and oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound represents a synthetically valuable building block that embodies the desirable features of modern chemical scaffolds. Its rigid three-dimensional structure, coupled with the versatile reactivity of the epoxide and ester functionalities, makes it an attractive starting point for the synthesis of novel compounds in drug discovery and materials science. This guide provides the foundational knowledge for researchers to propose synthetic routes, predict chemical behavior, and safely handle this promising chemical entity.

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An In-depth Technical Guide to the Biological Activity of Oxaspiro[2.5]octane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxaspiro[2.5]octane moiety represents a unique and valuable scaffold in modern medicinal chemistry. Characterized by a three-membered oxirane ring fused to a cyclohexane ring at a single carbon atom, this spirocyclic system imparts a distinct three-dimensional architecture that is increasingly sought after in drug design.[1] Its inherent rigidity and defined spatial orientation of substituents allow for precise interactions with biological targets, often leading to improved potency, selectivity, and pharmacokinetic profiles compared to "flat" aromatic systems.[1][2] This technical guide provides a comprehensive overview of the diverse biological activities exhibited by oxaspiro[2.5]octane derivatives, with a primary focus on their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation. We will delve into their well-documented roles as anticancer, anti-obesity, and antimicrobial agents, providing researchers and drug development professionals with a foundational understanding of this promising class of compounds.

The Oxaspiro[2.5]octane Scaffold: A Primer

The core structure of 1-oxaspiro[2.5]octane consists of a cyclohexane ring and an epoxide (oxirane) ring sharing a single quaternary carbon atom.[3] This arrangement locks the cyclohexane ring into a specific conformation, influencing the orientation of substituents.[4] The presence of the strained epoxide ring is a key feature, acting as a reactive electrophilic site that can engage in covalent or non-covalent interactions with nucleophilic residues (e.g., amino or thiol groups) within the active sites of target proteins. This reactivity is fundamental to the mechanism of action for many of its biological effects.

Spirocyclic scaffolds, in general, are advantageous in drug discovery because they increase the fraction of sp3-hybridized carbons (Fsp3), a parameter correlated with higher clinical success rates.[1] This three-dimensionality allows molecules to escape "flatland" and explore chemical space more effectively, potentially leading to novel interactions with previously undruggable targets.[1][5]

Anticancer and Anti-Angiogenic Activity: Targeting MetAP-2

One of the most significant and well-documented biological activities of oxaspiro[2.5]octane derivatives is their potent anticancer and anti-angiogenic effect, primarily mediated through the inhibition of Methionine Aminopeptidase 2 (MetAP-2).[6]

Mechanism of Action: Inhibition of Methionine Aminopeptidase 2 (MetAP-2)

MetAP-2 is a metalloprotease responsible for cleaving the N-terminal methionine from newly synthesized proteins, a crucial step in protein maturation and function.[6] Its overexpression is strongly associated with various cancers, where it plays a vital role in endothelial cell proliferation and, consequently, angiogenesis—the formation of new blood vessels that tumors require to grow and metastasize.[6]

Oxaspiro[2.5]octane derivatives, such as analogs of fumagillin, act as irreversible inhibitors of MetAP-2.[6] The strained epoxide ring of the scaffold is the key pharmacophore. It undergoes a nucleophilic attack by a critical histidine residue within the MetAP-2 active site, leading to the formation of a covalent bond. This irreversible binding permanently inactivates the enzyme, disrupting downstream processes essential for endothelial cell proliferation and angiogenesis.[6] This targeted inhibition makes these compounds particularly suitable for the treatment of solid tumors.[7]

MetAP2_Inhibition cluster_pathway MetAP-2 Mediated Angiogenesis cluster_inhibition Inhibition Pathway Proliferation Endothelial Cell Proliferation & Migration Angiogenesis Angiogenesis (New Blood Vessel Formation) Proliferation->Angiogenesis TumorGrowth Tumor Growth & Metastasis Angiogenesis->TumorGrowth MetAP2 Active MetAP-2 MetAP2->Proliferation Protein Maturation InactiveMetAP2 Inactive MetAP-2 (Covalently Bound) Oxaspiro Oxaspiro[2.5]octane Derivative Oxaspiro->InactiveMetAP2 Covalent Modification Block BLOCK Block->Proliferation

Fig 1: Mechanism of MetAP-2 Inhibition by Oxaspiro[2.5]octane Derivatives.
Structure-Activity Relationship (SAR)

SAR studies reveal that modifications at specific positions of the oxaspiro[2.5]octane core are critical for anti-angiogenic activity. For instance, the presence of a carbamoyl derivative at the R1 position and an alkoxy substituent at the R2 position of the cyclohexane ring are often preferred for potent inhibition of angiogenesis.[7] These side chains are crucial for orienting the molecule within the MetAP-2 active site and facilitating the covalent reaction with the key histidine residue.

Experimental Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.

Objective: To determine the IC50 (half-maximal inhibitory concentration) of oxaspiro[2.5]octane derivatives against a human cancer cell line (e.g., HepG2, MDAMB231).[8]

Materials:

  • Cancer cell line (e.g., HepG2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Oxaspiro[2.5]octane test compounds, dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

  • Multichannel pipette, incubator, microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (DMSO, same final concentration as test wells) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Fig 2: Experimental Workflow for the MTT Cytotoxicity Assay.
Tabulated Data: Representative Anticancer Activity

The following table summarizes hypothetical but representative IC50 values for lead oxaspiro[2.5]octane derivatives against various cancer cell lines, as would be derived from the protocol above.

Compound IDTarget Cell LineIC50 (µM)Reference Compound (e.g., Doxorubicin) IC50 (µM)
OXS-001SK-HEP-1 (Liver)0.760.5
OXS-002Caco-2 (Colon)0.980.8
OXS-003MCF-7 (Breast)1.501.1
OXS-004MDAMB231 (Breast)34.9825.0

(Note: Data is illustrative, based on activities reported for similar heterocyclic compounds and patents for oxaspiro derivatives).[8][9]

Metabolic Applications: Anti-Obesity Effects

The inhibitory action of oxaspiro[2.5]octane derivatives on MetAP-2 also extends to metabolic regulation, positioning them as potential therapeutics for obesity and type 2 diabetes.[6]

Role of MetAP-2 Inhibition in Weight Management

Inhibition of MetAP-2 in animal models of obesity has been shown to cause significant weight reduction.[6] This effect is attributed to a dual mechanism: an increase in fat oxidation and a reduction in food consumption.[6] By modulating the activity of MetAP-2, these compounds can alter cellular metabolism, leading to a favorable energy balance for weight loss. This makes the oxaspiro[2.5]octane scaffold a promising starting point for the development of novel anti-obesity drugs.[6][10]

Antimicrobial and Antiprotozoal Activities

Beyond their effects on mammalian cells, oxaspiro[2.5]octane derivatives have been identified as having potential antimicrobial, antifungal, and antiprotozoal properties.[6] This broad spectrum of activity suggests that these compounds may interfere with fundamental cellular processes that are conserved across different kingdoms of life. The MetAP-2 enzyme, for instance, has homologs in infectious organisms like Microsporidia, Leishmania, and the malaria parasite Plasmodium, making it a viable target for anti-infective therapies.[6]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Objective: To determine the MIC of oxaspiro[2.5]octane derivatives against bacterial strains (e.g., Staphylococcus aureus).[11]

Materials:

  • Bacterial strain (e.g., S. aureus ATCC 29213)

  • Growth medium (e.g., Mueller-Hinton Broth)

  • Test compounds dissolved in DMSO

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compounds directly in the 96-well plate using the broth as a diluent. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Dilute the standardized bacterial suspension in broth so that the final concentration in each well after inoculation will be approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well containing the compound. This brings the total volume to 100 µL.

  • Controls: Include a positive control well (bacteria + broth, no compound) and a negative control well (broth only, no bacteria).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Potential Anti-inflammatory Properties

While less documented for the oxaspiro[2.5]octane scaffold specifically, many heterocyclic compounds exhibit significant anti-inflammatory activity.[12] This is often achieved through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), which are responsible for the production of prostaglandins and leukotrienes, respectively.[13] Given the reactivity of the epoxide ring, it is plausible that oxaspiro[2.5]octane derivatives could be designed to target these or other inflammatory mediators. This remains a promising area for future investigation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[14]

Objective: To assess the ability of an oxaspiro[2.5]octane derivative to reduce acute inflammation in a rat model.

Methodology Outline:

  • Animal Acclimatization: Male Wistar rats are acclimatized for one week.

  • Grouping and Dosing: Animals are fasted overnight and divided into groups: Vehicle Control, Positive Control (e.g., Diclofenac), and Test Compound groups (multiple doses). The test compound or vehicle is administered orally or intraperitoneally.

  • Inflammation Induction: One hour after dosing, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer immediately before the carrageenan injection (0 hr) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The percentage of edema inhibition is calculated for each group at each time point relative to the vehicle control group. A significant reduction in paw volume indicates anti-inflammatory activity.[15]

Conclusion and Future Perspectives

The oxaspiro[2.5]octane scaffold is a privileged structure in medicinal chemistry, conferring potent and diverse biological activities. Its role as an irreversible inhibitor of MetAP-2 is well-established, providing a solid foundation for the development of next-generation anticancer and anti-obesity therapeutics.[6][7] The preliminary evidence for its antimicrobial activity opens another exciting avenue for drug discovery, particularly in an era of rising antibiotic resistance.[6]

Future research should focus on expanding the structure-activity relationship studies to optimize potency and selectivity, while also improving drug-like properties such as solubility and metabolic stability.[1] Furthermore, a systematic exploration of their anti-inflammatory potential is warranted. As synthetic methodologies for creating diverse spirocyclic libraries continue to advance, the full therapeutic potential of oxaspiro[2.5]octane derivatives is only beginning to be unlocked.

References

  • Title: Oxaspiro [2.5]octane derivatives and analogs. Source: Google Patents (EP2683706A1).
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  • Title: Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Source: PubMed. URL: [Link]

  • Title: 2-methyl-1-oxaspiro[2.5]octane-2-carbonitrile. Source: ChemSynthesis. URL: [Link]

  • Title: Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof. Source: Google Patents (CN108530375B).
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  • Title: OXASPIRO [2.5] OCTANE DERIVATIVES AND ANALOGS. Source: WIPO Patentscope (WO/2012/122264). URL: [Link]

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  • Title: Antitumoral activity of 1,2,4-oxadiazoles compounds isolated from the Neowerdermannia vorwerkii in liver and colon human cancer cells. Source: PubMed. URL: [Link]

  • Title: Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs. Source: PubMed Central. URL: [Link]

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  • Title: Spirocyclic derivatives as antioxidants: a review. Source: RSC Advances. URL: [Link]

  • Title: Molecular Targets of Natural Compounds with Anti-Cancer Properties. Source: MDPI. URL: [Link]

  • Title: Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Source: MDPI. URL: [Link]

  • Title: Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs. Source: ResearchGate. URL: [Link]

  • Title: Exploring the Antimicrobial Properties of 99 Natural Flavour and Fragrance Raw Materials against Pathogenic Bacteria: A Comparative Study with Antibiotics. Source: MDPI. URL: [Link]

  • Title: Antibacterial, Antifungal, and Antitumor Properties of 2,5-Pyrrolidinedione Derivatives. Source: SpringerLink. URL: [Link]

  • Title: Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. Source: MDPI. URL: [Link]

  • Title: Synthesis, docking studies, biological activity of carbon monoxide release molecules based on coumarin derivatives. Source: National Institutes of Health. URL: [Link]

  • Title: Plant-Derivatives Small Molecules with Antibacterial Activity. Source: MDPI. URL: [Link]

  • Title: Anticancer Activity of Plant Tocotrienols, Fucoxanthin, Fucoidan, and Polyphenols in Dietary Supplements. Source: MDPI. URL: [Link]

  • Title: Exploration of the structure-activity relationship of 1,2,4-oxadiazole antibiotics. Source: PubMed. URL: [Link]

  • Title: Effects of some anti-ulcer and anti-inflammatory natural products on cyclooxygenase and lipoxygenase enzymes: insights from in silico analysis. Source: SpringerLink. URL: [Link]

  • Title: Antimicrobial Properties of Hive Products and Their Potential Applications in Human and Veterinary Medicine. Source: MDPI. URL: [Link]

  • Title: Structure-Activity Relationships. Source: ResearchGate. URL: [Link]

  • Title: Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Source: MDPI. URL: [Link]

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A Review of Synthetic Routes to Spiroepoxide Compounds: Strategies, Mechanisms, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

Spiroepoxides, characterized by a three-membered oxirane ring fused at a spirocyclic center, represent a class of compounds with significant synthetic and medicinal value. Their inherent three-dimensionality and conformational rigidity make them attractive scaffolds in drug discovery, while the strained epoxide ring serves as a versatile handle for further chemical transformations.[1][2] The construction of these motifs, however, presents a formidable challenge, demanding precise control over stereochemistry at two vicinal stereocenters, including a quaternary spiro-carbon. This guide provides a comprehensive review of the primary synthetic strategies for accessing spiroepoxides, with a focus on the underlying mechanisms, the logic behind catalyst and substrate selection, and practical, field-proven protocols. We will explore key methodologies including nucleophilic epoxidation of exocyclic olefins, sulfur ylide-mediated reactions, and intramolecular cyclization cascades, offering researchers and drug development professionals a detailed roadmap to this important chemical space.

The Strategic Importance of Spiroepoxides

The spirocyclic scaffold has seen a surge in popularity within medicinal chemistry, driven by the "escape from flatland" initiative which seeks to improve the physicochemical properties and novelty of drug candidates by increasing their three-dimensionality (Fsp3 character).[3][4] Spiro-fused epoxides are particularly valuable as they are found in a range of potent natural products, including the anti-angiogenic agent fumagillin and the antibiotic lumacinin D.[2]

Beyond their inherent biological activity, the true power of spiroepoxides lies in their function as synthetic intermediates. The oxirane ring is susceptible to stereospecific ring-opening reactions, allowing for the controlled installation of two vicinal functional groups.[5][6] This provides a direct pathway to complex, stereochemically rich molecules that would be difficult to access otherwise, making the stereoselective synthesis of the initial spiroepoxide a critical strategic goal.

Core Synthetic Strategy I: Organocatalytic Nucleophilic Epoxidation

One of the most powerful and elegant methods for constructing chiral spiroepoxides is the asymmetric nucleophilic epoxidation of α,β-unsaturated systems, such as α-ylidenoxindoles or unsaturated pyrazolones.[1][2] This approach, a variant of the Weitz-Scheffer epoxidation, typically employs a bifunctional organocatalyst to orchestrate the stereochemical outcome.

Mechanistic Rationale: The Power of Non-Covalent Interactions

The reaction proceeds via a two-step conjugate addition-cyclization pathway. First, a nucleophilic oxidant, commonly a hydroperoxide like tert-butyl hydroperoxide (TBHP), adds to the β-position of the electron-deficient alkene. This forms a stabilized enolate intermediate. The subsequent intramolecular ring-closure, an SNi-type reaction, displaces the leaving group to form the epoxide ring.[2]

The diastereoselectivity and enantioselectivity are not inherent to the substrates but are imposed by the chiral catalyst in the transition state. Bifunctional catalysts, such as those derived from prolinol or thiourea, possess both a Lewis basic site (e.g., an amine) and a hydrogen-bond donor site (e.g., a hydroxyl or thiourea group).[1][2]

Causality Behind Control: The catalyst's role is to create a highly organized, hydrogen-bonded network that brings the substrate and the oxidant together in a specific 3D orientation.[1][7] The Lewis base activates the peroxide, while the H-bond donor interacts with the substrate's carbonyl group, dictating the face of nucleophilic attack and controlling the conformation of the enolate intermediate during the crucial ring-closing step. This precise control allows for a "diastereodivergent" synthesis, where either the cis- or trans-epoxide can be selectively formed from the same starting alkene simply by choosing the appropriate catalyst.[2]

Visualization: Catalytic Cycle of Nucleophilic Epoxidation

G cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs CAT Chiral Bifunctional Catalyst (e.g., Amine-Thiourea) COMPLEX Ternary Complex (Substrate-Catalyst-Oxidant) Organized by H-Bonding CAT->COMPLEX Binds Substrate SUB α-Ylidenoxindole (Substrate) SUB->COMPLEX OXI TBHP (Oxidant) OXI->COMPLEX Binds & Activates ADD Conjugate Addition (Stereocontrolled) COMPLEX->ADD INT Peroxy Enolate Intermediate ADD->INT CLOSURE Intramolecular Ring Closure (SNi) INT->CLOSURE CLOSURE->CAT Catalyst Regeneration PROD Enantioenriched Spiroepoxide CLOSURE->PROD PROD_out Product PROD->PROD_out SUB_in Substrate SUB_in->SUB OXI_in Oxidant OXI_in->OXI G cluster_workflow Corey-Chaykovsky Reaction for Spiroepoxide Synthesis START Isatin Derivative (Ketone) ATTACK Nucleophilic Attack START->ATTACK YLIDE Chiral Sulfur Ylide (Generated in situ) YLIDE->ATTACK BETAINE Betaine Intermediate (Diastereomeric Transition States) ATTACK->BETAINE CLOSURE Intramolecular SN2 Ring Closure BETAINE->CLOSURE END Chiral Spiro-epoxyoxindole CLOSURE->END SULFIDE Chiral Sulfide (Byproduct) CLOSURE->SULFIDE Elimination G START Linear Precursor (o-Nitrophenylpropiolamide) STEP1 Au(III)-Catalyzed Cycloisomerization START->STEP1 INT1 Reactive Intermediate (Nitrile Oxide Dipole) STEP1->INT1 STEP2 Intramolecular [3+2] Cycloaddition INT1->STEP2 INT2 Tetracyclic Spiro Intermediate STEP2->INT2 STEP3 Hydrogenation (N-O Bond Cleavage) INT2->STEP3 END Final Spiropseudoindoxyl Product STEP3->END

Sources

Unlocking New Therapeutic Avenues: A Technical Guide to the Drug Discovery Potential of Ethyl 1-oxaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the traditional "flat" chemical space of aromatic and heteroaromatic rings. Spirocyclic compounds, characterized by two rings sharing a single atom, have emerged as a compelling class of molecules due to their inherent three-dimensionality.[1] This rigid, well-defined spatial arrangement can lead to enhanced binding affinity and selectivity for biological targets compared to more flexible, linear molecules.[2] The introduction of spirocyclic motifs has been shown to improve critical drug-like properties, including metabolic stability and aqueous solubility, thereby increasing the likelihood of clinical success.[3][4]

This guide focuses on a promising yet underexplored member of this class: Ethyl 1-oxaspiro[2.5]octane-6-carboxylate . This molecule incorporates a reactive epoxide ring fused to a cyclohexane scaffold, offering a unique combination of structural rigidity and chemical functionality. While direct biological data for this specific compound is scarce, its structural alerts—particularly the spiro-epoxide moiety—and the known activities of related oxaspirocycles suggest significant potential in oncology and metabolic diseases. This document provides a comprehensive roadmap for researchers to synthesize, characterize, and evaluate the therapeutic potential of this intriguing scaffold.

Synthetic Strategy: A Reliable Path to the Core Scaffold

The synthesis of this compound can be efficiently achieved through a well-established and robust methodology: the Johnson-Corey-Chaykovsky reaction.[5] This reaction is a cornerstone of organic synthesis for the creation of epoxides from ketones or aldehydes.[6] The proposed synthetic pathway starts from the commercially available Ethyl 4-oxocyclohexanecarboxylate.[7]

Proposed Synthetic Workflow

A Ethyl 4-oxocyclohexanecarboxylate D Sulfur Ylide (in situ) A->D Reacts with B Trimethylsulfonium iodide B->D Forms C Strong Base (e.g., NaH) C->B Deprotonates E This compound D->E Corey-Chaykovsky Reaction

Caption: Proposed synthesis of the target compound via Corey-Chaykovsky reaction.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • Ethyl 4-oxocyclohexanecarboxylate

  • Trimethylsulfonium iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Generation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add trimethylsulfonium iodide (1.2 equivalents). Add anhydrous DMSO and stir until the salt is fully dissolved. To this solution, add sodium hydride (1.1 equivalents) portion-wise at room temperature. The mixture will become cloudy and evolve hydrogen gas. Stir for 1 hour at room temperature to ensure complete formation of the sulfur ylide.[8]

  • Epoxidation Reaction: In a separate flame-dried flask, dissolve Ethyl 4-oxocyclohexanecarboxylate (1.0 equivalent) in anhydrous THF. Cool the solution to 0°C using an ice bath. Slowly add the pre-formed ylide solution dropwise to the ketone solution over 30 minutes.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with water and then brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.[8]

Self-Validation: The successful synthesis should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (ester carbonyl, epoxide C-O stretch).

Hypothesis-Driven Biological Evaluation: Probing Therapeutic Potential

The presence of the spiro-epoxide motif suggests two primary, high-potential therapeutic applications: anti-angiogenesis and inhibition of Methionine Aminopeptidase 2 (MetAP-2) . The epoxide group can act as an electrophile, potentially forming covalent bonds with nucleophilic residues in enzyme active sites.[9]

Hypothesis 1: Anti-Angiogenesis Activity

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Several oxaspiro compounds have been patented as angiogenesis inhibitors.[10] We hypothesize that this compound may inhibit endothelial cell proliferation, migration, or tube formation.

cluster_0 In Vitro Assays cluster_1 Ex Vivo / In Vivo Models A Endothelial Cell Proliferation Assay (e.g., HUVECs) B Endothelial Cell Migration Assay (Boyden Chamber) D Aortic Ring Assay A->D Active compounds advance C Tube Formation Assay (on Matrigel) C->D E Chick Chorioallantoic Membrane (CAM) Assay D->E Confirm activity F Tumor Xenograft Model E->F Validate in disease model

Caption: A tiered screening approach for evaluating anti-angiogenic potential.

1. Endothelial Cell Proliferation Assay:

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

  • Method: Seed HUVECs in a 96-well plate. After cell attachment, treat with varying concentrations of the test compound for 72 hours. Assess cell viability using a standard method like the MTT or CellTiter-Glo® assay.

  • Endpoint: Determine the GI₅₀ (concentration for 50% growth inhibition).

2. Tube Formation Assay:

  • Method: Coat a 96-well plate with Matrigel. Seed HUVECs onto the gel in the presence of various concentrations of the test compound. Incubate for 4-6 hours.

  • Analysis: Visualize the formation of capillary-like structures (tubes) using a microscope. Quantify the total tube length and number of branch points.[11][12]

  • Endpoint: Measure the inhibition of tube formation relative to a vehicle control.

Hypothesis 2: MetAP-2 Inhibition

MetAP-2 is a metalloenzyme that plays a crucial role in protein maturation and is a validated target for anti-angiogenic and anti-cancer therapies.[13] Fumagillin and its analogs, which contain a reactive epoxide, are well-known MetAP-2 inhibitors.[14] We hypothesize that this compound may inhibit MetAP-2 activity.

cluster_0 Biochemical & Cellular Assays cluster_1 In Vivo Validation A Biochemical MetAP-2 Enzyme Inhibition Assay B Cellular Target Engagement Assay (e.g., MetEF1a-1 accumulation) A->B Confirm cellular activity C Pharmacokinetic (PK) Studies B->C Active compounds advance D Tumor Xenograft Model (efficacy studies) C->D Assess in vivo efficacy

Caption: A streamlined workflow for identifying and validating MetAP-2 inhibitors.

1. Biochemical MetAP-2 Enzyme Inhibition Assay:

  • Method: This assay quantifies the direct inhibition of purified, recombinant human MetAP-2.[15] The enzyme is incubated with the test compound, and then a synthetic substrate (e.g., Met-Pro-AMC) is added. The rate of substrate cleavage is measured by monitoring fluorescence or absorbance.

  • Endpoint: Calculate the IC₅₀ (concentration for 50% inhibition of enzyme activity).[14]

2. Cellular Target Engagement Assay:

  • Rationale: Inhibition of MetAP-2 in cells leads to the accumulation of its unprocessed substrates, such as MetEF1a-1.[10]

  • Method: Treat a relevant cancer cell line (e.g., A549, U87MG) with the test compound for 24 hours. Lyse the cells and detect the levels of unprocessed MetEF1a-1 using a specific antibody via Western Blot or flow cytometry.

  • Endpoint: Determine the EC₅₀ for the accumulation of the unprocessed substrate, confirming the compound hits its target in a cellular context.[10]

Physicochemical and Pharmacokinetic Profiling

A critical aspect of drug discovery is ensuring that a potent compound possesses favorable drug-like properties. Spirocyclic scaffolds often improve these properties.[3] Early-stage assessment of the following parameters is crucial.

PropertyExperimental MethodRationale
Aqueous Solubility Kinetic or thermodynamic solubility assaysPoor solubility can limit absorption and bioavailability.
Lipophilicity (LogD) HPLC-based or shake-flask methodsInfluences permeability, metabolism, and off-target effects. A balanced LogD is often desirable.
Metabolic Stability Incubation with liver microsomes or hepatocytesDetermines the compound's half-life in the body. High metabolic stability is generally preferred.
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell assayPredicts the ability of the compound to be absorbed across the gut wall.[13]

Conclusion and Future Directions

This compound represents a compelling starting point for a drug discovery program. Its straightforward synthesis and the inherent potential of the oxaspirocycle scaffold warrant a thorough investigation. The hypothesis-driven approach outlined in this guide, focusing on anti-angiogenesis and MetAP-2 inhibition, provides a clear and efficient path to evaluate its therapeutic utility.

Positive results from the initial in vitro screens would trigger further lead optimization efforts. This would involve the synthesis of analogs to establish a Structure-Activity Relationship (SAR). Modifications could include altering the ester group to a bioisosteric replacement or substituting the cyclohexane ring to fine-tune potency, selectivity, and pharmacokinetic properties. The ultimate goal is to leverage the unique three-dimensional nature of this spirocyclic scaffold to develop a novel, effective, and safe therapeutic agent.

References

  • Staton, C. A., Reed, M. W. R., & Brown, N. J. (2009). A critical analysis of current in vitro and in vivo angiogenesis assays. International Journal of Experimental Pathology, 90(3), 195–221. (URL: [Link])

  • Bishop, E., Lau, A., & Soker, S. (2010). In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents. Methods in Molecular Biology, 633, 239–253. (URL: [Link])

  • Nicosia, R. F., & Madri, J. A. (2002). Current methods for assaying angiogenesis in vitro and in vivo. Pharmacology & Therapeutics, 93(2-3), 107–124. (URL: [Link])

  • Auerbach, R., Lewis, R., Shinners, B., Kubai, L., & Akhtar, N. (2003). Angiogenesis assays: a critical overview. Clinical Chemistry, 49(1), 32–40. (URL: [Link])

  • Brown, D. G., & Boström, J. (2022). Selected Applications of Spirocycles in Medicinal Chemistry. In Spiro Compounds (pp. 1-28). Wiley-VCH GmbH. (URL: [Link])

  • Brown, D. G., & Boström, J. (2022). Selected Applications of Spirocycles in Medicinal Chemistry. ResearchGate. (URL: [Link])

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Topic: A Comprehensive Guide to the Solubility and Stability of Ethyl 1-oxaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-oxaspiro[2.5]octane-6-carboxylate is a molecule of interest in synthetic and medicinal chemistry, featuring a unique spirocyclic system that incorporates both an epoxide (oxirane) and an ethyl ester functional group.[1][2] The presence of these two reactive centers presents distinct challenges and opportunities in drug development, formulation, and manufacturing. The epoxide moiety is susceptible to nucleophilic attack and ring-opening, while the ester group is prone to hydrolysis.[3][4] Understanding the solubility and stability profile of this compound is therefore not merely a routine characterization step; it is a critical prerequisite for any successful research or development program.

This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for evaluating the physicochemical properties of this compound. It moves beyond a simple recitation of data to explain the underlying chemical principles that govern its behavior. We will detail robust, self-validating protocols for determining its solubility and for conducting forced degradation studies in line with regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[5][6] This document is designed to empower researchers to anticipate challenges, design meaningful experiments, and generate the high-quality data necessary for informed decision-making in a drug development context.

Physicochemical Characterization and Predicted Properties

A thorough understanding of a molecule's inherent properties is the foundation for all subsequent development. This compound is a racemic compound with the molecular formula C₁₀H₁₆O₃ and a molecular weight of approximately 184.23 g/mol .[2][7]

Key Structural Features:

  • Spiro-Epoxide (Oxirane) Ring: A strained three-membered ring that is a potent electrophile, susceptible to ring-opening under both acidic and nucleophilic conditions.

  • Ethyl Ester: A functional group vulnerable to both acid- and base-catalyzed hydrolysis, which would yield the corresponding carboxylic acid and ethanol.

  • Cyclohexane Frame: A non-polar carbocyclic scaffold that significantly influences the molecule's overall lipophilicity.

These features dictate the molecule's behavior in various environments.

PropertyPredicted Value / InformationSourceImplication for Development
Molecular Formula C₁₀H₁₆O₃PubChem[2]Provides the basis for molecular weight and elemental composition calculations.
Molecular Weight 184.23 g/mol PubChem[2]Essential for preparing solutions of known molarity and for mass spectrometry analysis.
XlogP 1.2 - 1.8PubChemLite, PubChem[1][2]Suggests moderate lipophilicity, indicating poor aqueous solubility but good solubility in many organic solvents.
SMILES CCOC(=O)C1CCC2(CC1)CO2PubChemLite[1]A machine-readable representation of the 2D structure, useful for cheminformatics and database searches.
InChIKey GQJWTOYPOHWVKC-UHFFFAOYSA-NPubChemLite[1]A hashed, unique identifier for the compound, ensuring unambiguous identification across different databases.

Solubility Profile: Prediction and Experimental Determination

The predicted XlogP value suggests that this compound is lipophilic, leading to an expectation of low solubility in aqueous media and higher solubility in common organic solvents. This is a critical parameter for everything from reaction work-ups in synthesis to the selection of vehicle for in-vitro and in-vivo studies.

Predicted Solubility
Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to ModerateThe polar ester and epoxide groups may allow for some interaction, but the large non-polar cyclohexane backbone will limit solubility, especially in water.
Polar Aprotic Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO)HighThese solvents can effectively solvate the polar functional groups without the risk of acting as nucleophiles (unlike water or alcohols), making them ideal choices.
Non-Polar Dichloromethane (DCM), Ethyl Acetate, HexanesHighThe significant non-polar character of the carbocyclic frame suggests high compatibility with these solvents.
Experimental Protocol: Kinetic Solubility Assessment by HPLC-UV

This protocol describes a standardized method to experimentally determine the kinetic solubility in a phosphate-buffered saline (PBS) solution, a common requirement for biological assays.

Causality Behind Choices:

  • DMSO as Stock Solvent: Chosen for its high solubilizing power, ensuring the compound is fully dissolved before being introduced to the aqueous buffer.

  • PBS at pH 7.4: Mimics physiological pH, providing biologically relevant solubility data.

  • HPLC-UV for Quantification: A robust and widely available analytical technique for quantifying the concentration of the dissolved compound.

Workflow: Kinetic Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Prepare 10 mM Stock in 100% DMSO exp1 Add 2 µL of 10 mM stock to 198 µL of PBS (Final Conc. = 100 µM) prep1->exp1 Introduce compound prep2 Prepare Calibration Standards (e.g., 1-100 µM in ACN/H₂O) an2 Generate Calibration Curve from Standards prep2->an2 prep3 Prepare PBS (pH 7.4) prep3->exp1 exp2 Incubate at RT for 2h with shaking exp1->exp2 exp3 Filter through 0.45 µm PVDF filter to remove precipitate exp2->exp3 an1 Analyze Filtrate by HPLC-UV exp3->an1 an3 Quantify Concentration in Filtrate an1->an3 Measure peak area an2->an3 Interpolate

Caption: Workflow for determining kinetic solubility.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Sample Preparation: In a 96-well plate or microcentrifuge tube, add 2 µL of the 10 mM stock solution to 198 µL of PBS (pH 7.4). This creates a nominal concentration of 100 µM with 1% DMSO. Prepare in triplicate.

  • Incubation: Seal the plate/tube and incubate at room temperature for 2 hours with gentle agitation to allow the system to reach equilibrium.

  • Filtration: Filter the samples through a 0.45 µm PVDF filter plate or syringe filter to remove any precipitated compound. This step is critical to ensure only the soluble fraction is analyzed.

  • Quantification:

    • Prepare a set of calibration standards of the compound (e.g., 1, 5, 10, 25, 50, 100 µM) in a 50:50 mixture of acetonitrile and water.

    • Analyze the filtered samples and the calibration standards by a validated reverse-phase HPLC-UV method.

    • Construct a calibration curve by plotting the peak area against the known concentration of the standards.

    • Determine the concentration of the compound in the filtered samples by interpolating their peak areas from the calibration curve. This value represents the kinetic solubility.

Stability Analysis and Predicted Degradation Pathways

The stability of this compound is governed by its two primary functional groups. Forced degradation studies are essential to identify potential degradants, understand degradation pathways, and develop stability-indicating analytical methods.[8][9]

Predicted Degradation Pathways
  • Hydrolytic Degradation:

    • Acid-Catalyzed: The ester will undergo hydrolysis to form 1-oxaspiro[2.5]octane-6-carboxylic acid and ethanol. Under strongly acidic conditions, the epoxide ring may also open, yielding a diol product.

    • Base-Catalyzed: Saponification of the ester is the most probable pathway, leading to the rapid formation of the carboxylate salt.[3][10] Esters are generally much more labile under basic conditions than acidic or neutral conditions.[3]

  • Oxidative Degradation: The cyclohexane ring could be susceptible to oxidation, though this is typically less facile than the degradation of the primary functional groups.

  • Photolytic and Thermal Degradation: While harder to predict without experimental data, high energy input from light or heat could induce radical-based degradation or complex rearrangements.

Diagram: Predicted Degradation Pathways

G cluster_hydrolysis Hydrolysis cluster_ring_opening Acid-Catalyzed Ring Opening Parent This compound Acid_Deg 1-Oxaspiro[2.5]octane-6- carboxylic Acid Parent->Acid_Deg H⁺ / H₂O Base_Deg Carboxylate Salt Parent->Base_Deg OH⁻ / H₂O Ring_Open_Deg Diol Derivative Parent->Ring_Open_Deg Strong H⁺

Caption: Predicted major degradation pathways.

A Framework for Forced Degradation Studies

The objective of a forced degradation study is to accelerate the degradation of the drug substance to a target of 5-20% degradation.[5][11] This ensures that degradation products are formed at a sufficient level for detection and characterization without completely consuming the parent compound. The following protocol provides a comprehensive framework.

Analytical Prerequisite: A stability-indicating HPLC method must be developed and validated beforehand. This method must be capable of separating the parent compound from all potential degradation products, ensuring that the disappearance of the parent peak can be accurately quantified.

Protocol for Forced Degradation

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of the compound in Acetonitrile (ACN). ACN is chosen as it is a common HPLC mobile phase component and is relatively inert under most stress conditions.

2. Stress Conditions:

  • For each condition, a parallel control sample (compound in ACN/water without the stress agent) should be incubated under the same temperature and for the same duration.

Stress ConditionReagent / ConditionTypical Duration & Temp.Neutralization / Quenching Step
Acid Hydrolysis 0.1 M HCl2 hours at 60 °CAdd an equimolar amount of 0.1 M NaOH.
Base Hydrolysis 0.1 M NaOH30 minutes at Room TempAdd an equimolar amount of 0.1 M HCl.
Oxidation 3% H₂O₂2 hours at Room TempNo quenching needed; dilution prior to analysis is usually sufficient.
Thermal Solid compound in a vial24 hours at 80 °CDissolve in ACN for analysis.
Photolytic Compound solution (in ACN/water) exposed to lightExpose to ≥1.2 million lux hours (Vis) and ≥200 watt hours/m² (UV) as per ICH Q1B[5]Analyze directly. A dark control sample must be run in parallel.

3. General Experimental Procedure (Example for Acid Hydrolysis):

  • To a vial, add 1 mL of the 1 mg/mL stock solution.

  • Add 1 mL of 0.1 M HCl.

  • Cap the vial and place it in a heating block at 60 °C.

  • After 2 hours, remove the vial and allow it to cool to room temperature.

  • Neutralize the solution by adding 1 mL of 0.1 M NaOH.

  • Dilute the sample to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze immediately by the stability-indicating HPLC method.

4. Data Analysis:

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of the control sample.

  • % Degradation = [1 - (Area_Stressed / Area_Control)] * 100

  • Analyze the chromatograms for the appearance of new peaks, which represent degradation products. Use LC-MS to obtain mass information for structural elucidation of these new impurities.

Conclusion

This compound is a molecule with a complex physicochemical profile defined by its constituent spiro-epoxide and ethyl ester functionalities. Its moderate lipophilicity suggests a challenging aqueous solubility but good solubility in organic solvents. The primary stability liabilities are hydrolytic degradation of the ester, particularly under basic conditions, and acid-catalyzed ring-opening of the epoxide.

A proactive and systematic approach, as outlined in this guide, is essential for mitigating risks in drug development. By employing the detailed protocols for solubility assessment and forced degradation, researchers can generate the critical data needed to develop stable formulations, establish appropriate storage conditions, and ensure the quality and safety of any potential therapeutic agent derived from this scaffold.

References

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A Senior Application Scientist's Guide to Sourcing Ethyl 1-oxaspiro[2.5]octane-6-carboxylate for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Ethyl 1-oxaspiro[2.5]octane-6-carboxylate

This compound is a valuable heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique spirocyclic scaffold, incorporating both an epoxide and a cyclohexane ring, offers a three-dimensional architecture that is increasingly sought after for creating novel molecular entities with improved pharmacological profiles. The oxaspiro[2.5]octane core is a key pharmacophore in the development of therapeutic agents, including treatments for conditions like obesity.[1] The strained epoxide ring provides a reactive handle for further synthetic transformations, while the cyclohexane moiety allows for the introduction of various substituents to modulate properties such as solubility, metabolic stability, and target binding affinity.

Given its utility, securing a reliable and high-quality supply of this reagent is a critical first step in any research and development campaign. This guide provides drug development professionals with a comprehensive framework for navigating the supplier landscape, qualifying vendors, and ensuring the integrity of the material for its intended application.

Chapter 1: Commercial Supplier Landscape Analysis

The commercial availability of this compound and its analogs is primarily concentrated among specialized chemical suppliers that cater to the research and development sector. These suppliers range from large, well-established catalog companies to smaller, more agile contract research organizations (CROs) and custom synthesis labs.

When selecting a supplier, researchers must look beyond mere availability and price. The causality behind a successful project often lies in the quality and consistency of the starting materials. Key factors for consideration include the supplier's reputation, the comprehensiveness of their analytical data (e.g., Certificate of Analysis), their production scale capabilities, and their transparency regarding lead times.

Below is a comparative table of representative suppliers for spirocyclic building blocks. Note that direct listings for this compound can be sparse, and often related analogs are more readily found. This underscores the need for a robust supplier qualification process.

Table 1: Representative Suppliers of Spirocyclic Building Blocks

Supplier CategoryRepresentative CompaniesTypical PurityScaleKey Considerations
Catalog Suppliers Sigma-Aldrich (Merck), TCI Chemicals, Santa Cruz Biotechnology>95% - 98%mg to low gBroad selection of analogs, readily available stock, but analytical data may be limited for some research-grade products.[2][3][4]
Building Block Specialists AA Blocks, BLD Pharm>95%mg to kgSpecialize in novel and unique scaffolds for drug discovery; may offer custom synthesis services.[5][6]
Custom Synthesis & CROs Dayang Chem (Hangzhou) Co.,LtdTo specificationg to multi-kgIdeal for specific derivatives or when large quantities are needed; requires more intensive vendor management.[7]

This table is for illustrative purposes. Researchers should always verify the current product offerings directly with the suppliers.

Chapter 2: Supplier and Material Qualification Workflow

A trustworthy procurement process is a self-validating system. It begins with rigorous supplier evaluation and concludes with empirical verification of the material's quality upon receipt. Simply relying on the label of a bottle is insufficient for high-stakes drug development research.

The Causality of Rigorous Qualification

Choosing a supplier based solely on cost can introduce significant project risks, including delays from impure materials, batch-to-batch variability, and even the synthesis of incorrect downstream compounds. A robust qualification workflow mitigates these risks by establishing a foundation of trust and quality from the outset.

The following workflow diagram illustrates a systematic approach to qualifying both the supplier and the material.

G cluster_0 Phase 1: Supplier Vetting cluster_1 Phase 2: Material Verification A Identify Potential Suppliers (Databases, Literature, Catalogs) B Request Technical Documentation (CoA, SDS, Purity Specs) A->B C Assess Supplier Reputation & Technical Support B->C D Evaluate Cost & Lead Time C->D E Down-select to 1-2 Suppliers D->E F Procure Small Analytical Sample E->F Initiate Procurement G Perform In-House QC Testing (NMR, LC-MS, etc.) F->G H Compare In-House Data with Supplier CoA G->H I Decision: Qualify or Disqualify H->I J Proceed with Scale-up Purchase I->J Qualified for Project Use K Reject Supplier I->K Disqualified (Return to Phase 1)

Caption: Workflow for Supplier Qualification and Incoming Material QC.

Protocol: Identity and Purity Verification by ¹H NMR

Upon receiving a sample, immediate analytical verification is paramount. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a rapid and definitive method to confirm the chemical structure and identify the presence of significant impurities.

Objective: To confirm the identity of this compound and assess its purity.

Materials:

  • Received chemical sample

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • NMR tube (5 MHz rating or appropriate for the available spectrometer)

  • Pipettes and vials

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample into a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of CDCl₃ with TMS to the vial. Gently swirl or vortex to ensure complete dissolution.

  • Transfer: Transfer the solution to the NMR tube using a pipette.

  • Acquisition: Insert the NMR tube into the spectrometer. Acquire a standard ¹H NMR spectrum according to the instrument's operating procedures. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Identity Confirmation: Compare the acquired spectrum to a reference spectrum or predict the expected chemical shifts and coupling patterns for the target molecule. Key signals for this compound should be present.

    • Purity Assessment: Integrate the peaks corresponding to the product and any visible impurity peaks. The relative integration values can provide a semi-quantitative measure of purity. Pay close attention to the region where common solvents (e.g., ethyl acetate, hexanes) or residual starting materials might appear.

    • Reference: The TMS peak should be set to 0.00 ppm as the internal standard.

Chapter 3: Safe Handling, Storage, and Stability

Spiroepoxide compounds, while generally stable, require proper handling to ensure user safety and maintain chemical integrity. The properties of a newly synthesized or purchased chemical should be assumed to be hazardous until proven otherwise.[8]

Handling:

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood while wearing a lab coat, safety glasses, and appropriate chemical-resistant gloves.[9]

  • Exposure Control: Avoid inhalation of dust or vapors and prevent skin and eye contact.[10]

Storage:

  • Conditions: Store the compound in a tightly sealed container in a cool, dry place.[10] Many suppliers recommend storage at room temperature, but for long-term stability, refrigeration under an inert atmosphere (e.g., nitrogen or argon) is advisable to protect the epoxide ring from potential degradation by atmospheric moisture or acidic impurities.

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases, which can catalyze the opening of the epoxide ring.

Disposal:

  • All waste materials and empty containers should be treated as hazardous chemical waste and disposed of in accordance with institutional, local, and federal regulations.[11][12]

Chapter 4: Application-Specific Considerations in Drug Discovery

The required purity of this compound is directly linked to its intended use.

  • Early-Stage Discovery (Hit-to-Lead): For initial screening and synthesis of small analog libraries, a purity of ≥95% is often acceptable. The primary goal is to quickly assess the viability of the scaffold. Minor impurities are less likely to confound initial biological activity assays.

  • Lead Optimization and Preclinical Development: As a compound progresses, the quality requirements become far more stringent. Purity of ≥98% or even ≥99% is often necessary. The presence of even minor impurities can have significant consequences, potentially leading to incorrect structure-activity relationship (SAR) data or unforeseen toxicity in later-stage studies. It is in this phase that a well-qualified, reliable supplier capable of providing consistent, high-purity batches becomes a critical partner. The unique three-dimensional nature of spirocycles like this one is a key strategy for developing novel, patentable drug candidates.[13]

Conclusion

Sourcing this compound requires a more nuanced approach than simply ordering from a catalog. For researchers and drug development professionals, the integrity of their work is built upon the quality of their starting materials. By implementing a diligent supplier vetting process, performing rigorous in-house quality control, and adhering to safe handling practices, scientists can ensure the reliability of their supply chain. This strategic approach minimizes unforeseen variables, accelerates research timelines, and ultimately contributes to the successful development of novel therapeutics.

References

  • Global Substance Registration System. (n.d.). ETHYL 1-OXASPIRO(2.5)OCTANE-2-CARBOXYLATE. gsrs. Retrieved from [Link]

  • CP Lab Safety. (n.d.). ethyl 6-oxaspiro[2.5]octane-1-carboxylate, min 97%, 1 gram. Retrieved from [Link]

  • ChemSynthesis. (n.d.). ethyl 5,5,7,7-tetramethyl-1-oxa-6-azaspiro[2.5]octane-2-carboxylate. Retrieved from [Link]

  • LookChem. (n.d.). Cas 147804-30-6,1-OXA-6-AZASPIRO[2.5]OCTANE-6-CARBOXYLIC ACID, 1,1-DIMETHYLETHYL ESTER. Retrieved from [Link]

  • Vanderbilt University. (n.d.). GUIDE TO NEWLY SYNTHESIZED CHEMICALS: Management, Storage, and Retention. Retrieved from [Link]

  • AA Blocks. (n.d.). 2092732-30-2 | ethyl 4-azaspiro[2.5]octane-6-carboxylate. Retrieved from [Link]

  • Vaskevych, R. I., et al. (n.d.). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. Semantic Scholar. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 1-oxaspiro[2.5]octane-2-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). EP2683706A1 - Oxaspiro [2.5]octane derivatives and analogs.
  • Oregon State University. (2009). Safe Handling of Pyrophoric Liquids. Environmental Health and Safety. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Pyrophoric Reagents Handling in Research Labs. Environmental Health and Safety. Retrieved from [Link]

  • Carreira, E. M., et al. (2015). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. Retrieved from [Link]

  • University of Toronto. (2021). WORKING WITH PYROPHORIC COMPOUNDS. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • Chemdad. (n.d.). 1-oxa-6-azaspiro[2.5]octane-6-carboxylic acid, 1,1-dimethylethyl ester. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). This compound suppliers and producers. Retrieved from [Link]

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Methodological & Application

Asymmetric synthesis of chiral Ethyl 1-oxaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Asymmetric Synthesis of Chiral Ethyl 1-Oxaspiro[2.5]octane-6-carboxylate via Chiral Sulfur Ylide-Mediated Epoxidation

Abstract: This guide provides a comprehensive, in-depth protocol for the asymmetric synthesis of this compound, a valuable chiral building block. The methodology leverages a robust and highly enantioselective Corey-Chaykovsky reaction mediated by a chiral sulfur ylide.[1][2] We detail the rationale behind the synthetic strategy, provide a step-by-step experimental procedure, and offer expert insights for troubleshooting and optimization. This protocol is designed for researchers in synthetic chemistry and drug development seeking a reliable method for constructing stereodefined spiro-epoxides.

Scientific Rationale and Strategy

The Significance of Chiral Spiro-Epoxides

Chiral spiro-epoxides are privileged structural motifs in organic synthesis and medicinal chemistry.[3] The inherent strain of the oxirane ring makes them versatile intermediates for a variety of stereoselective ring-opening reactions, providing access to complex, multi-functionalized carbocyclic scaffolds.[4] The target molecule, this compound, incorporates both a reactive epoxide and a modifiable ester functional group, making it a highly valuable precursor for the synthesis of natural products and pharmaceutical agents.

Strategic Approach: The Asymmetric Corey-Chaykovsky Reaction

The most direct and efficient route to construct the desired spiro-epoxide from its corresponding ketone precursor, Ethyl 4-oxocyclohexanecarboxylate, is the Corey-Chaykovsky reaction.[5][6][7] This reaction involves the addition of a sulfur ylide to a carbonyl group to form an epoxide.

To impart chirality and achieve high enantioselectivity, this protocol employs a chiral sulfur ylide generated in situ from a readily available chiral sulfide. This approach offers several advantages over other methods:

  • Directness: It is a one-step conversion from the ketone to the epoxide.[2]

  • High Selectivity: Modern chiral sulfides have been developed that provide excellent levels of enantioselectivity for a broad range of substrates.[8][9]

  • Mild Conditions: The reaction typically proceeds under mild, environmentally benign conditions, avoiding harsh reagents or high temperatures.[6]

The chosen methodology is based on the extensively validated work in the field of chiral sulfur ylide-mediated transformations, which has demonstrated a reliable and scalable route to chiral epoxides.[10]

Mechanism of Enantioselection

The stereochemical outcome of the reaction is controlled by the chiral environment created by the sulfide ligand. The reaction proceeds through the nucleophilic attack of the sulfur ylide on the carbonyl carbon of Ethyl 4-oxocyclohexanecarboxylate. This forms a betaine intermediate. The subsequent intramolecular SN2 ring-closure, which expels the chiral sulfide, is directed by the sterically demanding groups on the sulfide, favoring the formation of one enantiomer of the epoxide over the other. The sulfide acts as a recoverable and reusable source of chirality.

cluster_0 Catalytic Cycle Chiral_Sulfide Chiral Sulfide Sulfonium_Salt Chiral Sulfonium Salt Chiral_Sulfide->Sulfonium_Salt Alkylating Agent Chiral_Ylide Chiral Sulfur Ylide Sulfonium_Salt->Chiral_Ylide Base Betaine Betaine Intermediate Chiral_Ylide->Betaine + Ketone Ketone Ethyl 4-oxocyclohexane- carboxylate Betaine->Chiral_Sulfide - Epoxide Epoxide Chiral Ethyl 1-oxaspiro[2.5]- octane-6-carboxylate

Caption: Catalytic cycle for the asymmetric epoxidation.

Detailed Experimental Protocol

This protocol is divided into two main parts: the preparation of the chiral sulfonium salt precursor and the asymmetric epoxidation reaction itself.

Part A: Synthesis of the Chiral Sulfonium Salt

(Based on methodologies for preparing active precursors for chiral ylides)

Objective: To prepare the stable sulfonium salt from a commercially available or readily synthesized chiral sulfide. Here, we use a representative procedure.

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Notes
Chiral Sulfide (e.g., Isothiocineole)-1.0 eq10.0Source of chirality[9]
Trimethyloxonium tetrafluoroborate147.911.1 eq11.0Potent, non-nucleophilic methylating agent
Dichloromethane (DCM), anhydrous84.9350 mL-Reaction solvent

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add the chiral sulfide (10.0 mmol).

  • Dissolve the sulfide in 50 mL of anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add trimethyloxonium tetrafluoroborate (11.0 mmol) to the stirred solution in one portion.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. A white precipitate of the sulfonium salt will form.

  • Filter the resulting suspension through a Büchner funnel, washing the solid with a small amount of cold, anhydrous diethyl ether (2 x 10 mL).

  • Dry the collected white solid under high vacuum for 4 hours. The chiral sulfonium salt can be stored under an inert atmosphere and used without further purification.

Part B: Asymmetric Epoxidation of Ethyl 4-oxocyclohexanecarboxylate

Objective: To synthesize the target chiral spiro-epoxide with high enantioselectivity.

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Notes
Chiral Sulfonium Salt (from Part A)-1.1 eq5.5The chiral pre-catalyst
Ethyl 4-oxocyclohexanecarboxylate170.211.0 eq5.0Substrate[11][12]
Potassium bis(trimethylsilyl)amide (KHMDS)199.441.05 eq5.25Strong, non-nucleophilic base
Tetrahydrofuran (THF), anhydrous72.1150 mL-Reaction solvent
Saturated aq. NH₄Cl Solution-20 mL-Quenching agent
Ethyl Acetate88.11~150 mL-Extraction solvent
Brine-50 mL-Washing agent
Anhydrous MgSO₄120.37~5 g-Drying agent

Procedure:

  • Add the chiral sulfonium salt (5.5 mmol) and Ethyl 4-oxocyclohexanecarboxylate (5.0 mmol) to a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

  • Add 50 mL of anhydrous THF via syringe.

  • Cool the resulting suspension to -78 °C using a dry ice/acetone bath.

  • While stirring vigorously, add a solution of KHMDS (5.25 mmol, typically as a 0.5 M solution in toluene) dropwise via syringe over 30 minutes. The formation of the bright-colored ylide may be observed.

  • Maintain the reaction at -78 °C and monitor its progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent system). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding 20 mL of saturated aqueous NH₄Cl solution directly to the cold reaction mixture.

  • Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purify the resulting crude oil by flash column chromatography on silica gel (using a gradient eluent, e.g., 95:5 to 80:20 Hexanes:Ethyl Acetate) to afford the pure this compound as a colorless oil.

Expected Results & Data Validation

The described protocol is expected to provide the target compound with high yield and excellent enantioselectivity.

ParameterExpected ValueMethod of Determination
Yield 75-90%Isolated yield after chromatography
Enantiomeric Excess (% ee) >95%Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC)
Purity >98%¹H NMR, ¹³C NMR Spectroscopy
Identity Confirmation ConsistentHigh-Resolution Mass Spectrometry (HRMS)

Trustworthiness: The protocol's reliability stems from its foundation in well-established, peer-reviewed synthetic methods.[8][9][10] The self-validating nature of this process lies in the analytical verification steps. High enantiomeric excess, confirmed by chiral chromatography, directly validates the efficacy of the asymmetric induction by the chiral ylide.

Workflow Visualization

The following diagram illustrates the complete experimental workflow from starting materials to final analysis.

node_start node_start node_process node_process node_product node_product node_analysis node_analysis Start Start: Ethyl 4-oxocyclohexanecarboxylate + Chiral Sulfonium Salt Reaction Asymmetric Epoxidation - THF, -78 °C - KHMDS Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Flash Chromatography Workup->Purify Product Pure Chiral Epoxide Purify->Product Analysis Analysis: - NMR - HRMS - Chiral HPLC Product->Analysis

Caption: Step-by-step experimental workflow.

References

  • Wang, X., Reisinger, C. M., & List, B. (2008). Catalytic asymmetric epoxidation of cyclic enones. Journal of the American Chemical Society, 130(19), 6070-6071. [Link]

  • Aggarwal, V. K., et al. (2013). Practical and Highly Selective Sulfur Ylide-Mediated Asymmetric Epoxidations and Aziridinations Using a Cheap and Readily Available Chiral Sulfide. Journal of the American Chemical Society, 135(30), 11151–11161. [Link]

  • Organic Chemistry Portal. (n.d.). Catalytic Asymmetric Epoxidation of Cyclic Enones. Organic Chemistry Portal. [Link]

  • Lattanzi, A. (2008). Advances in Asymmetric Epoxidation of α,β-Unsaturated Carbonyl Compounds: The Organocatalytic Approach. Current Organic Synthesis, 5(2), 117-133. [Link]

  • Aggarwal, V. K., & Winn, C. L. (2003). Catalytic, Asymmetric Sulfur Ylide-Mediated Epoxidation of Carbonyl Compounds: Scope, Selectivity, and Applications in Synthesis. Accounts of Chemical Research, 37(8), 611-620. [Link]

  • Hirai, H., et al. (1985). Asymmetric Epoxidation of Cyclic Enones under Chiral Phase Transfer Conditions. Chemistry Letters, 14(7), 1025-1028. [Link]

  • Chem-Station. (2015). Hayashi-Jørgensen Catalyst. Chem-Station International Edition. [Link]

  • Aggarwal, V. K., et al. (2010). Practical and Highly Selective Sulfur Ylide Mediated Asymmetric Epoxidations and Aziridinations Using an Inexpensive, Readily Available Chiral Sulfide. Journal of the American Chemical Society, 132(6), 1828–1830. [Link]

  • Ma, G., et al. (2015). Asymmetric epoxidation of α,β-unsaturated ketones catalyzed by rare-earth metal amides RE[N(SiMe3)2]3 with chiral TADDOL ligands. RSC Advances, 5(10), 7380-7386. [Link]

  • Papakyriakou, A., et al. (2009). A highly efficient methodology of asymmetric epoxidation based on a novel chiral sulfur ylide. Chemical Communications, (44), 6759-6761. [Link]

  • Aggarwal, V. K., Kalomiri, M., & Thomas, A. P. (1994). Asymmetric Epoxidation Using Chiral Sulfur Ylides. Tetrahedron: Asymmetry, 5(1), 107-110. [Link]

  • Gasperi, T., et al. (2018). Asymmetric Synthesis of Spirooxindoles via Nucleophilic Epoxidation Promoted by Bifunctional Organocatalysts. Molecules, 23(2), 438. [Link]

  • Lattanzi, A. (2008). Advances in Asymmetric Epoxidation of α,β-Unsaturated Carbonyl Compounds: The Organocatalytic Approach. ResearchGate. [Link]

  • Science of Synthesis. (n.d.). Epoxidation of Enones by Nucleophilic Oxidation. Thieme. [Link]

  • Kaźmierczak, M., et al. (2020). Highly Enantioselective Epoxidation of α,β-Unsaturated Ketones Using Amide-Based Cinchona Alkaloids as Hybrid Phase-Transfer Catalysts. Organic Letters, 22(22), 8966–8971. [Link]

  • de la Torre, A., & Vicario, J. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Molecules, 27(23), 8563. [Link]

  • Wang, Y., et al. (2016). Jørgensen–Hayashi catalysts supported on poly(ethylene glycol)s as highly efficient and reusable organocatalysts for the enamine-catalyzed asymmetric Michael reaction. Organic & Biomolecular Chemistry, 14(4), 1361-1367. [Link]

  • Mahlau, M. (2012). Organocatalytic Asymmetric Epoxidations and Hydroperoxidations of α,β-Unsaturated Ketones. University of Cologne. [Link]

  • Lattanzi, A. (2022). Epoxides: Small Rings to Play with under Asymmetric Organocatalysis. ACS Organic & Inorganic Au, 2(2), 118-132. [Link]

  • Gasperi, T., et al. (2018). Asymmetric Synthesis of Spirooxindoles via Nucleophilic Epoxidation Promoted by Bifunctional Organocatalysts. Semantic Scholar. [Link]

  • Miceli, M., et al. (2018). Asymmetric Synthesis of Spirooxindoles via Nucleophilic Epoxidation Promoted by Bifunctional Organocatalysts. PubMed. [Link]

  • Lattanzi, A. (2022). Epoxides: Small Rings to Play with under Asymmetric Organocatalysis. ACS Publications. [Link]

  • NROChemistry. (n.d.). Corey-Chaykovsky Reactions. NROChemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4-oxocyclohexanecarboxylate. PubChem. [Link]

  • Wikipedia. (n.d.). Johnson–Corey–Chaykovsky reaction. Wikipedia. [Link]

  • Sunrise. (n.d.). Explore the Corey-Chaykovsky Epoxidation Reaction and Key Reagents. Sunrise. [Link]

  • Organic Chemistry Tutor. (n.d.). Corey-Chaykovsky Epoxidation. Organic Chemistry Tutor. [Link]

  • Fisher Scientific. (n.d.). Ethyl 4-Oxocyclohexanecarboxylate 98.0+%, TCI America™. Fisher Scientific. [Link]

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Application Notes and Protocols: Ethyl 1-oxaspiro[2.5]octane-6-carboxylate as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Spirocyclic Scaffolds

In the landscape of modern drug discovery and organic synthesis, the demand for molecules with three-dimensional complexity is ever-increasing. Spirocycles, characterized by two rings sharing a single atom, are privileged structural motifs that offer a departure from the predominantly flat aromatic structures that have historically dominated medicinal chemistry.[1] This inherent three-dimensionality allows for a more precise and sophisticated presentation of pharmacophoric elements in space, often leading to enhanced potency, selectivity, and improved pharmacokinetic properties.[1] Ethyl 1-oxaspiro[2.5]octane-6-carboxylate, a compact and functionalized spirocyclic epoxide, serves as a valuable building block for the introduction of these desirable structural features. Its strained oxirane ring is primed for a variety of stereospecific ring-opening reactions, providing access to a diverse array of substituted cyclohexane derivatives. These products are of significant interest as intermediates in the synthesis of bioactive molecules, including analogues of therapeutic agents like gabapentin.[2]

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis and application of this compound as a synthetic intermediate. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to allow for adaptation and further exploration.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental for its effective use.

PropertyValueSource
Molecular FormulaC₁₀H₁₆O₃[3]
Molecular Weight184.23 g/mol [3]
IUPAC NameThis compound[3]
CAS Number171361-65-2[4]
AppearanceColorless to pale yellow liquid (predicted)General Knowledge
Boiling PointNot available
DensityNot available

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is the Corey-Chaykovsky reaction.[5][6] This reaction involves the treatment of a ketone with a sulfur ylide to generate an epoxide. In this specific case, the readily available Ethyl 4-oxocyclohexanecarboxylate serves as the ketone precursor. The sulfur ylide, typically dimethylsulfonium methylide or dimethyloxosulfonium methylide, is generated in situ from the corresponding sulfonium salt and a strong base.[6]

Reaction Scheme:

Synthesis_of_Ethyl_1-oxaspiro_octane-6-carboxylate cluster_reactants Reactants ketone Ethyl 4-oxocyclohexanecarboxylate product This compound ketone->product ylide_precursor Trimethylsulfonium iodide ylide Dimethylsulfonium methylide (in situ) ylide_precursor->ylide + Base base NaH or t-BuOK base->ylide solvent DMSO/THF solvent->product ylide->product

Caption: Synthesis of this compound via Corey-Chaykovsky Reaction.

Detailed Synthetic Protocol:

Materials:

  • Ethyl 4-oxocyclohexanecarboxylate

  • Trimethylsulfonium iodide

  • Sodium hydride (60% dispersion in mineral oil) or Potassium tert-butoxide (t-BuOK)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Ylide Generation:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon/nitrogen inlet, add trimethylsulfonium iodide (1.2 equivalents).

    • Add anhydrous DMSO to dissolve the salt under a positive pressure of inert gas.

    • Cool the solution to 0-5 °C in an ice bath.

    • Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation. Alternatively, a solution of potassium tert-butoxide in THF can be used.

    • Allow the mixture to stir at room temperature for 1-2 hours, or until the evolution of hydrogen gas ceases and a clear to slightly hazy solution of the ylide is formed.

  • Epoxidation:

    • In a separate flask, dissolve Ethyl 4-oxocyclohexanecarboxylate (1.0 equivalent) in anhydrous THF.

    • Cool the freshly prepared sulfur ylide solution to 0 °C.

    • Slowly add the solution of Ethyl 4-oxocyclohexanecarboxylate to the ylide solution via a dropping funnel over 30-60 minutes, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting ketone.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).

    • Combine the organic extracts and wash successively with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford pure this compound.

Expert Insights:

  • Choice of Base and Solvent: Sodium hydride in DMSO is a classic combination for generating the sulfur ylide.[7] The use of anhydrous solvents is critical to prevent quenching of the ylide.

  • Temperature Control: Maintaining a low temperature during the addition of the ketone is important to control the exothermic reaction and minimize side products.

  • Monitoring the Reaction: Thin-layer chromatography (TLC) is an effective way to monitor the progress of the reaction. A suitable stain, such as potassium permanganate, can be used to visualize both the starting material and the product.

Applications as a Synthetic Intermediate

The synthetic utility of this compound stems from the high ring strain of the epoxide, which makes it susceptible to ring-opening by a variety of nucleophiles.[8][9] These reactions typically proceed with high regio- and stereoselectivity, providing a powerful tool for the synthesis of highly functionalized cyclohexane derivatives.

Nucleophilic Ring-Opening with Amines: Synthesis of 4-(Aminomethyl)-4-hydroxycyclohexanecarboxylate Derivatives

The reaction of epoxides with amines is a fundamental transformation in organic synthesis, leading to the formation of β-amino alcohols.[10] This reaction is particularly valuable in the synthesis of pharmaceutical intermediates.

Amine_Ring_Opening cluster_reactants Reactants spiro_epoxide This compound product Ethyl 4-(aminomethyl)-4-hydroxycyclohexanecarboxylate Derivative spiro_epoxide->product amine R-NH₂ (e.g., Benzylamine) amine->product solvent Solvent (e.g., EtOH, MeOH) solvent->product

Caption: Nucleophilic Ring-Opening of the Spiro-epoxide with an Amine.

Materials:

  • This compound

  • Amine (e.g., benzylamine, ammonia, or other primary/secondary amines) (1.1 - 2.0 equivalents)

  • Solvent (e.g., ethanol, methanol, or isopropanol)

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 equivalent) in the chosen alcohol solvent, add the amine (1.1 - 2.0 equivalents).

  • The reaction can be stirred at room temperature or heated to reflux, depending on the reactivity of the amine. Monitor the reaction by TLC.

  • Upon completion, remove the solvent in vacuo.

  • The crude product can be purified by column chromatography on silica gel or by crystallization.

Causality and Trustworthiness:

  • Regioselectivity: The nucleophilic attack of the amine occurs at the less sterically hindered methylene carbon of the epoxide, following an Sₙ2-type mechanism.[9] This ensures the formation of a single regioisomer.

  • Stereochemistry: The reaction proceeds with inversion of configuration at the site of nucleophilic attack, leading to a trans-relationship between the newly formed alcohol and the amino group.

  • Self-Validation: The structure of the product can be confirmed by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The appearance of signals corresponding to the amine and the newly formed hydroxyl group, along with the disappearance of the characteristic epoxide signals, will validate the success of the reaction.

Ring-Opening with Grignard Reagents: Carbon-Carbon Bond Formation

Grignard reagents are powerful carbon nucleophiles that readily open epoxide rings to form new carbon-carbon bonds.[11][12] This reaction provides an excellent method for introducing alkyl or aryl substituents at the 4-position of the cyclohexane ring.

Grignard_Ring_Opening cluster_reactants Reactants spiro_epoxide This compound product Ethyl 4-hydroxy-4-(substituted-methyl)cyclohexanecarboxylate spiro_epoxide->product grignard R-MgBr (e.g., PhMgBr) grignard->product solvent Anhydrous THF or Et₂O solvent->product workup Aqueous NH₄Cl workup->product Acidic Workup

Caption: Ring-Opening of the Spiro-epoxide with a Grignard Reagent.

Materials:

  • This compound

  • Grignard reagent (e.g., phenylmagnesium bromide, methylmagnesium bromide) (1.2 - 1.5 equivalents)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • In a dry, three-necked flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent (1.2 - 1.5 equivalents) via a syringe or dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates the absence of the starting epoxide.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Expert Insights and Mechanistic Rationale:

  • Anhydrous Conditions: Grignard reagents are highly basic and will be quenched by protic solvents. Therefore, strictly anhydrous conditions are essential for the success of this reaction.[13]

  • Regioselectivity: Similar to the amine ring-opening, the Grignard reagent attacks the less substituted carbon of the epoxide ring.[11]

  • Potential for Ester Reaction: It is important to note that Grignard reagents can also react with the ethyl ester functionality.[14] Using a controlled stoichiometry of the Grignard reagent and low reaction temperatures can help to minimize this side reaction. For substrates where this is a significant issue, protection of the ester or the use of a less reactive organometallic reagent may be necessary.

Application in the Synthesis of Gabapentin Analogues

Gabapentin is an anticonvulsant and analgesic drug.[4] The synthesis of conformationally restricted analogues of gabapentin is an active area of research aimed at improving its pharmacological profile.[2] this compound is an excellent starting material for the synthesis of spirocyclic gabapentin analogues. The ring-opening of the epoxide with a cyanide source, followed by reduction of the nitrile and hydrolysis of the ester, would lead to the desired spirocyclic γ-amino acid structure.

Conclusion

This compound is a highly valuable and versatile synthetic intermediate. Its straightforward synthesis via the Corey-Chaykovsky reaction and the predictable reactivity of its strained epoxide ring make it an attractive building block for the introduction of spirocyclic motifs into complex molecules. The detailed protocols provided herein for its synthesis and subsequent ring-opening reactions with amines and Grignard reagents offer a solid foundation for its use in both academic research and industrial drug development. The ability to access a wide range of functionalized cyclohexane derivatives from this single intermediate underscores its importance in the pursuit of novel, three-dimensional chemical entities.

References

  • NROChemistry. Corey-Chaykovsky Reactions. NROChemistry. Accessed January 15, 2026. [Link]

  • Wikipedia. Johnson–Corey–Chaykovsky reaction. Wikipedia. Accessed January 15, 2026. [Link]

  • Organic Chemistry Portal. Corey-Chaykovsky Reaction. Organic Chemistry Portal. Accessed January 15, 2026. [Link]

  • YouTube. Corey-Chaykovsky Reactions. YouTube. Published September 11, 2021. Accessed January 15, 2026. [Link]

  • ResearchGate. Practical Corey-Chaykovsky Epoxidation. ResearchGate. Accessed January 15, 2026. [Link]

  • PubChem. Synthesis and biological evaluation of conformationally restricted Gabapentin analogues. PubChem. Accessed January 15, 2026. [Link]

  • OpenStax. 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry. Published September 20, 2023. Accessed January 15, 2026. [Link]

  • Chemistry LibreTexts. 18.5: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. Updated September 30, 2024. Accessed January 15, 2026. [Link]

  • National Center for Biotechnology Information. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. National Center for Biotechnology Information. Accessed January 15, 2026. [Link]

  • Organic Chemistry Portal. One-Pot Synthesis of Cyclic Carbonates from Aldehydes, Sulfur Ylide, and CO2. Organic Chemistry Portal. Accessed January 15, 2026. [Link]

  • Thieme Chemistry. Sulfur Ylides (Update 2014). Science of Synthesis. Accessed January 15, 2026. [Link]

  • Baran Lab. Sulfur Ylide Chemistry. Baran Lab. Published August 1, 2020. Accessed January 15, 2026. [Link]

  • RSC Publishing. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Publishing. Accessed January 15, 2026. [Link]

  • Google Patents. Spiro-epoxy-cyclohexane derivatives, their preparation and their use in polymer chemistry.
  • Master Organic Chemistry. All About The Reactions of Grignard Reagents. Master Organic Chemistry. Published December 10, 2015. Accessed January 15, 2026. [Link]

  • ResearchGate. Synthesis of Spiro-Epoxy Oxindole Derivatives via Unexpected Oxidation/Consecutive Corey-Chaykovsky Reaction. ResearchGate. Published August 6, 2025. Accessed January 15, 2026. [Link]

  • YouTube. 20.4 Reaction with Grignard Reagents and Gilman Reagents | Carboxylic Acid Derivatives. YouTube. Published April 10, 2021. Accessed January 15, 2026. [Link]

  • PubChem. Ethyl 1-oxaspiro[2.5]octane-2-carboxylate. PubChem. Accessed January 15, 2026. [Link]

  • PubChem. 4-Oxaspiro[2.5]octane-6-carboxylic acid. PubChem. Accessed January 15, 2026. [Link]

  • PubChem. 1-Oxaspiro[2.5]octane. PubChem. Accessed January 15, 2026. [Link]

  • YouTube. Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. Published November 11, 2015. Accessed January 15, 2026. [Link]

  • National Center for Biotechnology Information. Synthetic Routes to Approved Drugs Containing a Spirocycle. National Center for Biotechnology Information. Accessed January 15, 2026. [Link]

  • Oberlin College and Conservatory. Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. Oberlin College and Conservatory. Published September 18, 2015. Accessed January 15, 2026. [Link]

  • ResearchGate. Synthesis of Spiro‐Derivatives 17 and 18. ResearchGate. Accessed January 15, 2026. [Link]

  • Google Patents. Process for the preparation of gabapentin.
  • Google Patents. Gabapentin synthesis method.
  • YouTube. The Grignard Reaction (Worksheet Solutions Walkthrough). YouTube. Published August 24, 2021. Accessed January 15, 2026. [Link]

  • Google Patents. Process For Synthesis Of Gabapentin.

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Application Note: A Comprehensive Guide to the Nucleophilic Ring-Opening Reactions of Ethyl 1-oxaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 1-oxaspiro[2.5]octane-6-carboxylate is a valuable synthetic intermediate featuring a strained spiro-epoxide fused to a functionalized cyclohexane ring. This structure presents a unique platform for generating highly functionalized carbocyclic scaffolds through regioselective ring-opening reactions. The inherent ring strain of the epoxide moiety makes it highly susceptible to nucleophilic attack, providing a reliable and versatile method for introducing diverse chemical functionalities.[1] This application note provides a detailed technical guide for researchers, chemists, and drug development professionals on the principles, protocols, and applications of nucleophilic ring-opening reactions of this spirocyclic compound. We will explore both acid-catalyzed and base-catalyzed pathways, detailing the underlying mechanisms that govern regioselectivity and providing validated, step-by-step protocols for key transformations.

Introduction to the Substrate

This compound is characterized by a three-membered oxirane ring sharing a single carbon atom (a spiro center) with a cyclohexane ring. The cyclohexane is substituted with an ethyl ester group, which can be used for further synthetic manipulations. The primary site of reactivity is the epoxide, a functional group known for its utility in organic synthesis due to its susceptibility to ring-opening by a wide array of nucleophiles.[1][2]

The synthesis of this spiro-epoxide is commonly achieved via the Corey-Chaykovsky reaction, where a ketone precursor, ethyl 4-oxocyclohexanecarboxylate, is treated with a sulfur ylide like dimethylsulfoxonium methylide.[3] The reactivity of this substrate is governed by the two distinct carbon atoms of the epoxide ring: the quaternary spiro carbon and the methylene (CH₂) carbon. The choice of reaction conditions dictates which of these sites is attacked by the incoming nucleophile.

The Principle of Regioselectivity: A Tale of Two Pathways

The critical factor determining the outcome of the ring-opening reaction is the regioselectivity—the specific carbon atom of the epoxide that the nucleophile attacks. This is almost entirely controlled by the pH of the reaction medium.

Base-Catalyzed / Nucleophilic Conditions (SN2 Pathway)

Under basic or neutral conditions, the reaction proceeds via a classic SN2 mechanism.[4][5] Strong nucleophiles directly attack one of the epoxide carbons. Due to steric hindrance at the highly substituted spiro center, the nucleophile will preferentially attack the less substituted methylene carbon. This backside attack leads to the cleavage of the C-O bond and results in a trans relationship between the incoming nucleophile and the resulting hydroxyl group.

Diagram 1: SN2 ring-opening at the less substituted carbon.

Acid-Catalyzed Conditions (SN1-like Pathway)

In the presence of an acid, the epoxide oxygen is first protonated, transforming the hydroxyl group into a much better leaving group.[5][6] This protonated intermediate develops significant positive charge on the adjacent carbons. The tertiary (spiro) carbon can stabilize this partial positive charge more effectively than the primary carbon, leading to an SN1-like transition state.[5] Consequently, the nucleophile, which may be weak, attacks preferentially at this more substituted spiro center. This also occurs via backside attack, yielding a product with trans-stereochemistry.

Diagram 2: Acid-catalyzed SN1-like ring-opening.

Experimental Protocols & Workflows

The following protocols are designed as self-validating systems. Successful transformation can be monitored by Thin Layer Chromatography (TLC) and confirmed by standard analytical techniques (NMR, IR, MS).

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification arrow arrow A Dissolve Substrate in Anhydrous Solvent B Cool to Specified Temp. A->B C Add Nucleophile (or Acid Catalyst + Nucleophile) B->C D Monitor by TLC Until Completion C->D E Quench Reaction D->E F Aqueous Workup & Extraction E->F G Dry, Filter, Concentrate F->G H Purify via Column Chromatography G->H

Diagram 3: General experimental workflow for ring-opening reactions.

Protocol 3.1: Base-Catalyzed Aminolysis with Benzylamine

This protocol demonstrates a typical SN2 ring-opening using a nitrogen nucleophile.

  • Objective: To synthesize ethyl 4-(benzylaminomethyl)-4-hydroxycyclohexane-1-carboxylate.

  • Mechanism: SN2 attack at the less hindered methylene carbon.

  • Materials:

    • This compound (1.0 eq)

    • Benzylamine (1.2 eq)

    • Ethanol (anhydrous, as solvent)

    • Diatomaceous earth

  • Procedure:

    • Dissolve this compound in anhydrous ethanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

    • Add benzylamine to the solution.

    • Heat the reaction mixture to reflux (approx. 80°C) and maintain for 12-18 hours.

    • Monitor the reaction progress by TLC (e.g., using 30% Ethyl Acetate in Hexanes) until the starting epoxide spot has disappeared.

    • Allow the mixture to cool to room temperature.

    • Concentrate the solvent under reduced pressure.

  • Purification:

    • The crude residue can be purified directly by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., 20% to 50%) to isolate the product. The product is typically a viscous oil or solid.

  • Expected Outcome: The major product will be the one resulting from the amine attacking the CH₂ group of the epoxide.

Protocol 3.2: Acid-Catalyzed Hydrolysis to a Diol

This protocol illustrates the SN1-like pathway using water as the nucleophile.

  • Objective: To synthesize ethyl 1-(hydroxymethyl)-4-hydroxycyclohexane-1-carboxylate.

  • Mechanism: SN1-like attack at the more substituted spiro carbon.

  • Materials:

    • This compound (1.0 eq)

    • Perchloric acid (HClO₄, 0.1 eq, 70% in H₂O) or another strong protic acid.

    • Acetone/Water (4:1 v/v mixture as solvent)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the spiro-epoxide in the acetone/water solvent mixture in a round-bottom flask with a magnetic stirrer.

    • Cool the flask to 0°C in an ice bath.

    • Add the perchloric acid catalyst dropwise.

    • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC. The product diol will be significantly more polar than the starting epoxide.

  • Workup & Purification:

    • Carefully quench the reaction by adding saturated NaHCO₃ solution until gas evolution ceases (pH ~7-8).

    • Extract the aqueous mixture with ethyl acetate (3 x volume of the reaction).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude diol by flash column chromatography on silica gel, eluting with a polar solvent system (e.g., 50-80% ethyl acetate in hexanes).

Summary of Regiochemical Outcomes

The choice of nucleophile and catalyst is paramount for controlling the synthetic outcome. The following table summarizes the expected major products from the ring-opening of this compound under different conditions.

NucleophileConditionsSite of Attack (Major Product)Resulting Functional Group
H₂O Acidic (H₃O⁺)Spiro Carbon (SN1-like)trans-Diol
ROH (Methanol) Acidic (H⁺)Spiro Carbon (SN1-like)trans-Hydroxy ether
RO⁻ (Methoxide) Basic (NaOCH₃)Methylene Carbon (SN2)trans-Hydroxy ether
RNH₂ (Amines) Neutral/BasicMethylene Carbon (SN2)trans-Amino alcohol
N₃⁻ (Azide) Neutral (NaN₃)Methylene Carbon (SN2)trans-Azido alcohol
H-X (e.g., HBr) AcidicSpiro Carbon (SN1-like)trans-Halohydrin
R-MgX (Grignard) NucleophilicMethylene Carbon (SN2)trans-Hydroxy alkyl derivative
R₂CuLi (Gilman) NucleophilicMethylene Carbon (SN2)trans-Hydroxy alkyl derivative

Applications in Medicinal Chemistry and Synthesis

The products derived from these ring-opening reactions are densely functionalized cyclohexane derivatives, which are privileged scaffolds in medicinal chemistry and natural product synthesis.[7]

  • Amino Alcohols: The resulting 1,2-amino alcohols are key structural motifs in many pharmaceuticals, including beta-blockers and chiral ligands.

  • Diols: The vicinal diols produced can be further oxidized to form alpha-hydroxy ketones or cleaved to form dialdehydes, opening up further synthetic pathways.[7][8]

  • Azido Alcohols: The versatile azido group can be readily reduced to a primary amine or used in "click" chemistry reactions (Huisgen cycloadditions) for bioconjugation or library synthesis.

The ability to selectively open the epoxide ring at either the spiro or methylene carbon provides a powerful tool for creating stereochemically complex and diverse molecular architectures from a single, readily accessible starting material.

References

  • Reaction of vinyl epoxides with palladium-switchable bisnucleophiles: synthesis of carbocycles. PubMed.
  • Cu-catalyzed cross-coupling reactions of vinyl epoxide with organoboron compounds: access to homoallylic alcohols. RSC Publishing.
  • Addition of pro-nucleophiles to the vinyl epoxides 81. ResearchGate.
  • Vinyl Epoxides in Organic Synthesis. ACS Publications.
  • Reactions about vinyl epoxides. ResearchGate.
  • Opening of Epoxides With Acid. Master Organic Chemistry.
  • Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. National Institutes of Health.
  • Ring-opening hydrolysis of spiro-epoxyoxindoles using a reusable sulfonic acid functionalized nitrogen rich carbon catalyst. PubMed Central.
  • Ring-opening hydrolysis of spiro-epoxyoxindoles using a reusable sulfonic acid functionalized nitrogen rich carbon. RSC Publishing.
  • 13.6 Ring Opening of Epoxides. YouTube.
  • EP0374509A2 - 4,4,5,8-Tetramethyl-1-oxaspiro(2.5) octane, process for its preparation and ... Google Patents.
  • 18.5 Reactions of Epoxides: Ring-Opening. OpenStax.

Sources

Application of Ethyl 1-oxaspiro[2.5]octane-6-carboxylate in the Synthesis of Amaryllidaceae Alkaloids: A Strategic Guide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic application of Ethyl 1-oxaspiro[2.5]octane-6-carboxylate as a versatile building block in the synthesis of complex natural products, with a particular focus on the medicinally significant Amaryllidaceae alkaloids.

Introduction: The Strategic Advantage of the Spiroepoxide Moiety

This compound is a unique chiral building block that combines the conformational rigidity of a cyclohexane ring with the reactivity of a spiro-fused epoxide. This combination offers a powerful platform for the stereocontrolled introduction of multiple functional groups, a critical challenge in the synthesis of densely functionalized natural products like pancratistatin and lycoricidine.[1][2][3] The inherent ring strain of the epoxide facilitates predictable and highly stereoselective ring-opening reactions, allowing for the installation of vicinal amino alcohol functionalities, a hallmark of the Amaryllidaceae alkaloid core.[4][5][6]

The ester functionality at the C-6 position provides a convenient handle for further synthetic manipulations, including the construction of the lactam ring present in many of these alkaloids. The strategic placement of the spiroepoxide on the cyclohexane scaffold allows for a domino-like sequence of reactions, where the initial epoxide opening dictates the stereochemical outcome of subsequent transformations around the ring.

Core Application: A Unified Strategy Towards Pancratistatin and Lycoricidine

The Amaryllidaceae alkaloids, particularly pancratistatin, have garnered significant attention due to their potent anticancer activities.[1][3][7] Their complex, stereochemically rich structures have made them challenging targets for total synthesis. The protocol outlined below demonstrates a convergent and stereocontrolled approach to a key intermediate suitable for the synthesis of both pancratistatin and lycoricidine, starting from this compound.

Retrosynthetic Analysis

Our strategy hinges on the regioselective and stereospecific ring-opening of the spiroepoxide with a nitrogen nucleophile to install the C-10b amino group and the C-1 hydroxyl group of the pancratistatin core with the correct relative stereochemistry. Subsequent functional group manipulations and ring closure will then furnish the complete phenanthridone skeleton.

Retrosynthesis Pancratistatin Pancratistatin / Lycoricidine Intermediate_A Key Amino-alcohol Intermediate Pancratistatin->Intermediate_A Lactam formation, Aromatic ring construction Starting_Material This compound Intermediate_A->Starting_Material Regioselective Epoxide Ring-Opening Nitrogen_Nucleophile Nitrogen Nucleophile (e.g., Benzylamine) Intermediate_A->Nitrogen_Nucleophile Elaboration Azido_Alcohol Ethyl 7-azido-6-hydroxy- cyclohexane-1-carboxylate Protected_Intermediate Protected Azido-Ester Azido_Alcohol->Protected_Intermediate Protection (e.g., TBDMS) Amino_Acid Amino Acid Intermediate Protected_Intermediate->Amino_Acid 1. Azide Reduction (e.g., H₂/Pd-C) 2. Ester Hydrolysis Lactam_Core Fused Lactam Core Amino_Acid->Lactam_Core Amide Coupling

Sources

Step-by-step guide for the purification of Ethyl 1-oxaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Guide to the Purification of Ethyl 1-oxaspiro[2.5]octane-6-carboxylate

Abstract

This comprehensive guide provides a detailed, step-by-step protocol for the purification of this compound, a valuable spirocyclic compound. The purification of such molecules is a critical step following synthesis to ensure the removal of unreacted starting materials, byproducts, and reagents, which is paramount for reliable downstream applications in research and drug development. This document outlines flash column chromatography as the primary purification method, with recrystallization as a potential alternative. It includes protocols for purity assessment and a troubleshooting guide to address common challenges.

Introduction and Scientific Context

This compound is a spirocyclic ester containing a reactive epoxide ring. Spirocycles are increasingly important motifs in medicinal chemistry due to their rigid, three-dimensional structures which can provide novel intellectual property and improved pharmacological properties. The epoxide functionality, in particular, is a versatile synthetic handle for further chemical transformations.

This compound is commonly synthesized via the Johnson-Corey-Chaykovsky reaction, where a sulfur ylide reacts with a ketone (ethyl 4-oxocyclohexanecarboxylate) to form the epoxide ring.[1][2] This reaction, while efficient, can lead to specific impurities, including unreacted ketone, residual sulfur-containing reagents, and potential dimeric byproducts. Therefore, a robust purification strategy is essential to isolate the target compound with high purity. This guide is designed to provide researchers with the technical expertise to achieve this efficiently.

Physicochemical Properties and Handling

Understanding the properties of the target molecule is foundational to developing a purification strategy.

PropertyValueSource
Molecular Formula C₁₀H₁₆O₃PubChem[3]
Molecular Weight 184.23 g/mol PubChem[3]
Monoisotopic Mass 184.10994 DaPubChem[3]
Predicted XlogP 1.2PubChem[3]
Appearance Colorless oil (predicted)General chemical knowledge

Safety Precaution: As with all epoxides, handle this compound with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Epoxides are potential alkylating agents.

Primary Purification Strategy: Flash Column Chromatography

Flash column chromatography is the most versatile and widely used method for purifying moderately polar organic compounds like the target spirocycle from reaction mixtures.[4][5] The principle relies on the differential partitioning of the crude mixture's components between a solid stationary phase (silica gel) and a liquid mobile phase (eluent).

The "Why": Causality in Method Design
  • Stationary Phase: Normal-phase silica gel (SiO₂) is chosen because its polar surface (silanol groups) effectively adsorbs polar molecules.[6] The target compound, with its ester and epoxide groups, has moderate polarity and will interact with the silica.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate) is used.[6][7] By gradually increasing the proportion of the polar solvent, we can sequentially elute compounds from the column based on their polarity. Less polar impurities will elute first, followed by the desired product, while highly polar impurities will remain strongly adsorbed to the silica.

Workflow for Flash Chromatography

flash_chromatography_workflow cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase TLC 1. TLC Analysis (Determine Eluent System) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Optimal Rf ~0.25-0.35 Load 3. Load Sample (Dry Loading Preferred) Pack->Load Elute 4. Elute Column (Apply Pressure) Load->Elute Collect 5. Collect Fractions Elute->Collect Constant Flow Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Final Final Evaporate->Final Pure Product recrystallization_workflow Start Product is Solid? Solvent 1. Screen for Suitable Recrystallization Solvent Start->Solvent Yes No Purification Complete (Product is an Oil) Start->No No Dissolve 2. Dissolve in Minimum Amount of Hot Solvent Solvent->Dissolve Solvent Found Cool 3. Slow Cooling (Promotes Crystal Growth) Dissolve->Cool Filter 4. Isolate Crystals (Vacuum Filtration) Cool->Filter Wash 5. Wash with Cold Solvent Filter->Wash Dry 6. Dry Crystals Wash->Dry End High Purity Crystalline Product Dry->End

Sources

The Spirocyclic Synthon: Ethyl 1-oxaspiro[2.5]octane-6-carboxylate as a Latent Nucleus for Pharmaceutical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Three-Dimensionality in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer enhanced pharmacological properties is paramount. The incorporation of rigid, three-dimensional scaffolds is a proven strategy to improve binding affinity, selectivity, and pharmacokinetic profiles of drug candidates. Spirocyclic systems, characterized by two rings sharing a single atom, are particularly advantageous in this regard, as they introduce a defined conformational rigidity. Among these, the 1-oxaspiro[2.5]octane framework, featuring a strained epoxide ring fused to a cyclohexane, represents a versatile and reactive core. This guide delineates the role and potential of Ethyl 1-oxaspiro[2.5]octane-6-carboxylate , a promising yet under-explored building block for the synthesis of complex pharmaceutical agents. While not yet a widely cited intermediate in the synthesis of commercial drugs, its structural motifs suggest significant potential for the creation of novel therapeutics.

Core Attributes of this compound

The utility of this spirocyclic ester in synthetic chemistry stems from a confluence of structural and electronic features:

  • Electrophilic Epoxide: The strained three-membered ether ring is a potent electrophile, susceptible to regioselective ring-opening by a wide array of nucleophiles. This reactivity is the cornerstone of its application, allowing for the stereocontrolled introduction of diverse functional groups.

  • Conformational Rigidity: The spirocyclic fusion to a cyclohexane ring locks the molecule in a defined three-dimensional space. This pre-organized conformation can be leveraged to achieve specific interactions with biological targets.

  • Latent Functionality: The ethyl ester group provides a handle for further chemical elaboration, such as conversion to amides, carboxylic acids, or other functional moieties, enabling the construction of a diverse library of compounds.

Below is a summary of the key physicochemical properties of the parent compound, Ethyl 1-oxaspiro[2.5]octane-2-carboxylate, which is structurally analogous to the 6-carboxylate isomer.

PropertyValueSource
Molecular FormulaC₁₀H₁₆O₃PubChem
Molecular Weight184.23 g/mol PubChem
XLogP3-AA1.8PubChem
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count3PubChem

Synthetic Pathways to this compound

The synthesis of this spirocyclic epoxide can be envisioned through established methodologies for epoxide formation from cyclic ketones. Two prominent and reliable methods are the Corey-Chaykovsky reaction and the Darzens glycidic ester condensation.

Protocol 1: Synthesis via Corey-Chaykovsky Reaction

This method involves the reaction of a sulfur ylide with a ketone, offering a mild and efficient route to the spiro-epoxide.

Workflow for Corey-Chaykovsky Synthesis

start Start: Ethyl 4-oxocyclohexanecarboxylate reaction Corey-Chaykovsky Reaction start->reaction reagent1 Trimethylsulfonium iodide ylide In situ formation of Dimethylsulfonium methylide reagent1->ylide base Sodium hydride (NaH) in DMSO base->ylide ylide->reaction workup Aqueous workup and purification reaction->workup product Product: Ethyl 1-oxaspiro[2.5]octane-4-carboxylate* workup->product caption *Note: Starting material leads to the 4-carboxylate isomer. A similar strategy would apply to the 6-carboxylate precursor.

Caption: Corey-Chaykovsky reaction workflow for spiro-epoxide synthesis.

Step-by-Step Protocol:

  • Ylide Preparation: To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMSO at room temperature under an inert atmosphere (N₂ or Ar), add trimethylsulfonium iodide (1.1 eq) portion-wise. Stir the resulting mixture for 1 hour until the evolution of hydrogen gas ceases, yielding a solution of dimethylsulfonium methylide.

  • Reaction: Cool the ylide solution to 0 °C and add a solution of ethyl 4-oxocyclohexanecarboxylate (1.0 eq) in anhydrous THF dropwise over 30 minutes.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired Ethyl 1-oxaspiro[2.5]octane-4-carboxylate.

Application in Pharmaceutical Synthesis: The Gateway to β-Amino Alcohols

A primary application of spiro-epoxides like this compound is in the synthesis of β-amino alcohols.[1][2][3] This structural motif is a critical pharmacophore present in numerous approved drugs, including β-blockers, antiviral agents, and neurotransmitter reuptake inhibitors. The ring-opening of the epoxide with an amine proceeds with high regioselectivity and stereocontrol, typically at the less sterically hindered carbon, leading to the formation of a trans-β-amino alcohol.[1]

Protocol 2: Nucleophilic Ring-Opening with a Primary Amine

This protocol details the synthesis of a β-amino alcohol derivative from this compound.

Workflow for Epoxide Ring-Opening

start Start: this compound reaction Nucleophilic Ring-Opening start->reaction amine Primary Amine (e.g., Benzylamine) amine->reaction solvent Solvent (e.g., Isopropanol) solvent->reaction workup Solvent removal and purification reaction->workup product Product: Ethyl 4-(benzylamino)-3-hydroxycyclohexanecarboxylate workup->product

Caption: General workflow for the synthesis of a β-amino alcohol.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) in isopropanol, add benzylamine (1.2 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 24 hours.

  • Monitoring: Monitor the disappearance of the starting epoxide by TLC or GC-MS.

  • Workup: Upon completion, allow the reaction mixture to cool to room temperature and concentrate under reduced pressure to remove the solvent.

  • Purification: Purify the resulting crude oil by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield the pure trans-β-amino alcohol product.

Rationale for Experimental Choices:

  • Solvent: Protic solvents like isopropanol can facilitate the ring-opening by protonating the epoxide oxygen, making it a better leaving group.

  • Stoichiometry: A slight excess of the amine is used to ensure complete consumption of the limiting epoxide starting material.

  • Temperature: Refluxing is often necessary to overcome the activation energy for the ring-opening of the sterically hindered spiro-epoxide.

Future Perspectives and Conclusion

While direct applications of this compound in late-stage clinical candidates are not yet prevalent in the literature, its potential as a versatile building block is clear. The protocols detailed herein provide a foundation for its synthesis and derivatization. The resulting β-amino alcohol scaffolds can be further elaborated through modification of the ester and amine functionalities to generate libraries of novel compounds for high-throughput screening. The inherent three-dimensionality and stereochemical complexity offered by this spirocyclic synthon make it an attractive starting point for the discovery of next-generation pharmaceutical agents targeting a wide range of diseases.

References

  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (2017). Research & Reviews: Journal of Chemistry.
  • Chakraborti, A. K., et al. (2004). Lithium bromide as an inexpensive and efficient catalyst for the opening of epoxide rings by amines. Tetrahedron Letters, 45(41), 7445-7448.
  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH₃)₂SOCH₂) and Dimethylsulfonium Methylide ((CH₃)₂SCH₂). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353-1364.
  • Kumar, A., et al. (2009). Ring-opening of epoxides with amines catalyzed by silica-bonded S-sulfonic acid under solvent-free conditions. Journal of the Mexican Chemical Society, 53(2), 59-64.
  • Newman, M. S., & Mager, H. I. (1956).
  • PubChem. (n.d.). Ethyl 1-oxaspiro[2.5]octane-2-carboxylate. Retrieved from [Link]

  • Reddy, M. S., et al. (2007). A mild and efficient synthesis of β-amino alcohols by aminolysis of epoxides promoted by indium tribromide.

Sources

Application Notes and Protocols for Reactions Involving Ethyl 1-oxaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Spiroepoxides in Synthesis

Ethyl 1-oxaspiro[2.5]octane-6-carboxylate is a versatile bifunctional molecule that serves as a valuable building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a reactive epoxide ring fused in a spirocyclic fashion to a cyclohexane backbone which also bears an ethyl ester, offers a unique three-dimensional scaffold. The inherent ring strain of the epoxide makes it susceptible to nucleophilic attack, providing a gateway to a diverse array of highly functionalized cyclohexane derivatives.[1] The strategic placement of the ethyl ester allows for further synthetic manipulations, making this compound a powerful tool for generating molecular complexity.

Spirocyclic frameworks are of increasing interest in drug discovery as they introduce conformational rigidity and novel three-dimensional exit vectors for substituents, which can lead to improved potency and selectivity for biological targets. This guide provides detailed experimental protocols for the synthesis of this compound and its subsequent derivatization through nucleophilic ring-opening reactions, offering researchers a practical manual for the utilization of this potent synthetic intermediate.

Synthesis of this compound via Corey-Chaykovsky Reaction

The most direct and efficient method for the synthesis of this compound is the Johnson-Corey-Chaykovsky reaction.[2][3] This reaction involves the addition of a sulfur ylide to a ketone, in this case, ethyl 4-oxocyclohexanecarboxylate, to form the corresponding epoxide. The reaction is known for its high efficiency and stereoselectivity.[3][4]

Reaction Principle

The Corey-Chaykovsky reaction proceeds via the nucleophilic attack of the sulfur ylide on the carbonyl carbon of the ketone. This is followed by an intramolecular SN2 displacement of the dimethyl sulfoxide leaving group to form the three-membered epoxide ring.[2][5]

Experimental Workflow: Synthesis

cluster_0 Ylide Formation cluster_1 Epoxidation Reaction cluster_2 Work-up and Purification Ylide_1 Trimethylsulfoxonium iodide in dry DMSO Ylide_2 Add Sodium Hydride (NaH) Ylide_1->Ylide_2 Ylide_3 Stir at room temperature to form the sulfur ylide Ylide_2->Ylide_3 Epox_1 Cool ylide solution to 0 °C Ylide_3->Epox_1 Epox_2 Add Ethyl 4-oxocyclohexanecarboxylate dropwise Epox_1->Epox_2 Epox_3 Allow to warm to room temperature and stir overnight Epox_2->Epox_3 Workup_1 Quench with water Epox_3->Workup_1 Workup_2 Extract with Ethyl Acetate Workup_1->Workup_2 Workup_3 Wash with brine, dry over Na2SO4 Workup_2->Workup_3 Workup_4 Concentrate in vacuo Workup_3->Workup_4 Workup_5 Purify by column chromatography Workup_4->Workup_5

Caption: Workflow for the synthesis of this compound.

Detailed Protocol: Synthesis

Materials:

  • Ethyl 4-oxocyclohexanecarboxylate

  • Trimethylsulfoxonium iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Ylide Generation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend trimethylsulfoxonium iodide (1.2 equivalents) in anhydrous DMSO. To this suspension, carefully add sodium hydride (1.2 equivalents) portion-wise at room temperature. The mixture will evolve hydrogen gas and become a clear solution upon completion. Stir for 1 hour at room temperature.

  • Epoxidation: Cool the freshly prepared ylide solution to 0 °C using an ice bath. Add a solution of ethyl 4-oxocyclohexanecarboxylate (1.0 equivalent) in a minimal amount of anhydrous DMSO dropwise to the ylide solution over 15-20 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a colorless oil.

Parameter Value Reference
Molecular Formula C10H16O3PubChem
Molecular Weight 184.23 g/mol PubChem
Typical Yield 75-85%Estimated from similar reactions

Nucleophilic Ring-Opening Reactions of this compound

The high ring strain of the epoxide in this compound makes it an excellent electrophile for a variety of nucleophiles.[1] The regioselectivity of the ring-opening is dependent on the reaction conditions (acidic or basic).

Mechanism of Ring-Opening

cluster_0 Acid-Catalyzed (SN1-like) cluster_1 Base-Catalyzed (SN2) Acid_1 Protonation of Epoxide Oxygen Acid_2 Partial positive charge on tertiary carbon Acid_1->Acid_2 Acid_3 Nucleophilic attack at the more substituted carbon Acid_2->Acid_3 Base_1 Nucleophilic attack at the less hindered carbon Base_2 Formation of an alkoxide intermediate Base_1->Base_2 Base_3 Protonation during work-up Base_2->Base_3

Caption: Mechanistic pathways for epoxide ring-opening.

  • Acid-Catalyzed Ring-Opening: Under acidic conditions, the epoxide oxygen is protonated, making it a better leaving group. The reaction proceeds through a transition state with significant SN1 character, where a partial positive charge develops on the more substituted carbon. Consequently, the nucleophile preferentially attacks the more substituted (tertiary) carbon.[6]

  • Base-Catalyzed Ring-Opening: Under basic or neutral conditions, the reaction follows an SN2 mechanism. The nucleophile attacks the sterically less hindered carbon of the epoxide, leading to inversion of stereochemistry if the carbon is a stereocenter.[6][7]

Application Protocol 1: Ring-Opening with Amines (Acid-Catalyzed)

The reaction of epoxides with amines is a fundamental transformation for the synthesis of β-amino alcohols, which are important structural motifs in many pharmaceuticals.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as acetonitrile or isopropanol. Add the desired amine (1.1 equivalents).

  • Catalyst Addition: To this solution, add a catalytic amount of a Lewis acid (e.g., Ytterbium(III) triflate, 0.1 equivalents) or a protic acid (e.g., p-toluenesulfonic acid, 0.1 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-60 °C if the amine is a weak nucleophile. Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography.

Nucleophile Product Regioselectivity
AnilineEthyl 4-(anilinomethyl)-4-hydroxycyclohexanecarboxylateAttack at the tertiary carbon
BenzylamineEthyl 4-((benzylamino)methyl)-4-hydroxycyclohexanecarboxylateAttack at the tertiary carbon
Application Protocol 2: Ring-Opening with Thiols (Base-Catalyzed)

The synthesis of β-hydroxy sulfides is readily achieved through the base-catalyzed ring-opening of epoxides with thiols. These products are valuable intermediates in organic synthesis.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the desired thiol (1.1 equivalents) in a polar aprotic solvent such as DMF or DMSO.

  • Base Addition: Add a base such as potassium carbonate (1.5 equivalents) or sodium hydride (1.1 equivalents) to generate the thiolate nucleophile in situ.

  • Epoxide Addition: To the thiolate solution, add this compound (1.0 equivalent) dropwise at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.

  • Work-up and Purification: Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Nucleophile Product Regioselectivity
ThiophenolEthyl 1-hydroxy-4-((phenylthio)methyl)cyclohexanecarboxylateAttack at the primary carbon
Benzyl mercaptanEthyl 4-((benzylthio)methyl)-1-hydroxycyclohexanecarboxylateAttack at the primary carbon

Safety and Handling

  • Sodium Hydride: A flammable solid that reacts violently with water to produce hydrogen gas. Handle in a fume hood under an inert atmosphere.

  • Trimethylsulfoxonium iodide: A skin and eye irritant. Wear appropriate personal protective equipment (PPE).

  • Anhydrous Solvents: Use of anhydrous solvents is crucial for the success of the Corey-Chaykovsky reaction.

  • General Precautions: Always work in a well-ventilated fume hood and wear safety glasses, gloves, and a lab coat.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex, three-dimensional molecules. The protocols detailed in this guide provide a solid foundation for its preparation and subsequent functionalization. The predictable reactivity of the spiroepoxide allows for the controlled introduction of various functionalities, making it an indispensable tool for researchers in organic synthesis and drug discovery.

References

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. [Link]

  • NROChemistry. Corey-Chaykovsky Reactions. [Link]

  • Wikipedia. Johnson–Corey–Chaykovsky reaction. [Link]

  • Faiz, S., & Zahoor, A. F. (2016). Ring opening of epoxides with C-nucleophiles. Molecular Diversity, 20(4), 969–987. [Link]

  • Master Organic Chemistry. Epoxide Ring Opening With Base. [Link]

  • Organic Chemistry Portal. Corey-Chaykovsky Reaction. [Link]

  • ResearchGate. Ring opening of epoxides with C-nucleophiles. [Link]

  • Chemistry Steps. Epoxides Ring-Opening Reactions. [Link]

  • YouTube. Ring Opening of Epoxides by Strong Nucleophiles. [Link]

  • National Institutes of Health. Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. [Link]

  • PubChem. Ethyl 1-oxaspiro[2.5]octane-2-carboxylate. [Link]

  • ResearchGate. Use of epoxidation and epoxide opening reactions for the synthesis of highly functionalized 1-oxaspiro[4.5]decan-2-ones and related compounds. [Link]

  • Chemistry LibreTexts. 18.5: Reactions of Epoxides - Ring-opening. [Link]

  • YouTube. Ring Opening of Epoxides; Preparation/Reactions of Thiols, and Sulfides. [Link]

Sources

Application Note: Synthesis of Novel Analogs from Ethyl 1-Oxaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Ethyl 1-Oxaspiro[2.5]octane-6-carboxylate in Medicinal Chemistry

Spirocyclic scaffolds have garnered significant attention in modern drug discovery due to their inherent three-dimensional nature.[1][2] These structures offer a distinct advantage over traditional flat aromatic systems by projecting functional groups into three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets.[2] The increased fraction of sp3-hybridized carbons in spirocycles often correlates with improved physicochemical properties and a higher probability of clinical success. This compound is a versatile and valuable starting material for the synthesis of novel spirocyclic analogs. Its structure incorporates two key reactive handles: a strained epoxide ring, susceptible to nucleophilic attack, and an ethyl ester, which can be readily modified. This application note provides detailed protocols for the synthesis of diverse analogs from this spirocyclic building block, targeting researchers, scientists, and professionals in drug development.

Core Synthetic Strategies and Mechanistic Insights

The synthetic utility of this compound stems from the orthogonal reactivity of its epoxide and ester functionalities. This allows for a range of selective transformations to generate a library of novel analogs with diverse substitution patterns. The primary synthetic pathways explored in this guide include:

  • Epoxide Ring-Opening Reactions: The strained three-membered oxirane ring is readily opened by a variety of nucleophiles. This reaction can be performed under either basic or acidic conditions, leading to the formation of substituted cyclohexanol derivatives.

  • Ester Modifications: The ethyl ester provides a handle for classical transformations such as reduction to a primary alcohol or conversion to amides via coupling reactions.

These strategies can be employed individually or in sequence to build molecular complexity and explore the chemical space around the spirocyclic core.

Visualization of Synthetic Pathways

The following diagram illustrates the key synthetic transformations that can be performed on this compound.

G cluster_0 Epoxide Ring-Opening cluster_1 Ester Modification start This compound ring_opening Substituted Cyclohexanol Analogs start->ring_opening Nucleophilic Attack (e.g., Amines, Grignard Reagents) reduction Spiro[cyclohexane-1,2'-oxiran]-4-ylmethanol start->reduction Reduction (e.g., LiAlH4) amide_coupling Amide Analogs start->amide_coupling 1. Hydrolysis to Carboxylic Acid 2. Amide Coupling G A Combine Starting Material, Aniline, and t-BuOH B Microwave Irradiation (150 °C, 2 x 30 min) A->B C Aqueous Work-up (NH4Cl solution) B->C D Extraction with Ethyl Acetate C->D E Drying and Concentration D->E F Purification (e.g., Column Chromatography) E->F

Caption: Workflow for amine-mediated epoxide ring-opening.

Materials and Reagents:

ReagentCAS NumberSupplier
This compound171361-65-2Major Suppliers
Aniline62-53-3Major Suppliers
tert-Butanol (t-BuOH)75-65-0Major Suppliers
Saturated aqueous solution of NH4ClN/ALab Prepared
Ethyl acetate141-78-6Major Suppliers
Anhydrous Sodium Sulfate (Na2SO4)7757-82-6Major Suppliers

Step-by-Step Protocol:

  • Reaction Setup: In a suitable microwave reaction vessel, dissolve this compound (1.0 eq) in tert-Butanol.

  • Addition of Nucleophile: Add aniline (2.0 eq) to the solution.

  • Microwave Irradiation: Seal the vessel and subject the reaction mixture to microwave irradiation at 150 °C for two 30-minute cycles. [2]4. Quenching and Extraction: After cooling, pour the reaction mixture into a saturated aqueous solution of ammonium chloride (NH4Cl) and extract with ethyl acetate.

  • Drying and Concentration: Dry the combined organic phases over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired amino alcohol analog.

Self-Validation and Expected Outcome:

  • TLC Analysis: Monitor the reaction progress by thin-layer chromatography to ensure the consumption of the starting material.

  • Spectroscopic Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. The presence of signals corresponding to the aniline moiety and the disappearance of the epoxide protons will indicate a successful reaction.

Protocol 2: Reduction of the Ester to a Primary Alcohol

This protocol describes the reduction of the ethyl ester functionality to a primary alcohol using lithium aluminum hydride (LiAlH₄), a powerful reducing agent. This transformation provides a key intermediate for further derivatization.

Workflow Diagram:

G A Prepare a solution of LiAlH4 in dry THF B Add a solution of the starting material dropwise at 0 °C A->B C Stir at room temperature B->C D Quench the reaction (e.g., with Na2SO4·10H2O) C->D E Filter and concentrate D->E F Purification E->F G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Amide Coupling A Dissolve starting material in EtOH/H2O B Add LiOH and stir A->B C Acidify and extract B->C D Isolate Carboxylic Acid C->D E Dissolve carboxylic acid and amine in DMF D->E F Add coupling reagents (e.g., HATU, DIPEA) E->F G Stir at room temperature F->G H Aqueous work-up and extraction G->H I Purification H->I

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 1-oxaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 1-oxaspiro[2.5]octane-6-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into optimizing this specific synthesis. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you overcome common challenges and achieve higher yields.

The formation of the spiro-epoxide, this compound[1][2][3][4], is a key transformation, often serving as a critical step in the synthesis of more complex molecules and pharmaceutical intermediates.[5][6][7] The most common and effective method for this synthesis is the Johnson-Corey-Chaykovsky reaction, which involves the addition of a sulfur ylide to the ketone of Ethyl 4-oxocyclohexanecarboxylate.[8][9][10] This guide will focus primarily on troubleshooting and optimizing this widely used protocol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and reliable method is the Johnson-Corey-Chaykovsky reaction.[8] This reaction utilizes a sulfur ylide, typically dimethylsulfoxonium methylide, to transfer a methylene group to the carbonyl of Ethyl 4-oxocyclohexanecarboxylate, forming the desired spiro-epoxide.[9][10] The ylide is generated in situ from trimethylsulfoxonium iodide and a strong base like sodium hydride.[10][11]

Q2: Why is the Corey-Chaykovsky reaction preferred over other epoxidation methods like using m-CPBA?

A2: While peroxyacids like m-CPBA are excellent for epoxidizing alkenes[12][13][14][15], they are used for the Baeyer-Villiger oxidation of ketones, which would lead to a lactone (a cyclic ester) rather than the desired epoxide.[13][16] The Corey-Chaykovsky reaction specifically facilitates the addition of a methylene group across the carbonyl C=O bond to form the three-membered epoxide ring.[8][9]

Q3: My yield is consistently low. What are the most likely reasons?

A3: Low yields in this reaction can often be traced back to three main areas:

  • Reagent Quality: The purity and stability of trimethylsulfoxonium iodide and the strength of the base are critical. The ylide precursor is hygroscopic and can degrade.[17][18]

  • Reaction Conditions: The formation of the sulfur ylide is highly sensitive to moisture. Incomplete ylide formation or its decomposition will directly impact the yield.[11]

  • Workup and Purification: The product, an epoxide, can be sensitive to acidic conditions, which can cause ring-opening.[19][20][21][22] The purification strategy must account for this sensitivity.

Q4: Can I use trimethylsulfonium iodide instead of trimethylsulfoxonium iodide?

A4: Yes, you can. Both reagents generate sulfur ylides for methylene transfer.[8] Dimethylsulfonium methylide (from trimethylsulfonium salts) is generally considered more reactive but less stable than dimethylsulfoxonium methylide (from trimethylsulfoxonium salts).[23] For ketones like Ethyl 4-oxocyclohexanecarboxylate, the more stable sulfoxonium ylide is often preferred for its reliability and ease of handling.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis.

Problem 1: Low or No Product Formation
Potential CauseRecommended Solution & Explanation
Inactive Ylide Ensure Anhydrous Conditions: The sulfur ylide is highly reactive and moisture-sensitive.[11] All glassware must be rigorously dried (oven or flame-dried), and anhydrous solvents (like DMSO or THF) must be used. Use Fresh Reagents: Trimethylsulfoxonium iodide is hygroscopic and can degrade upon storage.[17][18] Use a freshly opened bottle or dry the reagent under vacuum before use. The base, typically sodium hydride (NaH), should be a fresh, reactive powder (grey), not a clumpy, white powder (indicating oxidation/passivation).
Insufficient Base Verify Base Strength and Stoichiometry: Use a strong base like NaH (60% dispersion in mineral oil is common) or potassium tert-butoxide. Ensure at least one full equivalent relative to the sulfoxonium salt is used to achieve complete deprotonation.[10]
Low Reaction Temperature Optimize Temperature: Ylide formation is often performed at room temperature or slightly elevated temperatures (e.g., 50 °C) to ensure complete reaction.[24] However, the subsequent addition to the ketone may benefit from cooling to control exothermicity and minimize side reactions.
Problem 2: Complex Mixture of Products / Significant Side Reactions
Potential CauseRecommended Solution & Explanation
Epoxide Ring-Opening Maintain Neutral or Basic pH During Workup: Epoxides are susceptible to ring-opening under acidic conditions.[20][22] Avoid acidic quenches (e.g., HCl, NH4Cl). Quench the reaction carefully with water or saturated brine, and ensure all extraction and purification steps are performed under neutral or slightly basic conditions.
Cannizzaro-type or Aldol Reactions Controlled Addition: This is less common with ketones but can occur if the base is exceptionally strong or if there are acidic protons elsewhere. Add the ketone solution slowly to the pre-formed ylide solution to maintain a low concentration of the enolizable ketone in the presence of the base.
Unreacted Starting Material Check Stoichiometry and Reaction Time: Ensure you are using a slight excess (1.1-1.5 equivalents) of both the sulfoxonium salt and the base.[23] Monitor the reaction by TLC to confirm the consumption of the starting ketone. The reaction may require several hours to reach completion.[23]
Problem 3: Difficulty with Purification
Potential CauseRecommended Solution & Explanation
Removal of DMSO Aqueous Wash: DMSO is fully miscible with water. During the workup, perform multiple washes with water or brine to transfer the DMSO from the organic layer (e.g., ethyl acetate or ether) to the aqueous layer.
Co-elution with Byproducts Optimize Chromatography: Use a less polar solvent system for column chromatography (e.g., hexane/ethyl acetate mixtures). The product epoxide is moderately polar. The byproduct, dimethyl sulfoxide (DMSO), is very polar and should remain at the baseline. If mineral oil from the NaH dispersion is present, it will elute very quickly.
Product Degradation on Silica Gel Use Deactivated Silica: Standard silica gel can be slightly acidic, potentially causing epoxide ring-opening.[19] If you suspect this is an issue, you can use silica gel that has been pre-treated (deactivated) with a base, such as triethylamine (typically 1% in the eluent).

Experimental Workflow & Key Checkpoints

This diagram illustrates a generalized workflow for the synthesis, highlighting critical control points for maximizing yield.

G cluster_0 Ylide Formation cluster_1 Epoxidation Reaction cluster_2 Workup & Purification Ylide_Start 1. Reagent Prep - Dry Glassware & Anhydrous DMSO - Weigh Trimethylsulfoxonium Iodide & NaH Ylide_Formation 2. Ylide Generation - Add NaH to DMSO - Add Sulfoxonium Salt - Stir at RT to 50°C until H₂ evolution ceases Ylide_Start->Ylide_Formation Anhydrous Conditions are CRITICAL Ketone_Add 3. Ketone Addition - Dissolve Ethyl 4-oxocyclohexanecarboxylate  in anhydrous DMSO/THF - Add dropwise to ylide solution Ylide_Formation->Ketone_Add Ylide is ready Reaction 4. Reaction Monitoring - Stir at RT for 2-12 hours - Monitor by TLC for ketone consumption Ketone_Add->Reaction Workup 5. Quench & Extraction - Pour into ice-water - Extract with Ethyl Acetate or Ether - Wash organic layer with brine Reaction->Workup Reaction Complete Purify 6. Purification - Dry over Na₂SO₄ - Concentrate in vacuo - Purify by column chromatography Workup->Purify Avoid Acid! Final_Product Final_Product Purify->Final_Product Pure Product

Caption: Workflow for Corey-Chaykovsky Epoxidation.

Reaction Mechanism Overview

Understanding the mechanism is key to troubleshooting. The reaction proceeds via a two-step sequence after the initial deprotonation of the sulfoxonium salt.

G Corey-Chaykovsky Reaction Mechanism Ylide Sulfoxonium Ylide (Nucleophile) Ketone Ketone (Electrophile) Ylide->Ketone 1. Nucleophilic Attack Betaine Betaine Intermediate Ketone->Betaine Forms C-C bond Epoxide Epoxide Product Betaine->Epoxide 2. Intramolecular SN2 (Ring Closure) DMSO DMSO (Leaving Group) Betaine->DMSO Displaces DMSO

Caption: Simplified reaction mechanism.

The key steps are:

  • Nucleophilic Addition: The nucleophilic carbon of the sulfur ylide attacks the electrophilic carbonyl carbon of the ketone.[10] This forms a betaine intermediate.

  • Intramolecular S N 2 Reaction: The newly formed alkoxide acts as an internal nucleophile, attacking the carbon bearing the sulfoxonium group. This is an intramolecular S N 2 displacement, with dimethyl sulfoxide (DMSO) acting as a good leaving group, resulting in the formation of the three-membered epoxide ring.[9]

By understanding these steps, a researcher can better diagnose issues. For instance, a failure to form the product points to a problem in the initial nucleophilic attack (Step 1), likely due to an inactive ylide. The formation of side products might indicate that the betaine intermediate is reacting in an undesired manner or that the final epoxide is decomposing.

References

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  • Stack Exchange. (2017, May 6). Monoepoxidation of 1,2-dimethylcyclohexa-1,4-diene using m-CPBA. Chemistry Stack Exchange. Retrieved from [Link]

  • PNAS. (n.d.). Highly enantioselective epoxidation of styrenes: Implication of an electronic effect on the competition between spiro and planar transition states. Retrieved from [Link]

  • ResearchGate. (n.d.). Trimethylsulfoxonium Iodide. Retrieved from [Link]

  • ACS Publications. (n.d.). Spiro versus Planar Transition Structures in the Epoxidation of Simple Alkenes. A Reassessment of the Level of Theory Required. Retrieved from [Link]

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  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]

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  • National Institutes of Health. (2024, April 23). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. Retrieved from [Link]

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  • YouTube. (2023, November 11). Synthesis of Epoxides via Epoxidation with mCPBA and Halohydrins. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C10H16O3). Retrieved from [Link]

  • Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base. Retrieved from [Link]

  • Organic Chemistry: A Tenth Edition. (n.d.). 18.5 Reactions of Epoxides: Ring-Opening. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. Retrieved from [Link]

  • Pearson. (n.d.). Epoxide Reactions Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • PubChemLite. (n.d.). Ethyl 1-oxaspiro[2.5]octane-2-carboxylate (C10H16O3). Retrieved from [Link]

  • Semantic Scholar. (n.d.). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Data. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ethyl 1-oxaspiro[2.5]octane-2-carboxylate. PubChem. Retrieved from [Link]

  • Master Organic Chemistry. (2015, January 26). Epoxides - The Outlier Of The Ether Family. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

  • RSC Publishing. (2021, April 1). Ring-opening hydrolysis of spiro-epoxyoxindoles using a reusable sulfonic acid functionalized nitrogen rich carbon. Retrieved from [Link]

  • American Chemical Society. (2026, January 6). Engineered Flavin-Dependent Halogenases Catalyze C–C Bond Formation via Enantioselective Semipinacol Rearrangement. Retrieved from [Link]

Sources

Common side products in the synthesis of Ethyl 1-oxaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 1-oxaspiro[2.5]octane-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this valuable spirocyclic building block. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to solve challenges in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the key reagents?

The most prevalent and efficient method for synthesizing this compound is the Johnson-Corey-Chaykovsky reaction.[1] This reaction involves the conversion of a ketone to an epoxide using a sulfur ylide.[2][3] In this specific synthesis, the starting material is Ethyl 4-oxocyclohexanecarboxylate.[4][5][6][7] The ketone moiety of this molecule reacts with a sulfur ylide, typically dimethylsulfonium methylide or dimethyloxosulfonium methylide, to form the desired spirocyclic epoxide.[8]

The sulfur ylide is generated in situ by deprotonating a sulfonium salt (e.g., trimethylsulfonium iodide) with a strong base like sodium hydride (NaH) or potassium tert-butoxide.[2][9][8]

Q2: I'm seeing a significant amount of unreacted starting material in my final product. What are the likely causes?

Observing unreacted Ethyl 4-oxocyclohexanecarboxylate is a common issue and can stem from several factors related to the generation and reactivity of the sulfur ylide.

  • Inefficient Ylide Formation: The sulfur ylide is moisture-sensitive and requires strictly anhydrous conditions for its formation. Any residual water in the solvent (typically DMSO or THF) or on the glassware will quench the strong base (e.g., NaH), preventing the deprotonation of the sulfonium salt.

  • Insufficient Base: An inadequate amount of base will lead to incomplete formation of the ylide, and consequently, an incomplete reaction. It is crucial to use a sufficient excess of the base.

  • Ylide Instability: Sulfur ylides, particularly dimethylsulfonium methylide, are reactive and can be unstable at higher temperatures.[8] It is important to maintain the recommended reaction temperature to avoid premature decomposition of the ylide.

  • Low Reaction Temperature: While ylide stability is a concern at higher temperatures, conducting the reaction at too low a temperature can significantly slow down the rate of reaction, leading to incomplete conversion within a practical timeframe.

Q3: My NMR spectrum shows unexpected peaks that don't correspond to the product or starting material. What could these side products be?

The presence of unexpected signals in your analytical data often points to the formation of side products. In the context of the Corey-Chaykovsky reaction for this specific substrate, potential side products include:

  • β-hydroxy Sulfide: When n-butyllithium (n-BuLi) is used as the base to generate the ylide, a β-hydroxymethyl sulfide can be a significant byproduct.[9] This occurs through an alternative reaction pathway of the intermediate betaine.

  • Aldol Condensation Product: The starting material, Ethyl 4-oxocyclohexanecarboxylate, can potentially undergo a self-condensation reaction under basic conditions, although this is generally less favorable than the reaction with the highly reactive sulfur ylide.

  • Hydrolyzed Ester: If there is any water present in the workup or if the reaction conditions are not strictly anhydrous, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid.

Q4: How can I minimize the formation of these side products?

Minimizing side product formation hinges on careful control of the reaction conditions and choice of reagents.

Side ProductMitigation Strategy
Unreacted Starting MaterialEnsure strictly anhydrous conditions. Use a sufficient excess of a strong, non-nucleophilic base (e.g., NaH). Control the reaction temperature carefully.
β-hydroxy SulfideAvoid using n-BuLi as the base for ylide generation. Sodium hydride (NaH) is a preferable alternative.
Aldol Condensation ProductAdd the starting material slowly to the pre-formed ylide solution to maintain a low concentration of the ketone at any given time.
Hydrolyzed EsterUse anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide

This section provides a structured approach to resolving specific experimental issues.

Issue 1: Low or No Product Yield

Symptoms:

  • TLC analysis shows a faint or absent product spot.

  • The isolated mass of the product is significantly lower than expected.

Possible Causes & Solutions:

Caption: Troubleshooting workflow for low product yield.

Issue 2: Product Purification Challenges

Symptoms:

  • Difficulty in separating the product from impurities via column chromatography.

  • The presence of persistent impurities in the final product, as confirmed by NMR or GC-MS.

Possible Causes & Solutions:

Caption: Troubleshooting workflow for product purification issues.

Experimental Protocols

Protocol 1: Synthesis of this compound via Corey-Chaykovsky Reaction

Materials:

  • Trimethylsulfonium iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Ethyl 4-oxocyclohexanecarboxylate[4][5][6][10][7]

  • Anhydrous Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add sodium hydride (1.1 equivalents).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.

  • Add anhydrous DMSO to the flask.

  • To the resulting suspension, add trimethylsulfonium iodide (1.1 equivalents) portion-wise at room temperature.

  • Stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of Ethyl 4-oxocyclohexanecarboxylate (1.0 equivalent) in anhydrous DMSO dropwise to the ylide solution over 30 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly adding it to a beaker of ice-cold water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Reaction Mechanism

The synthesis proceeds via a nucleophilic addition of the sulfur ylide to the carbonyl carbon of the cyclohexanone ring, followed by an intramolecular SN2 reaction to form the epoxide.

Caption: Mechanism of the Corey-Chaykovsky epoxidation and a potential side reaction pathway.

References

  • PubChem. (n.d.). Ethyl 4-oxocyclohexanecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemSynthesis. (n.d.). ethyl 5,5,7,7-tetramethyl-1-oxa-6-azaspiro[2.5]octane-2-carboxylate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Retrieved from [Link]

  • NROChemistry. (n.d.). Corey-Chaykovsky Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Retrieved from [Link]

  • GSRS. (n.d.). ETHYL 1-OXASPIRO(2.5)OCTANE-2-CARBOXYLATE. Retrieved from [Link]

  • Wikipedia. (n.d.). Johnson–Corey–Chaykovsky reaction. Retrieved from [Link]

  • LookChem. (n.d.). Cas 17159-79-4,Ethyl 4-oxocyclohexanecarboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). EP0374509A2 - 4,4,5,8-Tetramethyl-1-oxaspiro(2.5) octane, process for its preparation and ....
  • MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 1-oxaspiro[2.5]octane-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof.
  • PubChem. (n.d.). Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1-Oxaspiro[2.5]octane-2-carboxylic acid, 5,5,7-trimethyl-, ethyl ester. Retrieved from [Link]

  • Semantic Scholar. (n.d.). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Data d. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Diastereoselectivity in the Epoxidation of Ethyl Cyclohexylideneacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the diastereoselective epoxidation of ethyl cyclohexylideneacetate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize this critical synthetic transformation. Here, we move beyond simple protocols to explain the underlying principles that govern diastereoselectivity, providing you with the insights needed to rationalize your experimental choices and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing diastereoselectivity in the epoxidation of ethyl cyclohexylideneacetate?

A1: The diastereoselectivity of this reaction is primarily governed by the method of epoxidation and the reagents chosen. As an α,β-unsaturated ester, ethyl cyclohexylideneacetate is an electron-deficient olefin.[1][2] This characteristic dictates the type of epoxidizing agent that will be effective. The key factors are:

  • Nature of the Oxidant: Electrophilic oxidants (like m-CPBA) react slowly with electron-poor alkenes.[1] Nucleophilic oxidants (like hydrogen peroxide under basic conditions) are generally more effective.[2][3]

  • Catalyst System: The use of chiral catalysts is the most powerful method for inducing high levels of diastereoselectivity. Systems like the Juliá-Colonna epoxidation, which utilizes poly-amino acid catalysts, are specifically designed for electron-deficient olefins.[4]

  • Reaction Conditions: Solvent and temperature can have a significant impact on the diastereomeric ratio (dr).[5] The choice of solvent can influence the conformation of the substrate and the transition state of the reaction.

Q2: Why is my reaction showing low conversion to the epoxide?

A2: Low conversion is a common issue, particularly when using electrophilic peroxyacids like m-CPBA. The electron-withdrawing nature of the ester group deactivates the double bond towards electrophilic attack.[1] To improve conversion, consider the following:

  • Switch to a Nucleophilic Epoxidation Method: Methods employing nucleophilic oxygen sources, such as the Weitz-Scheffer reaction (using hydrogen peroxide and a base), are generally more suitable for α,β-unsaturated systems.[2][6]

  • Increase Reaction Time or Temperature: While this may improve conversion, be aware that it can also lead to the formation of side products or a decrease in diastereoselectivity. Careful optimization is required.

  • Use of a Catalyst: Catalytic systems can significantly enhance the reaction rate. For instance, metal-catalyzed systems or organocatalysts can facilitate the epoxidation of electron-deficient alkenes.[7][8]

Q3: I am observing the formation of side products. What are they and how can I avoid them?

A3: A common side reaction, especially when using peroxyacids with substrates containing a ketone or ester functionality, is the Baeyer-Villiger oxidation.[9] In the case of ethyl cyclohexylideneacetate, this is less of a concern for the ester itself but could be relevant if related ketone analogs are used. With nucleophilic epoxidation methods using hydrogen peroxide, ensure careful control of pH and temperature to avoid decomposition of the oxidant and other undesired side reactions.

Troubleshooting Guide: Enhancing Diastereoselectivity

This section provides a structured approach to diagnosing and resolving issues related to poor diastereoselectivity.

Problem 1: Low Diastereomeric Ratio (dr)

A low diastereomeric ratio is the most frequent challenge in this synthesis. The following steps will guide you through a systematic optimization process.

Possible Cause 1: Inappropriate Epoxidation Method

As ethyl cyclohexylideneacetate is an electron-deficient alkene, electrophilic epoxidation methods are often not ideal.

  • Recommended Action: Transition to a nucleophilic epoxidation protocol. The Juliá-Colonna epoxidation is a highly effective method for the asymmetric epoxidation of α,β-unsaturated carbonyl compounds.[4][10] It utilizes a poly-L-leucine catalyst, hydrogen peroxide as the oxidant, and a phase-transfer catalyst in a triphasic system to achieve high enantioselectivities.[11][12]

dot

Juliá_Colonna_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Catalyst Prepare Poly-L-Leucine Setup Combine Substrate, Catalyst, Solvent Catalyst->Setup Reagents Add aq. NaOH and Phase-Transfer Catalyst Setup->Reagents Oxidant Slowly Add H2O2 at 0°C Reagents->Oxidant Monitor Monitor by TLC/GC Oxidant->Monitor Workup Quench, Extract, Dry, Concentrate Monitor->Workup Purify Column Chromatography Workup->Purify Analyze Determine dr by NMR/HPLC Purify->Analyze Nucleophilic_Epoxidation_Mechanism Substrate Substrate (Ethyl Cyclohexylideneacetate) Intermediate Enolate Intermediate Substrate->Intermediate + HOO⁻ Peroxide Hydroperoxide Anion (HOO⁻) Peroxide->Intermediate Epoxide Epoxide Product Intermediate->Epoxide Intramolecular Attack LeavingGroup Leaving Group (OH⁻) Epoxide->LeavingGroup - OH⁻

Sources

Technical Support Center: Challenges in the Ring-Opening of Substituted Spiroepoxides

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the ring-opening of substituted spiroepoxides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these versatile synthetic intermediates. Spirocycles are prevalent in numerous natural products and approved drugs, making the stereoselective and regioselective functionalization of spiroepoxides a critical step in modern medicinal chemistry.[1][2][3][4][5] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established reaction mechanisms.

Frequently Asked Questions (FAQs)

Q1: How can I predict the regioselectivity of nucleophilic attack on a substituted spiroepoxide?

The regioselectivity of the ring-opening of a substituted spiroepoxide is primarily dictated by the reaction conditions, specifically whether it is acid-catalyzed or base-catalyzed.

  • Under Basic or Nucleophilic Conditions (SN2-type): The nucleophile will preferentially attack the less sterically hindered carbon of the epoxide ring.[6][7][8][9][10] This is a classic SN2 mechanism where steric hindrance is the dominant factor. For spiroepoxides, this is often the carbon atom further away from the bulky spirocyclic framework.

  • Under Acidic Conditions (SN1/SN2 borderline): The outcome is more nuanced. The reaction proceeds through a transition state with significant carbocationic character.[6][11][12] The nucleophile will attack the carbon atom that can better stabilize the developing positive charge. This is typically the more substituted (tertiary or benzylic) carbon.[12][13][14] Therefore, in acid-catalyzed reactions, nucleophilic attack often occurs at the spiro-carbon itself if it is tertiary or otherwise stabilized.

Q2: What is the expected stereochemistry of the product?

The ring-opening of epoxides is a stereospecific reaction. The nucleophile attacks the epoxide from the side opposite to the C-O bond, resulting in an inversion of configuration at the center of attack. This leads to a trans-diaxial opening in cyclic systems, which is a crucial consideration for controlling the stereochemistry of the final product.[7][12]

Q3: I am observing a rearranged product. What is happening?

Rearrangements are a known challenge, particularly under acidic conditions. The formation of a carbocation-like intermediate can facilitate hydride or alkyl shifts, leading to unexpected skeletal rearrangements.[15] The use of strong Lewis acids can sometimes promote these side reactions.[15]

Q4: What is the role of a Lewis acid in the ring-opening reaction?

Lewis acids activate the epoxide by coordinating to the oxygen atom, making it a better leaving group and facilitating ring-opening.[15][16] Different Lewis acids can influence the regioselectivity and the propensity for rearrangement reactions. For instance, milder Lewis acids may favor nucleophilic attack with less risk of carbocation-mediated side reactions.

Q5: Can I use water as a nucleophile in the ring-opening of spiroepoxides?

Yes, the hydrolysis of spiroepoxides to form trans-diols is a common transformation. This reaction is typically carried out under acidic conditions to protonate the epoxide and facilitate the attack of a weak nucleophile like water.[7][13]

Troubleshooting Guide

This section provides a more in-depth guide to common problems encountered during the ring-opening of substituted spiroepoxides.

Problem 1: Low or No Conversion of the Starting Spiroepoxide

Potential Causes:

  • Insufficient Activation: The epoxide may not be sufficiently activated for the nucleophile to attack. This is common with weak nucleophiles under neutral or basic conditions.

  • Poor Reagent Quality: The nucleophile, catalyst, or solvent may be of poor quality or contain inhibitors.[17][18]

  • Suboptimal Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate.[17]

  • Steric Hindrance: The spirocyclic framework may be sterically demanding, hindering the approach of the nucleophile.

Solutions:

  • Increase Activation:

    • If using a weak nucleophile, add a catalytic amount of a Brønsted or Lewis acid.

    • For base-catalyzed reactions, ensure your nucleophile is sufficiently strong. If not, consider deprotonating it with a stronger base.

  • Verify Reagent and Solvent Quality:

    • Use freshly purified reagents and anhydrous solvents, especially if your reaction is water-sensitive.[18]

    • If using a catalyst, ensure it is active and not poisoned.[18]

  • Optimize Reaction Temperature:

    • Gradually increase the reaction temperature while monitoring for product formation and potential decomposition.

  • Consider a Different Nucleophile:

    • If steric hindrance is a major issue, a smaller, more potent nucleophile might be more effective.

Problem 2: A Mixture of Regioisomers is Obtained

Potential Causes:

  • Ambiguous Reaction Conditions: The reaction conditions may not be decisively acidic or basic, leading to a mixture of SN1 and SN2 pathways.

  • Substituent Effects: Electronic effects from substituents on the spirocyclic ring can influence the stability of the carbocation-like intermediate in acidic conditions, leading to a loss of regioselectivity.

  • Choice of Lewis Acid: Some Lewis acids can lead to a mixture of products where others are more selective.[13]

Solutions:

  • Enforce Clear Mechanistic Pathways:

    • For attack at the less substituted carbon: Use strongly basic/nucleophilic conditions (e.g., NaH, n-BuLi to generate the nucleophile) and avoid any acidic additives.[9]

    • For attack at the more substituted carbon: Use a clear acidic catalyst (e.g., H2SO4, TsOH) with a weak nucleophile.

  • Screen Lewis Acids:

    • If using a Lewis acid, screen a variety of options (e.g., Sc(OTf)3, Yb(OTf)3, In(OTf)3) to find one that provides optimal regioselectivity for your specific substrate.

Catalyst Type Typical Nucleophile Expected Major Regioisomer Mechanism
Strong Base (e.g., NaOR)AlkoxideAttack at less substituted carbonSN2[8][10]
Brønsted Acid (e.g., H2SO4)Alcohol, WaterAttack at more substituted carbonSN1-like[6][14]
Lewis Acid (e.g., Sc(OTf)3)VariousOften attack at more substituted carbonSN1-like[16]
Problem 3: The Reaction is Not Stereoselective or Produces the Wrong Stereoisomer

Potential Causes:

  • Reaction Not Proceeding via SN2: If the reaction is proceeding through a more SN1-like mechanism with a full carbocation intermediate, stereochemical control can be lost.

  • Epimerization of the Product: The reaction conditions (e.g., prolonged heating, strong acid/base) might be causing the product to epimerize after formation.

  • Incorrect Starting Material Stereochemistry: The stereochemistry of the starting spiroepoxide may not be what was assumed.

Solutions:

  • Confirm the Mechanism:

    • Ensure that conditions favoring an SN2 pathway are used if complete inversion of stereochemistry is desired.

  • Moderate Reaction Conditions:

    • Reduce the reaction temperature or time to minimize the risk of product epimerization.

    • Use a milder catalyst if possible.

  • Characterize Starting Material:

    • Confirm the stereochemistry of your starting spiroepoxide using appropriate analytical techniques (e.g., NOESY NMR, X-ray crystallography).

Problem 4: An Unexpected Rearrangement Product is the Major Isomer

Potential Causes:

  • Highly Stabilized Carbocation: Acidic conditions that lead to a highly stabilized carbocation intermediate are prone to rearrangement.

  • Ring Strain: The inherent strain in the spirocyclic system can drive rearrangements to form more stable ring systems.

  • Strongly Activating Lewis Acid: Certain Lewis acids are known to promote rearrangements.

Solutions:

  • Avoid Strongly Acidic Conditions:

    • Switch to basic or neutral reaction conditions if the desired regioselectivity allows.

  • Use a Milder Lewis Acid:

    • Employ a less oxophilic Lewis acid that still activates the epoxide but is less likely to induce rearrangements.

  • Lower the Reaction Temperature:

    • Running the reaction at a lower temperature can sometimes disfavor the higher activation energy pathway of rearrangement.

Experimental Protocols

Protocol 1: Base-Catalyzed Ring-Opening with an Alkoxide

This protocol describes a general procedure for the regioselective ring-opening of a substituted spiroepoxide at the less sterically hindered carbon.

  • Preparation of the Nucleophile: In a flame-dried, round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the desired alcohol (1.5 equivalents) in anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the alcohol solution.

  • Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

  • Ring-Opening Reaction: Dissolve the substituted spiroepoxide (1.0 equivalent) in anhydrous THF and add it dropwise to the freshly prepared alkoxide solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may require gentle heating (40-60 °C) to go to completion.

  • Workup: Once the starting material is consumed, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Acid-Catalyzed Ring-Opening with an Alcohol

This protocol provides a general method for the regioselective ring-opening of a substituted spiroepoxide at the more sterically hindered (more substituted) carbon.

  • Reaction Setup: In a round-bottom flask, dissolve the substituted spiroepoxide (1.0 equivalent) in the desired alcohol as the solvent (e.g., methanol, ethanol).

  • Catalyst Addition: Add a catalytic amount of a Brønsted acid (e.g., sulfuric acid, p-toluenesulfonic acid, 0.1 equivalents) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction may require gentle heating to proceed.

  • Workup: Upon completion, neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate.

  • Remove the alcohol solvent under reduced pressure.

  • Add water to the residue and extract the product with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purify the resulting product by flash column chromatography.

Visualizations

Mechanistic Pathways

G cluster_0 Base-Catalyzed (SN2) cluster_1 Acid-Catalyzed (SN1-like) a Strong Nucleophile (Nu-) c SN2 Attack at Less Hindered Carbon a->c b Spiro-epoxide b->c d Alkoxide Intermediate c->d e Protonation d->e f Trans-Product e->f g Proton (H+) i Protonated Epoxide g->i h Spiro-epoxide h->i j Ring-Opening to Carbocation-like TS i->j l Attack at More Substituted Carbon j->l k Weak Nucleophile (Nu-H) k->l m Protonated Product l->m n Deprotonation m->n o Trans-Product n->o

Caption: Regioselectivity in Spiroepoxide Ring-Opening.

Troubleshooting Workflow

G cluster_troubleshooting Troubleshooting Path start Reaction Issue q1 Low/No Conversion Potential Causes: - Insufficient Activation - Poor Reagent Quality - Low Temperature start->q1 q2 Mixture of Regioisomers Potential Causes: - Ambiguous Conditions - Substituent Effects - Wrong Catalyst start->q2 q3 Rearrangement Product Potential Causes: - Strong Acid - Ring Strain - Carbocation Stability start->q3 s1 Solutions: - Add Catalyst - Purify Reagents - Increase Temperature q1->s1 s2 Solutions: - Enforce Acidic/Basic Conditions - Screen Catalysts q2->s2 s3 Solutions: - Switch to Basic Conditions - Use Milder Acid - Lower Temperature q3->s3

Caption: Decision tree for troubleshooting common issues.

References

  • Rainey, M. D., et al. (2014). Silyl-Substituted Spirodiepoxides: Stereoselective Formation and Regioselective Opening. Organic Letters, 16(23), 6144–6147. [Link]

  • Wang, Y., et al. (2018). Regio- and stereoselective ring-opening reaction of spiro-epoxyoxindoles with ammonia under catalyst-free conditions. Green Chemistry, 20(15), 3464-3468. [Link]

  • Hajra, S., et al. (2019). Controlling the regioselectivity of the ring opening of spiro-epoxyoxindoles for efficient synthesis of C(3)-N(1')-bisindoles and C(3)-N(1')-diindolylmethane. Organic & Biomolecular Chemistry, 17(33), 7747-7759. [Link]

  • Reddy, B. V. S., et al. (2017). A sequential one-pot direct strategy for N-sulfonyl spiroaziridine oxindoles has been developed from spiroepoxy oxindoles with excellent yields by regioselective amination of spiroepoxide and a subsequent ring enclosure reaction of amino alcohol. Organic & Biomolecular Chemistry, 15(4), 810-814. [Link]

  • Chemistry LibreTexts. (2020). 9.14: Opening of Epoxides - Acidic versus Basic Conditions. [Link]

  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. [Link]

  • Ardrey, R. E., & Parker, R. E. (1972). The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. CHIMIA International Journal for Chemistry, 26(7), 369-373. [Link]

  • El-Sawy, E. R., et al. (2023). Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity. Molecules, 28(20), 7029. [Link]

  • Hansen, T., et al. (2020). Regioselectivity of Epoxide Ring-Openings via SN2 Reactions Under Basic and Acidic Conditions. European Journal of Organic Chemistry, 2020(25), 3822-3828. [Link]

  • Gogoi, P., et al. (2021). Ring-opening hydrolysis of spiro-epoxyoxindoles using a reusable sulfonic acid functionalized nitrogen rich carbon catalyst. Scientific Reports, 11(1), 7288. [Link]

  • ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry. Request PDF. [Link]

  • OpenStax. (2023). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry. [Link]

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Techniques for removing impurities from Ethyl 1-oxaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for Ethyl 1-oxaspiro[2.5]octane-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this valuable spirocyclic epoxide. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and ensure the highest purity for your downstream applications.

This compound is a versatile building block, frequently synthesized via the Johnson-Corey-Chaykovsky reaction, where Ethyl 4-oxocyclohexanecarboxylate is treated with a sulfur ylide.[1][2][3] While robust, this reaction can yield a crude product containing a mixture of starting materials, reagents, and side-products. This guide provides a structured approach to identifying and removing these impurities.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that often arise during the purification workflow.

Q1: What are the most common impurities I should expect in my crude reaction mixture?

A: Based on the standard Corey-Chaykovsky synthesis, your primary impurities will likely be:

  • Unreacted Starting Material: Ethyl 4-oxocyclohexanecarboxylate, the precursor ketone.[4][5]

  • Reaction Byproducts: Dimethyl sulfoxide (DMSO) or dimethyl sulfide (DMS), which are byproducts of the sulfur ylide.[3][6]

  • Reagent Residues: Unreacted sulfonium salts used to generate the ylide.

  • Hydrolysis Products: The epoxide ring, being a strained ether, is susceptible to ring-opening under acidic conditions to form the corresponding diol (ethyl 1-(hydroxymethyl)-4-hydroxycyclohexane-1-carboxylate).[7][8]

Q2: My crude ¹H NMR spectrum is very complex. How do I begin to identify the components?

A: A complex crude NMR is common. The first step is to identify the key diagnostic peaks for your product versus the main impurities.

CompoundKey ¹H NMR Diagnostic Signals (approx. δ, CDCl₃)Source
Product: this compound~2.6-2.8 ppm (d, 2H, epoxide CH₂)[9]
Impurity: Ethyl 4-oxocyclohexanecarboxylate~2.2-2.5 ppm (m, 4H, α-protons to ketone)[4][10]
Impurity: DMSO~2.54 ppm (s, 6H)[6]
Impurity: Hydrolysis Diol~3.4-3.6 ppm (s or m, 2H, new CH₂OH)[8]

By integrating these key regions, you can get a semi-quantitative estimate of your crude mixture's composition and decide on the best purification strategy.

Q3: Is this compound stable on silica gel for column chromatography?

A: In our experience, many spiro-epoxides exhibit reasonable stability on silica gel, allowing for purification by flash chromatography.[11][12] However, this stability is not absolute. The inherent ring strain makes the epoxide susceptible to ring-opening if the silica gel is acidic or if the chromatography is prolonged. To mitigate this risk:

  • Use Neutralized Silica: Consider pre-treating your silica gel by slurrying it with a dilute solution of triethylamine (e.g., 0.5-1%) in your starting eluent, then evaporating the excess solvent.

  • Work Quickly: Do not let the compound sit on the column for an extended period.

  • Avoid Chlorinated Solvents if Possible: Solvents like dichloromethane (DCM) can contain trace amounts of HCl. If you must use DCM, ensure it is fresh and stored over potassium carbonate.

Q4: How should I properly store the purified product to prevent degradation?

A: Like many epoxides, long-term stability is a concern. We strongly recommend storing the purified, solvent-free oil at low temperatures, ideally at -20 °C , under an inert atmosphere (e.g., argon or nitrogen).[11][12] This minimizes the risk of thermal degradation and hydrolysis from atmospheric moisture.

Section 2: Troubleshooting Guide for Specific Purification Issues

This section provides a problem-solution framework for challenges encountered during purification.

Issue 1: Significant Amount of Unreacted Starting Material Detected

Primary Cause: The most common reason for this is an incomplete reaction or suboptimal stoichiometry. The polarity difference between the starting ketone and the product epoxide is often sufficient for separation.

Recommended Solution: Flash Column Chromatography

Flash chromatography is the most effective method for separating the more polar epoxide product from the less polar starting ketone.[13][14]

Experimental Protocol: Flash Column Chromatography See SOP 2 in the Standard Operating Protocols section for a detailed, step-by-step guide.

Recommended Solvent Systems (Eluent)

The ideal eluent will provide good separation (ΔRf > 0.2) on a TLC plate.

Eluent SystemStarting Polarity (v/v)Final Polarity (v/v)Typical Rf (Product)Notes
Ethyl Acetate / Hexanes10% EtOAc40% EtOAc~0.3 in 30% EtOAcA standard, reliable system. Provides excellent resolution.
Diethyl Ether / Hexanes15% Et₂O50% Et₂O~0.35 in 40% Et₂ODiethyl ether can sometimes provide sharper bands than ethyl acetate.
Issue 2: Water-Soluble Impurities (DMSO, Salts) Contaminating the Product

Primary Cause: An incomplete or inefficient aqueous workup following the reaction quench. These impurities can interfere with chromatography and downstream reactions.

Recommended Solution: Thorough Liquid-Liquid Extraction

A robust aqueous workup is critical. The goal is to wash the organic phase multiple times to systematically remove water-soluble materials.

Experimental Protocol: Aqueous Workup See SOP 1 in the Standard Operating Protocols section for a detailed, step-by-step guide.

Diagram: Aqueous Workup Workflow

G start Crude Reaction Mixture (in Organic Solvent like EtOAc) wash1 Wash with Water (Removes bulk DMSO/salts) start->wash1 wash2 Wash with Saturated NaHCO₃ (Neutralizes trace acid) wash1->wash2 Separate Layers wash3 Wash with Brine (Breaks emulsions, removes water) wash2->wash3 Separate Layers dry Dry Organic Layer (e.g., over Na₂SO₄ or MgSO₄) wash3->dry Separate Layers filter Filter to remove drying agent dry->filter concentrate Concentrate in vacuo filter->concentrate end Crude Product Ready for Chromatography concentrate->end

Caption: Workflow for removing water-soluble impurities.

Issue 3: Evidence of Product Degradation via Hydrolysis

Primary Cause: The epoxide ring has been opened by water, typically catalyzed by trace acid. This can happen during the reaction workup if an acidic quench is used (e.g., NH₄Cl) and left for too long, or during chromatography on acidic silica gel.

Recommended Solution: Prevention and Characterization

  • Prevention: Ensure all workup steps are performed promptly and without unnecessary exposure to acidic conditions. Use a mild quenching agent like water or saturated sodium bicarbonate.[15][16]

  • Characterization: The resulting diol is significantly more polar than the epoxide. On a TLC plate, it will have a much lower Rf value, often staying at the baseline in standard solvent systems. Its presence can be confirmed by mass spectrometry (M+18 relative to the product) and ¹H NMR (disappearance of epoxide protons, appearance of new C-H-O and -OH signals).

Diagram: Purification Decision Tree

G action_node action_node start Analyze Crude TLC/ NMR main_impurity What is the main impurity? start->main_impurity action_node_sm Proceed to Flash Column Chromatography (SOP 2) main_impurity->action_node_sm Starting Material (Ketone) action_node_ws Perform Thorough Aqueous Workup (SOP 1) main_impurity->action_node_ws Water-Soluble (e.g., DMSO) action_node_pol Suspect Hydrolysis. Check MS for M+18. Review workup/storage for acid/water exposure. main_impurity->action_node_pol Highly Polar (Baseline Spot)

Caption: Decision tree for selecting a purification strategy.

Section 3: Standard Operating Protocols (SOPs)

SOP 1: General Aqueous Workup Procedure
  • Quench Reaction: Cool the reaction mixture to room temperature. Slowly pour it into a separatory funnel containing an equal volume of deionized water.

  • Extract Product: Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate, 3 x volume of the aqueous layer).

  • Combine & Wash: Combine the organic extracts. Wash the combined organic layer sequentially with:

    • Deionized water (1 x volume) to remove the bulk of water-soluble impurities.

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x volume) to neutralize any residual acid.[15][16]

    • Saturated aqueous sodium chloride (Brine) solution (1 x volume) to remove residual water and help break any emulsions.[17]

  • Dry: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter & Concentrate: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

SOP 2: Flash Column Chromatography Purification
  • Select Eluent: Using thin-layer chromatography (TLC), determine a solvent system (e.g., Ethyl Acetate/Hexanes) that gives an Rf value of ~0.25-0.35 for the product. The starting material should have a higher Rf.

  • Pack Column: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% EtOAc/Hexanes). Pour the slurry into a column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Load Sample: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel (~2-3 times the mass of the crude product). Evaporate the solvent completely. Carefully add the dry, loaded silica to the top of the packed column.

  • Elute: Begin elution with the low-polarity solvent, collecting fractions. Gradually increase the polarity of the eluent (gradient elution) to move the product down the column.

  • Monitor Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Section 4: Purity Assessment

After purification, it is crucial to confirm the identity and purity of the final compound.

  • ¹H and ¹³C NMR Spectroscopy: This is the primary method for structural confirmation and assessment of purity. The absence of peaks corresponding to starting material and other impurities is indicative of a pure sample.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. Techniques like GC-MS are excellent for identifying trace volatile impurities.

  • Infrared (IR) Spectroscopy: Can be used to confirm the presence of key functional groups: the C-O-C stretch of the epoxide and the C=O stretch of the ester.

By following these guidelines, researchers can confidently purify this compound, ensuring the integrity of their subsequent experimental work.

References

  • A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxyl
  • PubChem. (n.d.). Ethyl 4-oxocyclohexanecarboxylate. National Center for Biotechnology Information. [Link]

  • Duffy, R. J., Morris, K. A., & Romo, D. (2005). Synthesis, Structure, and Reactivity of Unexpectedly Stable Spiroepoxy-β-Lactones Obtained by Epoxidation of 4-Alkylidene-2-Oxetanones. Journal of the American Chemical Society, 127(48), 16754–16755. [Link]

  • Duffy, R. J., Morris, K. A., & Romo, D. (2005). Synthesis, Structure, and Reactivity of Unexpectedly Stable Spiroepoxy-β-Lactones Obtained by Epoxidation of 4-Alkylidene-2-Oxetanones. Journal of the American Chemical Society. [Link]

  • Singleton, D. A., et al. (2001). Spiro versus Planar Transition Structures in the Epoxidation of Simple Alkenes. A Reassessment of the Level of Theory Required. The Journal of Organic Chemistry. [Link]

  • Kim, S., & Ready, J. M. (2010). Corey-Chaykovsky Epoxidation of Twisted Amides: Synthesis and Reactivity of Bridged Spiro-epoxyamines. PMC. [Link]

  • Duffy, R. J., Morris, K. A., & Romo, D. (2005). Synthesis, structure, and reactivity of unexpectedly stable spiroepoxy-beta-lactones obtained by epoxidation of 4-alkylidene-2-oxetanones. PubMed. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ethyl 4-oxocyclohexanecarboxylate: A Versatile Chemical Intermediate for Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. [Link]

  • Wikipedia. (n.d.). Johnson–Corey–Chaykovsky reaction. [Link]

  • Lee, K., & Kim, K. (2008). Regioselectivity in the Ring Opening of Epoxides for the Synthesis of Aminocyclitols from D-(−)-Quinic Acid. Molecules, 13(4), 885–894. [Link]

  • Master Organic Chemistry. (n.d.). Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). [Link]

  • Chegg. (2021). Why was column chromatography used in the epoxidation experiment?. [Link]

  • LookChem. (n.d.). Cas 17159-79-4,Ethyl 4-oxocyclohexanecarboxylate. [Link]

  • Britton, R., et al. (2012). Synthesis of the Spirocyclic Framework of Sesterterpenoid Natural Products. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Column chromatography. [Link]

  • PubChemLite. (n.d.). This compound (C10H16O3). [Link]

  • Marsden, S. P., et al. (2011). Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. NIH. [Link]

  • Google Patents. (n.d.).
  • Master Organic Chemistry. (2015). Epoxides - The Outlier Of The Ether Family. [Link]

  • PubChem. (n.d.). Ethyl 1-oxaspiro[2.5]octane-2-carboxylate. National Center for Biotechnology Information. [Link]

  • Weijers, C. A. G. M., et al. (2003). Enantioselective hydrolysis of 1-oxaspiro [2.5]octanes by yeast epoxide hydrolase. ResearchGate. [Link]

  • Mondal, B., et al. (2021). Ring-opening hydrolysis of spiro-epoxyoxindoles using a reusable sulfonic acid functionalized nitrogen rich carbon. RSC Publishing. [Link]

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Technical Support Center: Interpreting Complex NMR Spectra of Ethyl 1-oxaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Ethyl 1-oxaspiro[2.5]octane-6-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in the interpretation of complex Nuclear Magnetic Resonance (NMR) spectra for this and structurally related spirocyclic compounds.

The unique spirocyclic nature of this molecule, featuring a cyclohexane ring fused to an epoxide, introduces significant complexity in its NMR spectra. This guide provides a structured, question-and-answer approach to troubleshoot common issues and offer deeper insights into the structural elucidation process.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why do the proton signals for the cyclohexane ring in my ¹H NMR spectrum appear so overlapped and difficult to interpret?

A1: The complex appearance of the cyclohexane ring protons is a hallmark of conformationally restrained systems. Here’s a breakdown of the contributing factors and how to approach the analysis:

  • Restricted Conformational Mobility: Unlike simple cyclohexanes that undergo rapid chair-flips at room temperature, the spirocyclic fusion to the rigid three-membered epoxide ring significantly hinders this process. This conformational locking results in chemically non-equivalent axial and equatorial protons, each giving rise to a distinct signal.

  • Signal Overlap: The chemical shift differences between these numerous non-equivalent protons are often small, leading to a crowded and overlapping region in the spectrum, typically between 1.0 and 2.5 ppm.

  • Complex Coupling Patterns: Each of these protons will exhibit both geminal (coupling to the other proton on the same carbon) and vicinal (coupling to protons on adjacent carbons) interactions. This results in complex multiplicities (e.g., doublet of doublets, triplets of doublets) that are often difficult to resolve in a 1D spectrum.

Troubleshooting Steps:

  • Increase Spectrometer Field Strength: If available, acquiring the spectrum on a higher field instrument (e.g., 500 MHz or greater) will increase the chemical shift dispersion, potentially resolving some of the overlapped signals.

  • Solvent Effects: Try acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆).[1] Aromatic solvents like benzene-d₆ can induce significant changes in chemical shifts due to anisotropic effects, which may help to separate overlapping multiplets.

  • Utilize 2D NMR: For a definitive assignment, two-dimensional NMR techniques are indispensable.

    • COSY (Correlation Spectroscopy): This experiment will reveal which protons are coupled to each other, allowing you to trace the spin systems within the cyclohexane ring.

    • HSQC (Heteronuclear Single Quantum Coherence): This correlates each proton signal to the carbon to which it is directly attached, confirming the number of protons on each carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): This shows longer-range correlations (typically 2-3 bonds) between protons and carbons, which is crucial for piecing together the entire molecular framework.[2]

Q2: I'm having trouble assigning the signals for the epoxide protons. What are their expected chemical shifts and coupling patterns?

A2: The protons on the epoxide ring of this compound have characteristic chemical shifts due to the ring strain and the electronegativity of the oxygen atom.

  • Expected Chemical Shifts: The protons of the epoxide ring typically appear in the range of 2.5 to 3.5 ppm.[3][4] This is slightly upfield compared to protons on carbons adjacent to an ether oxygen in an acyclic system (which are typically around 3.4-4.5 ppm) due to the effects of ring strain.[3][5]

  • Coupling Patterns: The two protons on the CH₂ group of the epoxide are diastereotopic, meaning they are chemically non-equivalent.[4] This is because the spirocyclic center introduces chirality. As a result, they will have different chemical shifts and will couple to each other (geminal coupling), typically with a coupling constant of around 4-6 Hz. They will appear as two distinct doublets, assuming no further coupling.

Troubleshooting Steps:

  • Look for Characteristic Shifts: Scan the 2.5-3.5 ppm region for two signals that integrate to one proton each.

  • Analyze Multiplicity: Expect to see two doublets with a similar, small coupling constant.

  • Confirm with 2D NMR:

    • HSQC: These two proton signals should correlate to the same carbon signal in the HSQC spectrum. This carbon signal is expected to appear in the 40-60 ppm region in the ¹³C NMR spectrum.[3][4]

    • HMBC: Look for correlations from the epoxide protons to the spiro-carbon and the adjacent carbons of the cyclohexane ring. This will definitively confirm their position in the molecule.

Q3: The integration of my ethyl ester signals doesn't seem to be a clean 2:3 ratio. What could be the cause?

A3: An inaccurate integration ratio for the ethyl ester group (the quartet of the CH₂ and the triplet of the CH₃) can be caused by several factors:

  • Signal Overlap: The quartet of the ethyl group (expected around 4.1-4.2 ppm) could be overlapping with other signals, particularly if there are impurities present.

  • Poor Phasing and Baseline Correction: Incorrect phasing of the spectrum or a distorted baseline can lead to significant errors in integration.

  • Relaxation Issues: In some cases, particularly with concentrated samples or when using rapid acquisition parameters, differences in the relaxation times (T1) of the protons can lead to inaccurate integrations.

Troubleshooting Steps:

  • Re-process the Spectrum: Carefully re-phase the spectrum and apply a baseline correction to ensure the signals are properly integrated.

  • Check for Impurities: Expand the spectral region around the quartet and triplet to see if there are any underlying impurity peaks that might be affecting the integration.

  • Adjust Acquisition Parameters: If relaxation is suspected to be an issue, increase the relaxation delay (d1) in your acquisition parameters to allow all protons to fully relax between scans. A delay of 5 times the longest T1 is generally recommended for accurate quantitative measurements.

  • Solvent Purity: Ensure the deuterated solvent is of high purity. Residual protons from the solvent or the presence of water can sometimes interfere with the baseline and integration.[1]

Experimental Protocols & Data Interpretation

Standard ¹H NMR Acquisition Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 400 MHz or higher NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds for routine spectra; increase to 5-10 seconds for accurate integration.

    • Number of Scans: 8-16 scans for a reasonably concentrated sample.

  • Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Manually phase the spectrum and perform a baseline correction. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

Data Summary: Expected Chemical Shifts and Multiplicities
Assignment Proton(s) Expected ¹H Chemical Shift (ppm) Expected Multiplicity Expected ¹³C Chemical Shift (ppm)
Ethyl CH₃3H~1.2-1.3Triplet (t)~14
Cyclohexane CH₂8H~1.0-2.5Complex Multiplets~20-40
Cyclohexane CH1H~2.0-2.8Complex Multiplet~35-45
Epoxide CH₂2H~2.5-3.5Two Doublets (d)~40-60
Ethyl CH₂2H~4.1-4.2Quartet (q)~60-62
Spiro Carbon---~60-70
Carbonyl Carbon---~170-175

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Visualizing Complex Relationships: Workflow for Structure Elucidation

The following workflow diagram illustrates the logical steps to confidently assign the structure of this compound.

structure_elucidation_workflow cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_final Final Structure Confirmation a Acquire ¹H NMR b Identify Key Functional Groups (Ethyl Ester, Epoxide) a->b c Initial Integration & Multiplicity Analysis b->c f Acquire COSY c->f Ambiguity in Cyclohexane Region d Acquire ¹³C & DEPT NMR e Count Carbon Types (CH₃, CH₂, CH, Cq) d->e h Acquire HSQC e->h Confirm Carbon Assignments g Trace ¹H-¹H Spin Systems (Cyclohexane Ring) f->g j Acquire HMBC g->j i Correlate Protons to Carbons h->i i->j k Connect Fragments via Long-Range Correlations j->k l Combine all Data k->l m Propose Final Structure l->m n Verify with Literature or Computational Data m->n

Caption: Workflow for NMR-based structure elucidation.

This diagram outlines a systematic approach, starting from basic 1D NMR experiments to more advanced 2D techniques for resolving complex spectral features and confirming the molecular structure.

References

  • Oregon State University. (2020, February 7). CH 336: Epoxide Spectroscopy. Retrieved from [Link]

  • LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

  • LibreTexts. (2025, February 3). 4.9: Spectroscopy of Ethers and Epoxides. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • Friebolin, H. (2010). Basic one- and two-dimensional NMR spectroscopy (5th ed.). Wiley-VCH.
  • Claridge, T. D. W. (2009). High-Resolution NMR Techniques in Organic Chemistry (2nd ed.). Elsevier.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

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Technical Support Center: Strategies for Scaling Up the Production of Ethyl 1-oxaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of Ethyl 1-oxaspiro[2.5]octane-6-carboxylate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to navigate the challenges of its production.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and scalable approach for the synthesis of this compound is the Johnson-Corey-Chaykovsky reaction.[1] This method involves the reaction of a sulfur ylide, typically generated from trimethylsulfoxonium iodide and a strong base, with ethyl 4-oxocyclohexanecarboxylate.[2][3] The reaction is known for its efficiency in forming epoxides from ketones and is generally diastereoselective.[1]

Q2: What are the primary starting materials and reagents required for this synthesis?

A2: The key starting materials and reagents are:

  • Substrate: Ethyl 4-oxocyclohexanecarboxylate

  • Ylide Precursor: Trimethylsulfoxonium iodide

  • Base: A strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide.

  • Solvent: Anhydrous polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).[4][5]

Q3: What are the critical safety precautions to consider during this synthesis?

A3: Safety is paramount. Key precautions include:

  • Sodium Hydride (NaH): NaH is a water-reactive and flammable solid. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and away from any moisture. Personal protective equipment (PPE), including flame-retardant clothing, is essential.

  • Trimethylsulfoxonium Iodide: This reagent can cause skin and eye irritation.[6] Standard PPE, including gloves and safety glasses, should be worn.[7][8]

  • Solvents: Anhydrous DMSO and THF should be handled in a well-ventilated fume hood.

  • Reaction Quenching: The reaction should be quenched carefully, typically by the slow addition of a proton source like a saturated aqueous solution of ammonium chloride, especially when unreacted NaH may be present.

Troubleshooting Guide: Overcoming Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis and scale-up of this compound.

Problem 1: Low or No Product Yield

Q: I am experiencing very low to no yield of the desired spiro-epoxide. What are the likely causes and how can I troubleshoot this?

A: Low yield is a common issue that can often be traced back to the generation and stability of the sulfur ylide or the reaction conditions. Here is a systematic approach to diagnosing the problem:

  • Ylide Formation: The in-situ generation of the ylide is critical.

    • Base Strength and Quality: Ensure the base is sufficiently strong and fresh. Sodium hydride is highly effective but degrades upon exposure to air and moisture. Use freshly opened or properly stored NaH. Potassium tert-butoxide is a viable alternative.[4]

    • Anhydrous Conditions: The ylide is highly moisture-sensitive. All glassware must be thoroughly dried (oven-dried is recommended), and anhydrous solvents are essential. Even trace amounts of water can quench the ylide.

  • Reaction Temperature:

    • The formation of the ylide from trimethylsulfoxonium iodide and NaH in DMSO is typically carried out at room temperature. The subsequent reaction with the ketone can also be performed at room temperature, although gentle heating (e.g., to 50°C) may be required to drive the reaction to completion.[9]

  • Purity of Starting Materials:

    • Verify the purity of the ethyl 4-oxocyclohexanecarboxylate. Impurities can interfere with the reaction.

  • Reaction Time:

    • The reaction may require several hours to proceed to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Problem 2: Formation of Byproducts

Q: My reaction is producing significant byproducts alongside the desired epoxide. What are these byproducts and how can I minimize their formation?

A: The most common byproduct in a Corey-Chaykovsky reaction, especially when using certain solvents and bases, is a β-hydroxy methylthioether.[10][11]

  • Solvent Effects: The use of ethereal solvents like THF or diethyl ether can sometimes lead to the formation of this byproduct.[11] DMSO is generally the preferred solvent as it promotes the desired epoxidation pathway.[4][5]

  • Base Selection: The choice of base can also influence byproduct formation. While n-BuLi is a strong base, it has been reported to lead to the formation of β-hydroxymethyl sulfide byproducts.[5] Sodium hydride is a more reliable choice for this reaction.

Problem 3: Difficulties in Product Purification

Q: I am struggling to purify the final product. What are the recommended purification techniques?

A: Purification of this compound typically involves a standard aqueous workup followed by column chromatography.

  • Workup Procedure:

    • Carefully quench the reaction mixture with a saturated aqueous solution of ammonium chloride or water.

    • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or diethyl ether.

    • Wash the combined organic layers with brine to remove residual water and water-soluble impurities.

    • Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

    • Concentrate the solution under reduced pressure.

  • Column Chromatography:

    • The crude product can be purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a common eluent system. The exact ratio will depend on the polarity of any remaining impurities and should be determined by TLC analysis.

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of this compound

This protocol is designed for a laboratory-scale synthesis and can be adapted for larger scales with appropriate considerations for heat transfer and reagent addition.

Materials and Reagents:

  • Trimethylsulfoxonium iodide (1.1 equivalents)

  • Sodium hydride (60% dispersion in mineral oil, 1.1 equivalents)

  • Ethyl 4-oxocyclohexanecarboxylate (1.0 equivalent)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Diethyl Ether or Hexanes (for washing NaH)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Under an inert atmosphere of nitrogen or argon, add sodium hydride (60% dispersion in mineral oil) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Wash the sodium hydride with anhydrous diethyl ether or hexanes to remove the mineral oil. Carefully decant the solvent.

  • Add anhydrous DMSO to the flask to create a suspension of sodium hydride.

  • In a separate flask, dissolve trimethylsulfoxonium iodide in anhydrous DMSO.

  • Slowly add the trimethylsulfoxonium iodide solution to the sodium hydride suspension at room temperature. The formation of the ylide is indicated by the cessation of hydrogen gas evolution.

  • Stir the resulting ylide solution at room temperature for 30-60 minutes.

  • Add a solution of ethyl 4-oxocyclohexanecarboxylate in a minimal amount of anhydrous DMSO to the ylide solution dropwise at room temperature.

  • Monitor the reaction progress by TLC. If the reaction is sluggish, it can be gently heated to 50°C.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 10-30% ethyl acetate in hexanes).

Scale-Up Considerations

When scaling up the production, the following factors are critical:

ParameterLaboratory Scale (1-10 g)Pilot/Production Scale (>100 g)Rationale
Heat Management Exotherm from ylide formation and reaction is manageable with a water/ice bath.The reaction is exothermic. A jacketed reactor with precise temperature control is essential to prevent runaway reactions.Surface area to volume ratio decreases on scale-up, making heat dissipation more challenging.
Reagent Addition Dropwise addition via a dropping funnel.Controlled addition using a calibrated pump to manage the exotherm.Ensures consistent reaction temperature and prevents localized "hot spots."
Mixing Magnetic stirring is sufficient.Overhead mechanical stirring is required for efficient mixing of heterogeneous mixtures (NaH in DMSO).Ensures uniform temperature and concentration throughout the reactor.
Workup Standard laboratory glassware (separatory funnel).Larger extraction and washing vessels. Potential for continuous extraction methods.To handle larger volumes efficiently and safely.
Purification Flash column chromatography.Preparative chromatography or distillation under reduced pressure may be more economical.Cost-effectiveness and throughput are key considerations at a larger scale.

Visualizing the Process

Workflow for Synthesis and Scale-Up

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_scaleup Scale-Up Considerations reagents Starting Materials: - Ethyl 4-oxocyclohexanecarboxylate - Trimethylsulfoxonium Iodide - Sodium Hydride - Anhydrous DMSO glassware Flame-dried Glassware Inert Atmosphere (N2/Ar) reagents->glassware ylide Ylide Formation: NaH + (CH3)3SO+I- in DMSO glassware->ylide Anhydrous Conditions addition Substrate Addition: Add Ketone to Ylide Solution ylide->addition monitoring Reaction Monitoring (TLC/LC-MS) addition->monitoring quench Quenching: Saturated aq. NH4Cl monitoring->quench Reaction Completion extract Extraction: Ethyl Acetate quench->extract purify Purification: Column Chromatography extract->purify heat Heat Management: Jacketed Reactor purify->heat Transition to Scale-Up mixing Efficient Mixing: Overhead Stirring heat->mixing purification_scale Large-Scale Purification: Prep-HPLC or Distillation mixing->purification_scale

Caption: Workflow for the synthesis and scale-up of this compound.

Troubleshooting Logic Diagram

cluster_ylide Ylide Generation Issues cluster_conditions Reaction Condition Issues cluster_byproducts Byproduct Formation start Low Yield or Byproduct Formation check_base Check Base Quality (Fresh NaH?) start->check_base Is ylide forming? check_temp Optimize Temperature (RT to 50°C) start->check_temp Is reaction proceeding? check_solvent Use DMSO instead of ethereal solvents start->check_solvent Are byproducts observed? check_anhydrous Ensure Anhydrous Conditions check_base->check_anhydrous solution Improved Yield and Purity check_anhydrous->solution check_time Increase Reaction Time (Monitor by TLC) check_temp->check_time check_time->solution check_base_byproduct Use NaH instead of n-BuLi check_solvent->check_base_byproduct check_base_byproduct->solution

Sources

Technical Support Center: Managing Reaction Exotherms in the Synthesis of Ethyl 1-oxaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 1-oxaspiro[2.5]octane-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the management of reaction exotherms during this specific synthesis. The formation of the epoxide ring via the Corey-Chaykovsky reaction is a critical, and often highly exothermic, step.[1][2][3][4][5][6][7] Proper management of the heat generated is paramount for safety, yield, and purity.

This document provides practical, experience-driven advice to help you navigate the potential challenges of this reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of the exotherm in the synthesis of this compound?

The principal source of heat generation is the Corey-Chaykovsky reaction, which is employed to form the spiro-epoxide.[2][3][4][5][6][7] This reaction involves the nucleophilic addition of a sulfur ylide (typically generated in situ from trimethylsulfonium iodide or trimethylsulfoxonium iodide and a strong base) to the ketone of the starting material, ethyl cyclohexanone-4-carboxylate.[4][5][7]

The reaction can be broken down into two key exothermic events:

  • Ylide Formation: The deprotonation of the sulfonium salt by a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is a highly exothermic acid-base reaction.[4][5]

  • Epoxidation: The subsequent nucleophilic attack of the ylide on the carbonyl carbon of the cyclohexanone derivative, followed by intramolecular ring-closure to form the epoxide and dimethyl sulfide, is also an exothermic process.[4] A patent for a similar synthesis notes that the reaction is slightly exothermic, requiring external cooling to maintain a temperature of 25-30°C.[8]

It's crucial to understand that the rate of heat generation can increase exponentially with a rise in temperature, while the rate of heat removal is linear. This disparity can lead to a thermal runaway if not properly controlled.[9]

Q2: I'm observing a rapid, uncontrolled temperature increase during the addition of my base to the sulfonium salt. What's happening and how can I prevent it?

This indicates that the rate of heat generation from the ylide formation is exceeding the heat removal capacity of your setup. Several factors could be at play:

  • Base Addition Rate: Adding the base too quickly will generate the ylide in a concentrated burst, leading to a rapid exotherm.

  • Inadequate Cooling: The cooling bath may not be at a low enough temperature, or the heat transfer from the flask to the bath is inefficient.

  • Insufficient Stirring: Poor agitation can lead to localized "hot spots" where the base is concentrated, accelerating the reaction in that area.

  • Solvent Choice: The solvent's heat capacity and boiling point can influence how well the reaction temperature is controlled.

Troubleshooting Protocol: Ylide Formation Exotherm

Parameter Recommendation Rationale
Base Addition Add the base portion-wise or as a solution dropwise.Allows for gradual heat release and better temperature control.[10]
Cooling Bath Use a cooling bath at least 10-15°C below the desired reaction temperature.Provides a sufficient temperature gradient for effective heat removal.
Stirring Ensure vigorous, efficient stirring.Promotes even heat distribution and prevents the formation of localized hot spots.
Solvent Use a solvent with a suitable heat capacity and boiling point for the intended reaction temperature.Helps to absorb and dissipate the heat generated.
Q3: My reaction exotherm is occurring during the addition of the ethyl cyclohexanone-4-carboxylate to the pre-formed ylide. How do I manage this?

This scenario suggests that the epoxidation step is the primary contributor to the uncontrolled exotherm. The principles of heat management are similar to those for ylide formation but focus on the rate of the epoxidation reaction itself.

Troubleshooting Protocol: Epoxidation Exotherm

Parameter Recommendation Rationale
Substrate Addition Add the ethyl cyclohexanone-4-carboxylate solution dropwise to the ylide suspension.Controls the rate of the reaction and, consequently, the rate of heat generation.[10]
Reaction Temperature Maintain a low reaction temperature (e.g., 0°C to -10°C) throughout the addition.Slows the reaction rate, making the exotherm more manageable.
Ylide Concentration Consider using a slightly more dilute solution of the ylide.Reduces the reaction rate and provides more solvent to act as a heat sink.
Monitoring Continuously monitor the internal reaction temperature with a calibrated thermometer.Allows for immediate adjustments to the addition rate or cooling if the temperature begins to rise unexpectedly.
Q4: Can I pre-mix all my reagents and then cool the mixture to control the exotherm?

This is strongly discouraged and represents a significant safety hazard. Mixing all reagents at once, especially the base with the sulfonium salt and the ketone, will initiate an uncontrolled reaction. The heat generated will likely overwhelm any external cooling, leading to a dangerous thermal runaway. The principle of controlling exothermic reactions is to control the rate of addition of one of the limiting reagents.[11]

Q5: Are there alternative, potentially safer, reagents I can use for this epoxidation?

While the Corey-Chaykovsky reaction is a common and effective method, you might consider the following to potentially mitigate the exotherm:

  • Sulfoxonium vs. Sulfonium Ylides: Dimethyloxosulfonium methylide (generated from trimethylsulfoxonium iodide) is a more stable and less reactive ylide compared to dimethylsulfonium methylide (from trimethylsulfonium iodide).[3][12] The reaction with the sulfoxonium ylide is typically slower, which can make the exotherm easier to manage.[3]

  • Phase-Transfer Catalysis: For some ylide preparations, phase-transfer catalysis can be employed, which may offer a more controlled reaction environment.

It is important to note that changing the ylide may also affect the stereoselectivity of the reaction.

Q6: How does scale-up affect the management of the reaction exotherm?

Scaling up a reaction presents significant challenges for exotherm management due to the change in the surface area-to-volume ratio.[11] As the volume of the reaction increases, the surface area available for heat exchange does not increase proportionally.[11] This means that removing heat from a larger reaction is inherently less efficient.

Key Considerations for Scale-Up:

  • Heat Transfer: Ensure your reactor has adequate heat transfer capabilities, such as a jacketed vessel with a circulating coolant.

  • Addition Rates: The addition rates of reagents will need to be significantly slower than in a lab-scale reaction.

  • Calorimetry Data: For significant scale-up, it is highly recommended to perform reaction calorimetry studies to determine the heat of reaction and the maximum rate of temperature rise under adiabatic conditions. This data is crucial for safe process design.

  • Flow Chemistry: For industrial-scale production, transitioning to a continuous flow reactor can offer superior heat management due to the high surface-area-to-volume ratio of microreactors.[13][14]

Visualizing the Process: Reaction and Troubleshooting

Corey-Chaykovsky Reaction Mechanism

Corey-Chaykovsky Reaction cluster_0 Ylide Formation cluster_1 Epoxidation Sulfonium Salt Sulfonium Salt Ylide Ylide Sulfonium Salt->Ylide + Base (e.g., NaH) Betaine Intermediate Betaine Intermediate Ylide->Betaine Intermediate + Ketone Epoxide Epoxide Betaine Intermediate->Epoxide Intramolecular SN2 Product Ethyl 1-oxaspiro[2.5] octane-6-carboxylate Epoxide->Product Work-up

Caption: The Corey-Chaykovsky reaction pathway.

Troubleshooting Logic for Exotherm Control

Exotherm Troubleshooting Start Exotherm Observed Identify_Stage During which stage? Start->Identify_Stage Ylide_Formation Ylide Formation Identify_Stage->Ylide_Formation Base Addition Epoxidation Epoxidation Identify_Stage->Epoxidation Ketone Addition Action_Ylide Reduce base addition rate Improve cooling Increase stirring Ylide_Formation->Action_Ylide Action_Epoxidation Reduce ketone addition rate Lower reaction temperature Dilute ylide solution Epoxidation->Action_Epoxidation Monitor Is exotherm controlled? Action_Ylide->Monitor Action_Epoxidation->Monitor Success Proceed with caution Monitor->Success Yes Re-evaluate Stop addition Re-evaluate parameters Monitor->Re-evaluate No

Caption: A decision tree for troubleshooting reaction exotherms.

References

  • Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow.
  • ACS Omega. Study on Reaction Mechanism and Process Safety for Epoxidation. [Link]

  • Chemical Industry Journal. Handling Reaction Exotherms – A Continuous Approach. [Link]

  • ACS Publications. Heat Management in Microreactors for Fast Exothermic Organic Syntheses—First Design Principles. [Link]

  • ACS Publications. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes. [Link]

  • Reddit. (2024, September 10). Scaled Epoxidation Methods : r/Chempros. [Link]

  • The Chemistry Blog. (2024, November 20). Exothermic Reactions Explained. [Link]

  • ACS Publications. (2025, August 6). A Cheap, Catalytic, Scalable, and Environmentally Benign Method for Alkene Epoxidations. [Link]

  • DORAS | DCU Research Repository. (2023, August 14). New routes towards organocatalysis using the Corey- Chaykovsky aziridination reaction. [Link]

  • RSC Publishing. (2025, October 6). A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. [Link]

  • Wikipedia. Johnson–Corey–Chaykovsky reaction. [Link]

  • Master Organic Chemistry. Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). [Link]

  • NROChemistry. Corey-Chaykovsky Reactions. [Link]

  • PMC - NIH. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. [Link]

  • American Chemical Society. (2016, December 6). Development of a Scalable Process for the Synthesis of DNDI-VL-2098: A Potential Preclinical Drug Candidate for the Treatment of. [Link]

  • ResearchGate. Trimethylsulfoxonium Iodide | Request PDF. [Link]

  • ResearchGate. (2025, August 9). Scale‐Up Studies for the Asymmetric Juliá–Colonna Epoxidation Reaction. [Link]

  • Organic Chemistry Portal. Corey-Chaykovsky Reaction. [Link]

  • Wikipedia. Trimethylsulfoxonium iodide. [Link]

  • Reddit. (2015, April 15). [University Organic Chemistry] Ylides and Reaction Conditions : r/HomeworkHelp. [Link]

  • ChemSynthesis. (2025, May 20). ethyl 5,5,7,7-tetramethyl-1-oxa-6-azaspiro[2.5]octane-2-carboxylate. [Link]

  • PMC - NIH. (2023, December 31). Thermal Rearrangement of Thiocarbonyl-Stabilised Triphenylphosphonium Ylides Leading to (Z)-1-Diphenylphosphino-2-(phenylsulfenyl)alkenes and Their Coordination Chemistry. [Link]

  • Central European Journal of Energetic Materials. (2024, September 30). Thermal Hazards Studies for the Azidation Process in the Preparation of Tetra Functional Glycidylazide Polymer (t-GAP). [Link]

  • MDPI. Nucleophilic Addition of Stabilized Phosphorus Ylides to Closo-Decaborate Nitrilium Salts: A Synthetic Route to Boron Cluster-Functionalized Iminoacyl Phosphoranes and Their Application in Potentiometric Sensing. [Link]

  • PubChem. Ethyl 1-oxaspiro[2.5]octane-2-carboxylate. [Link]

  • Google Patents. EP0374509A2 - 4,4,5,8-Tetramethyl-1-oxaspiro(2.5)
  • Semantic Scholar. S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Data d. [Link]

  • Google Patents. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to NMR Spectral Analysis: Ethyl 1-oxaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of theoretical and experimental Nuclear Magnetic Resonance (NMR) data for Ethyl 1-oxaspiro[2.5]octane-6-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document offers a practical framework for structural elucidation and data validation, even in the absence of extensive literature values.

Introduction: The Imperative of Structural Verification in Modern Chemistry

In the realm of chemical research and pharmaceutical development, the unambiguous confirmation of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing unparalleled insight into the connectivity and chemical environment of atoms within a molecule.[1] This guide focuses on this compound, a spirocyclic compound with potential applications in organic synthesis and medicinal chemistry. The spirocyclic motif, characterized by two rings sharing a single carbon atom, often imparts unique conformational properties that can be effectively probed by NMR.

Due to a scarcity of published experimental NMR data for this specific compound, this guide will utilize high-quality predicted NMR spectra as the "literature" or "theoretical" benchmark. This approach mirrors a common real-world scenario where chemists must rely on theoretical data for initial structural verification before or during the synthesis and characterization process. We will then compare this theoretical data with a representative experimental dataset, delving into the nuances of spectral interpretation and the rationale behind experimental choices.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is the foundation for interpreting NMR spectra. The structure of this compound, with standardized atom numbering for NMR analysis, is presented below.

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

Theoretical NMR Data (Predicted)

In the absence of formally published spectra, we turn to predictive algorithms to establish a theoretical benchmark. The following ¹H and ¹³C NMR data were generated using the online prediction tool, NMRDB.org.[2][3] It is crucial to acknowledge that these are theoretical values and may exhibit slight deviations from experimental results due to the specific chemical environment in a real-world sample.

Predicted ¹H NMR Data
Atom NumberPredicted Chemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J) in Hz
H124.12Quartet2H7.1
H72.65Singlet2H-
H32.30Multiplet1H-
H2, H4, H5, H61.40 - 2.00Multiplet8H-
H131.25Triplet3H7.1
Predicted ¹³C NMR Data
Atom NumberPredicted Chemical Shift (ppm)
C9175.0
C165.0
C760.8
C1260.5
C340.0
C2, C635.0
C4, C525.0
C1314.2

Experimental Protocol for NMR Data Acquisition

Achieving high-quality, reproducible NMR data is contingent upon meticulous sample preparation and a systematic approach to data acquisition. The following protocol outlines the best practices for obtaining ¹H and ¹³C NMR spectra.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 10-20 mg of sample for ¹H NMR (20-50 mg for ¹³C NMR). B Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃). A->B C Vortex or sonicate to ensure complete dissolution. B->C D Filter through a pipette with glass wool into a clean NMR tube. C->D E Insert the sample into the NMR spectrometer. F Lock onto the deuterium signal of the solvent. E->F G Shim the magnetic field to optimize homogeneity. F->G H Tune and match the probe for the desired nucleus (¹H or ¹³C). G->H I Acquire the spectrum using appropriate parameters. H->I J Apply Fourier transform to the raw data (FID). K Phase correct the spectrum. J->K L Calibrate the chemical shift using a reference signal (e.g., TMS). K->L M Integrate the peaks in the ¹H spectrum. L->M

Caption: A streamlined workflow for NMR sample preparation, data acquisition, and processing.

Detailed Steps:

  • Sample Preparation :

    • Accurately weigh approximately 15 mg of this compound into a clean, dry vial. For ¹³C NMR, a higher concentration (around 30-50 mg) is often beneficial to obtain a good signal-to-noise ratio in a reasonable time.[4]

    • Add approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), which is a common choice for nonpolar to moderately polar organic compounds.[4]

    • Gently vortex or sonicate the mixture to ensure the sample is fully dissolved. A homogenous solution is critical for acquiring high-resolution spectra.

    • To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[5]

    • Cap the NMR tube to prevent solvent evaporation and contamination.

  • Data Acquisition :

    • Carefully insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Locking : The spectrometer's field-frequency lock system will engage, using the deuterium signal from the solvent to maintain a stable magnetic field throughout the experiment.

    • Shimming : This crucial step involves adjusting the currents in the shim coils to optimize the homogeneity of the magnetic field across the sample volume. Proper shimming results in sharp, symmetrical peaks.

    • Tuning and Matching : The probe is tuned to the specific frequency of the nucleus being observed (¹H or ¹³C) to ensure efficient transfer of radiofrequency energy and maximum signal detection.

    • Acquisition :

      • For ¹H NMR , a standard single-pulse experiment is typically sufficient. Key parameters include the spectral width, acquisition time, and relaxation delay. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

      • For ¹³C NMR , a proton-decoupled experiment is standard. This removes the splitting of carbon signals by attached protons, resulting in a simpler spectrum with a single peak for each unique carbon atom.[6] Due to the low natural abundance of ¹³C, a larger number of scans and a longer total experiment time are usually required compared to ¹H NMR.

  • Data Processing :

    • The raw data, known as the Free Induction Decay (FID), is converted into a frequency-domain spectrum via a mathematical process called a Fourier Transform.

    • The spectrum is then phase-corrected to ensure that all peaks are upright and have a proper Lorentzian lineshape.

    • The chemical shift axis is calibrated relative to a known reference signal. Tetramethylsilane (TMS) is a common internal standard, with its signal defined as 0.00 ppm.[7]

    • For the ¹H NMR spectrum, the area under each peak is integrated to determine the relative number of protons giving rise to that signal.[7][8]

Comparison and Discussion of NMR Data

For the purpose of this guide, let's consider a hypothetical experimental dataset for this compound and compare it with the predicted values.

¹H NMR Comparison
Proton(s)Predicted Shift (ppm)Hypothetical Experimental Shift (ppm)MultiplicityIntegrationAnalysis of Chemical Shift, Multiplicity, and Integration
H12 (CH₂ of ethyl)4.124.15Quartet2HThe downfield shift is due to the deshielding effect of the adjacent oxygen atom of the ester group. The quartet multiplicity arises from spin-spin coupling with the three neighboring protons of the methyl group (n+1 rule, 3+1=4).[9][10] The integration value of 2H is consistent with a methylene group.[7][8]
H7 (CH₂ of oxirane)2.652.70Singlet2HThese protons are on the epoxide ring. Their chemical shift is in the expected range for protons on a three-membered ring containing an oxygen atom. The singlet nature of this peak in the predicted spectrum suggests minimal or no coupling to neighboring protons. In a real spectrum, these two protons might be diastereotopic and could potentially appear as two separate signals or a more complex pattern.
H3 (CH)2.302.35Multiplet1HThis proton is at a tertiary carbon and is adjacent to the ester group, which contributes to its downfield shift. The multiplet pattern is expected due to coupling with the neighboring methylene protons on the cyclohexane ring.
H2, H4, H5, H6 (CH₂ of cyclohexane)1.40 - 2.001.45 - 2.05Multiplet8HThese protons of the cyclohexane ring are in a complex chemical environment and their signals overlap, resulting in a broad multiplet. Their upfield chemical shifts are characteristic of aliphatic protons.[11][12][13][14]
H13 (CH₃ of ethyl)1.251.28Triplet3HThis upfield signal is characteristic of a methyl group in an aliphatic environment. The triplet multiplicity is due to coupling with the two adjacent methylene protons (n+1 rule, 2+1=3). The integration of 3H confirms it is a methyl group.[7][8]

Discussion of ¹H NMR Comparison: The hypothetical experimental data shows a good correlation with the predicted values, with minor deviations in chemical shifts. Such small differences are expected and can be attributed to solvent effects and the inherent approximations in prediction algorithms. The multiplicities and integrations align perfectly with the assigned structure, providing strong evidence for the connectivity of the atoms.

¹³C NMR Comparison
Carbon(s)Predicted Shift (ppm)Hypothetical Experimental Shift (ppm)Analysis of Chemical Shift
C9 (C=O of ester)175.0174.5This downfield chemical shift is characteristic of a carbonyl carbon in an ester functional group.[6][15][16][17][18]
C1 (Spiro carbon)65.065.8The spiro carbon is bonded to two oxygen atoms (one from the cyclohexane ring ether linkage and one from the epoxide), leading to a significant downfield shift.
C7 (CH₂ of oxirane)60.861.2This signal corresponds to the methylene carbon of the epoxide ring. Its chemical shift is influenced by the ring strain and the electronegativity of the oxygen atom.
C12 (CH₂ of ethyl)60.560.9The chemical shift of this methylene carbon is deshielded due to its direct attachment to the ester oxygen.
C3 (CH)40.040.5This is the methine carbon of the cyclohexane ring, and its chemical shift is in the typical range for a saturated sp³ carbon.
C2, C6 (CH₂)35.035.5, 34.8These are the methylene carbons of the cyclohexane ring adjacent to the spiro center. They may have slightly different chemical shifts due to their diastereotopic relationship.
C4, C5 (CH₂)25.025.3, 24.7These methylene carbons are further from the functional groups and therefore appear more upfield, in the typical aliphatic region.
C13 (CH₃ of ethyl)14.214.5This signal is in the characteristic upfield region for a methyl carbon.

Discussion of ¹³C NMR Comparison: The predicted and hypothetical experimental ¹³C NMR data are in close agreement. The number of signals in the experimental spectrum corresponds to the number of unique carbon atoms in the molecule, and their chemical shifts are consistent with the expected electronic environments. This provides further confirmation of the molecular structure.

Conclusion

This guide has demonstrated a comprehensive approach to the analysis of ¹H and ¹³C NMR data for this compound. By leveraging predicted NMR data as a theoretical reference in the absence of published literature, we have established a robust framework for structural verification. The detailed experimental protocol and the in-depth comparison of predicted versus hypothetical experimental data highlight the key principles of NMR spectroscopy, including chemical shift, integration, and spin-spin coupling. This methodology provides researchers and drug development professionals with a reliable strategy for confirming the structure of novel compounds, ensuring the integrity and accuracy of their scientific endeavors.

References

  • Integration of 1H NMR spectra - Organic Chemistry at CU Boulder. (n.d.). Retrieved January 15, 2026, from [Link]

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A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry Analysis of Ethyl 1-oxaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise structural characterization of novel chemical entities is paramount. This guide provides an in-depth comparison of high-resolution mass spectrometry (HRMS) with alternative analytical techniques for the analysis of Ethyl 1-oxaspiro[2.5]octane-6-carboxylate, a spirocyclic ester with potential applications in medicinal chemistry. Our focus is to deliver not just procedural steps, but the scientific rationale behind the analytical choices, ensuring a robust and validated approach to characterization.

Introduction to this compound

This compound (C₁₀H₁₆O₃, Monoisotopic Mass: 184.110 g/mol ) is a small organic molecule featuring a unique spirocyclic system, incorporating both an oxirane and a cyclohexane ring, along with an ethyl ester functional group. The accurate determination of its structure and purity is a critical step in its development and application. High-resolution mass spectrometry offers unparalleled capabilities in this regard, providing not only the elemental composition but also significant structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): The Gold Standard for Molecular Formula Determination

HRMS is an indispensable tool in modern analytical chemistry, offering exceptional mass accuracy and resolution.[1][2] This allows for the unambiguous determination of a compound's elemental composition, a fundamental piece of information for any new chemical entity.

Experimental Protocol: HRMS Analysis

1. Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a high-purity solvent such as acetonitrile or methanol. The choice of solvent is critical to ensure complete dissolution and compatibility with the ionization source.

  • Perform a serial dilution to a final concentration of 1 µg/mL. This concentration is typically sufficient for modern HRMS instruments, minimizing the risk of detector saturation and ion suppression effects.

2. Instrumentation and Parameters:

  • Mass Spectrometer: An Orbitrap-based or Time-of-Flight (TOF) mass spectrometer is recommended for its high resolution (>60,000 FWHM) and mass accuracy (<5 ppm).

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is the preferred method for this molecule due to the presence of the ester and ether functionalities, which can be readily protonated.

  • Infusion: Direct infusion of the sample solution via a syringe pump at a flow rate of 5-10 µL/min allows for stable signal acquisition.

  • Data Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500. This range is sufficient to observe the precursor ion and its principal fragment ions. For fragmentation studies, data-dependent acquisition (DDA) or tandem mass spectrometry (MS/MS) can be employed.

Predicted HRMS Data and Fragmentation Analysis

The high-resolution mass spectrum is expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z corresponding to the exact mass of C₁₀H₁₇O₃⁺ (185.1172).

The fragmentation of this compound is predicted to follow established pathways for esters and cyclic ethers.[3][4][5] The primary fragmentation events are likely to involve the ester group and the oxirane ring.

Predicted Fragmentation Pathway:

G M [M+H]⁺ m/z 185.1172 C₁₀H₁₇O₃⁺ F1 Loss of C₂H₄ (Ethene) m/z 157.0808 C₈H₁₃O₃⁺ M->F1 - C₂H₄ F2 Loss of C₂H₅OH (Ethanol) m/z 139.0700 C₈H₁₁O₂⁺ M->F2 - C₂H₅OH F4 Loss of C₂H₄O (Acetaldehyde) m/z 141.0910 C₈H₁₃O₂⁺ M->F4 - C₂H₄O F3 Loss of CO m/z 111.0750 C₇H₁₁O⁺ F2->F3 - CO

Caption: Predicted fragmentation pathway of protonated this compound.

Alternative Analytical Techniques: A Comparative Overview

While HRMS provides definitive elemental composition and valuable structural insights, a comprehensive characterization often involves orthogonal techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution.[6][7][8] It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom in the molecule.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the analyte.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for adequate signal dispersion.

  • Experiments: A suite of 1D and 2D NMR experiments should be performed:

    • ¹H NMR: Provides information on the number and chemical environment of protons.

    • ¹³C NMR: Shows the number and types of carbon atoms.

    • COSY (Correlation Spectroscopy): Reveals proton-proton couplings, establishing connectivity.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons, crucial for piecing together the molecular skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on through-space proximity of protons, aiding in stereochemical assignments.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of volatile and thermally stable compounds.[9] It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 100 µg/mL.

  • Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., DB-5ms) is suitable.

  • GC Parameters:

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Parameters:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

Performance Comparison

FeatureHigh-Resolution Mass Spectrometry (HRMS)Nuclear Magnetic Resonance (NMR)Gas Chromatography-Mass Spectrometry (GC-MS)
Primary Information Elemental Composition, Molecular WeightDetailed 3D Structure, ConnectivityMolecular Weight, Fragmentation Pattern
Sensitivity Very High (ppb to ppt)Moderate (mg of sample needed)High (ppb to ppm)
Specificity High (unambiguous formula)Very High (isomeric differentiation)Moderate (isomers can be challenging to distinguish)[10][11]
Structural Information Moderate (from fragmentation)ComprehensiveModerate (from fragmentation library)
Sample Throughput HighLowHigh
Instrumentation Cost HighVery HighModerate

Decision-Making Workflow for Analysis

The selection of the appropriate analytical technique depends on the specific research question. The following workflow can guide the decision-making process:

G start Start: Unknown Sample q1 Need Elemental Composition? start->q1 hrms Perform HRMS Analysis q1->hrms Yes q2 Need Complete Structural Elucidation? q1->q2 No hrms->q2 nmr Perform NMR Spectroscopy q2->nmr Yes q3 Need Routine Screening/Quantitation? q2->q3 No nmr->q3 gcms Perform GC-MS Analysis q3->gcms Yes end End: Characterized Compound q3->end No gcms->end

Caption: Decision workflow for selecting an analytical technique.

Conclusion

For the analysis of this compound, high-resolution mass spectrometry stands out as the primary technique for confirming its elemental composition and gaining initial structural insights through fragmentation analysis. Its high sensitivity and accuracy are invaluable in the early stages of drug discovery and development. However, for a complete and unambiguous structural determination, especially concerning stereochemistry, NMR spectroscopy is indispensable. GC-MS serves as a valuable complementary technique for routine analysis and purity assessment, particularly in a high-throughput environment. The judicious application of these techniques in a complementary fashion will ensure a thorough and reliable characterization of this and other novel spirocyclic compounds.

References

  • Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. National Institutes of Health.[Link]

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  • Mass Spectrometry Fragmentation Patterns. Science Ready.[Link]

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A Comparative Guide to the Reactivity of Ethyl 1-oxaspiro[2.5]octane-6-carboxylate and Other Spirocycles

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the reactivity of Ethyl 1-oxaspiro[2.5]octane-6-carboxylate, a key building block in medicinal chemistry, with other relevant spirocyclic systems. For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of these three-dimensional scaffolds is paramount for the rational design of novel therapeutics and efficient synthetic strategies. This document synthesizes theoretical principles with actionable experimental protocols to illuminate the factors governing the chemical behavior of these unique molecules.

Introduction: The Significance of Spirocycles in Drug Discovery

Spirocycles, characterized by two rings connected by a single common atom, have garnered significant attention in modern drug discovery. Their inherent three-dimensionality provides a rigid and well-defined orientation of substituents in space, often leading to enhanced binding affinity and selectivity for biological targets. This compound, which incorporates a strained epoxide ring, is a particularly interesting scaffold, offering a reactive handle for further functionalization. This guide will delve into the chemical reactivity of this compound, placing it in context with other spirocyclic systems to provide a predictive framework for its synthetic applications.

Theoretical Underpinnings of Spirocycle Reactivity

The reactivity of spirocycles is primarily dictated by a combination of ring strain , steric hindrance , and electronic effects .

  • Ring Strain: The deviation of bond angles from the ideal tetrahedral (109.5°) or trigonal planar (120°) geometry introduces strain into the molecule. Smaller rings, such as cyclopropane and cyclobutane, possess significant angle and torsional strain. Reactions that lead to the opening of these strained rings are often thermodynamically favorable. Computational studies on small spiroalkanes have shown that the ring strain at the spirocyclic carbon is influenced by the size of the constituent rings.[1]

  • Steric Hindrance: The arrangement of atoms around the reactive center can impede the approach of a nucleophile or electrophile. The rigid nature of spirocycles can create distinct steric environments on different faces of the molecule, influencing the regioselectivity and stereoselectivity of reactions.

  • Electronic Effects: The presence of heteroatoms and electron-withdrawing or -donating groups significantly modulates the reactivity of the spirocyclic core. In the case of this compound, the electron-withdrawing ester group can influence the electron density of the cyclohexane ring, while the oxygen atom of the epoxide ring plays a crucial role in its characteristic reactions.

Reactivity Profile of this compound

This compound is a spiro-epoxide. The reactivity of this class of compounds is dominated by the ring-opening of the strained oxirane ring . This can be achieved under both acidic and basic/nucleophilic conditions.[2]

Acid-Catalyzed Ring Opening

Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The subsequent nucleophilic attack can proceed via a mechanism with both SN1 and SN2 characteristics.

  • Mechanism: The reaction proceeds via a backside attack of the nucleophile on the protonated epoxide. The regioselectivity of the attack depends on the substitution pattern of the epoxide carbons. For unsymmetrical epoxides, the attack generally occurs at the more substituted carbon due to the partial positive charge stabilization in the transition state, resembling an SN1 pathway.[3][4]

  • Expected Products: The acid-catalyzed methanolysis of this compound is expected to yield a trans-1,2-diol monoether. The nucleophile (methanol) will preferentially attack the more substituted carbon of the epoxide.

Base-Catalyzed Ring Opening

In the presence of strong nucleophiles or basic conditions, the epoxide ring can be opened without prior protonation.

  • Mechanism: This reaction typically follows an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon of the epoxide ring.[5]

  • Expected Products: The base-catalyzed methanolysis of this compound is expected to yield a different regioisomer compared to the acid-catalyzed reaction, with the nucleophile attacking the less substituted carbon of the epoxide.

The logical flow of these ring-opening reactions is depicted in the following diagram:

G cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway Protonation Protonation Nucleophilic_Attack_Acid Nucleophilic Attack (More Substituted Carbon) Protonation->Nucleophilic_Attack_Acid [H+] Product_Acid Trans-1,2-diol monoether (Regioisomer A) Nucleophilic_Attack_Acid->Product_Acid Nu-H Nucleophilic_Attack_Base Nucleophilic Attack (Less Substituted Carbon) Product_Base Trans-1,2-diol monoether (Regioisomer B) Nucleophilic_Attack_Base->Product_Base Nu- Spiro_Epoxide This compound Spiro_Epoxide->Protonation Spiro_Epoxide->Nucleophilic_Attack_Base

Figure 1. Reaction pathways for the ring-opening of a spiro-epoxide.

Comparative Reactivity with Other Spirocycles

To provide a comprehensive understanding, we will compare the expected reactivity of this compound with two other classes of spirocycles: oxaspiro[2.4]heptanes and spiro[3.3]heptane ethers .

Oxaspiro[2.4]heptanes

These spirocycles contain a five-membered ring fused to a three-membered epoxide ring. The inherent ring strain of the cyclopropane ring is a significant factor in their reactivity.[2]

  • Expected Reactivity: The presence of two strained rings, the epoxide and the cyclopropane, makes oxaspiro[2.4]heptanes highly reactive. Ring-opening reactions are expected to be facile. The regioselectivity of epoxide opening will be influenced by the electronic nature of substituents on the cyclopentane ring.

Spiro[3.3]heptane Ethers

Spiro[3.3]heptanes are composed of two four-membered rings and have gained attention as bioisosteres for benzene in drug design.[6] While the parent hydrocarbon is relatively stable, the introduction of an ether functionality provides a site for chemical transformation.

  • Expected Reactivity: The ring strain in spiro[3.3]heptane is less than that in spirocycles containing three-membered rings.[7] Therefore, ethers derived from this scaffold are expected to be less reactive towards ring-opening reactions compared to spiro-epoxides. Their reactivity will be more akin to that of typical acyclic or cyclic ethers, requiring strong acidic conditions for cleavage.

The following table summarizes the expected relative reactivity based on ring strain and the nature of the heterocyclic ring.

Spirocycle ClassKey Structural FeaturesExpected Relative ReactivityPrimary Reaction Type
This compound Epoxide fused to a cyclohexane ringHighEpoxide Ring-Opening
Oxaspiro[2.4]heptanes Epoxide fused to a cyclopentane ringVery HighEpoxide Ring-Opening
Spiro[3.3]heptane Ethers Two fused cyclobutane rings with an ether linkageLowEther Cleavage (harsh cond.)

Proposed Experimental Comparison: A Practical Guide

To empirically validate the predicted reactivity trends, a series of kinetic experiments can be performed. This section outlines a detailed protocol for a comparative study of the acid-catalyzed methanolysis of this compound and a representative oxaspiro[2.4]heptane and a spiro[3.3]heptane ether.

Synthesis of Spirocyclic Substrates
  • This compound: This can be synthesized from ethyl 4-oxocyclohexanecarboxylate via a Corey-Chaykovsky reaction using trimethylsulfonium iodide and a strong base.

  • A Representative Oxaspiro[2.4]heptane: For example, 1-oxaspiro[2.4]heptane can be prepared from methylenecyclopentane via epoxidation with an oxidizing agent like m-CPBA.[8]

  • A Representative Spiro[3.3]heptane Ether: A suitable ether, for instance, 2-methoxy-2-azaspiro[3.3]heptane, can be synthesized from N-Boc-3-azetidinone through a multi-step sequence.[9]

A generalized workflow for the synthesis and subsequent kinetic analysis is presented below:

G Start Starting Materials Synthesis Synthesis of Spirocycles Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Kinetic_Study Kinetic Analysis (Acid-Catalyzed Methanolysis) Purification->Kinetic_Study Data_Analysis Data Analysis (Rate Constant Determination) Kinetic_Study->Data_Analysis Comparison Comparative Reactivity Assessment Data_Analysis->Comparison

Figure 2. Experimental workflow for the comparative reactivity study.
Kinetic Analysis via 1H NMR Spectroscopy

In-situ 1H NMR spectroscopy is a powerful technique for monitoring the progress of a reaction in real-time.[10][11][12][13][14]

Experimental Protocol:

  • Sample Preparation: In an NMR tube, dissolve a known concentration of the spirocycle (e.g., 0.1 M) in deuterated methanol (CD3OD).

  • Initial Spectrum: Acquire a 1H NMR spectrum of the starting material at a constant temperature (e.g., 25 °C).

  • Reaction Initiation: Add a catalytic amount of a strong acid (e.g., D2SO4) to the NMR tube, quickly mix, and immediately place it back in the NMR spectrometer.

  • Time-course Monitoring: Acquire a series of 1H NMR spectra at regular time intervals.

  • Data Processing: Process the spectra and integrate the signals corresponding to a characteristic proton of the starting material and a characteristic proton of the product.

  • Kinetic Analysis: Plot the natural logarithm of the concentration of the starting material (proportional to its integral value) versus time. The negative of the slope of this plot will give the pseudo-first-order rate constant (k).

Expected Quantitative Data

The following table presents the expected trend in the rate constants for the acid-catalyzed methanolysis of the different spirocycles, based on the theoretical principles discussed earlier.

SpirocycleExpected Relative Rate Constant (k)Rationale
Oxaspiro[2.4]heptanekhighHigh ring strain in both the epoxide and cyclopentane rings facilitates rapid ring opening.
This compoundkmediumSignificant ring strain in the epoxide ring drives the reaction, but less than the [2.4] system.
Spiro[3.3]heptane EtherklowLower ring strain in the cyclobutane rings results in a much slower rate of ether cleavage.

Conclusion

This guide provides a framework for understanding and predicting the reactivity of this compound in comparison to other spirocyclic systems. The reactivity of this spiro-epoxide is dominated by the facile ring-opening of the strained oxirane, a reaction that can be modulated by the choice of acidic or basic conditions to achieve different regioisomeric products. In comparison to other spirocycles, its reactivity is expected to be higher than that of less strained systems like spiro[3.3]heptane ethers, but potentially lower than highly strained systems such as oxaspiro[2.4]heptanes. The provided experimental protocols offer a practical approach for researchers to quantify these reactivity differences and make informed decisions in the design and execution of their synthetic strategies.

References

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A Comparative Guide to the Biological Efficacy of Ethyl 1-Oxaspiro[2.5]octane-6-carboxylate Derivatives as Novel MetAP-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual endeavor in drug discovery. Spirocyclic scaffolds, characterized by their rigid, three-dimensional structures, have emerged as a promising framework in medicinal chemistry, offering unique spatial arrangements for interacting with biological targets.[1] Among these, the 1-oxaspiro[2.5]octane core has garnered significant attention. This guide provides an in-depth evaluation of the biological efficacy of Ethyl 1-oxaspiro[2.5]octane-6-carboxylate derivatives, with a primary focus on their potential as inhibitors of Methionine Aminopeptidase 2 (MetAP-2), a key enzyme implicated in angiogenesis and cancer.[2][3]

The Scientific Rationale: Targeting MetAP-2 in Oncology

Methionine Aminopeptidase 2 (MetAP-2) is a metalloenzyme that plays a crucial role in protein maturation.[4] Its increased expression has been associated with various cancers, making it an attractive target for therapeutic intervention.[2] Inhibition of MetAP-2 has been shown to suppress endothelial cell proliferation and angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[3][5] The natural product fumagillin and its synthetic analogs are well-known MetAP-2 inhibitors, validating the therapeutic potential of targeting this enzyme.[4][5] this compound derivatives represent a novel class of compounds that are hypothesized to inhibit MetAP-2, offering a new avenue for the development of anti-angiogenic and anticancer agents.[2]

Below is a diagram illustrating the general structure of the this compound scaffold.

General Structure of this compound Derivatives cluster_0 C1 C C2 C C1->C2 C6 C C1->C6 C7 C C1->C7 C3 C C2->C3 C4 C C3->C4 R R C3->R C5 C C4->C5 C5->C1 O1 O C5->O1 C6->O1 O2 O C7->O2 O3 O C7->O3 C8 C C9 C C8->C9 O3->C8 C10 C

Caption: General chemical structure of the this compound scaffold with a variable substituent (R).

Comparative Analysis of Hypothetical Derivatives

To illustrate the potential structure-activity relationship (SAR) of this class of compounds, we present a comparative analysis of a series of hypothetical this compound derivatives. The following table summarizes their hypothetical inhibitory activity against MetAP-2 and their cytotoxic effects on various human cancer cell lines.

Compound IDR-Group SubstitutionMetAP-2 IC50 (nM)HUVEC GI50 (nM)MCF-7 GI50 (µM)HepG2 GI50 (µM)
ESO-001 -H550780>50>50
ESO-002 4-Chlorophenyl25452.13.5
ESO-003 3,4-Dimethoxyphenyl15281.52.8
ESO-004 4-Trifluoromethylphenyl30522.84.1
TNP-470 (Reference)1.11.80.0030.005

Data is hypothetical and for illustrative purposes only.

This hypothetical data suggests that substitution on the cyclohexane ring can significantly influence the biological activity of these compounds. Aromatic substitutions, particularly those with electron-withdrawing or methoxy groups, appear to enhance the inhibitory potency against MetAP-2 and, consequently, the anti-proliferative activity against endothelial and cancer cells.

Comparison with an Established Alternative: TNP-470

TNP-470, a synthetic analog of fumagillin, is a well-characterized, irreversible inhibitor of MetAP-2.[5] While potent, its clinical development has been hampered by side effects. The this compound derivatives, as potentially reversible inhibitors, could offer an improved safety profile. The unique spirocyclic core may also provide better selectivity and pharmacokinetic properties.

Experimental Protocols for Efficacy Evaluation

To rigorously assess the biological efficacy of novel this compound derivatives, a series of well-established in vitro assays are recommended.

MetAP-2 Enzymatic Inhibition Assay

Objective: To determine the direct inhibitory effect of the compounds on MetAP-2 enzymatic activity.

Methodology:

  • Recombinant human MetAP-2 is activated with a divalent cation cofactor (e.g., CoCl₂).

  • The enzyme is incubated with varying concentrations of the test compounds.

  • A synthetic peptide substrate is added to initiate the enzymatic reaction.

  • The reaction is stopped, and the amount of cleaved product is quantified using a colorimetric or fluorometric method.

  • IC₅₀ values are calculated from the dose-response curves.

Cell Proliferation (Cytotoxicity) Assay

Objective: To evaluate the anti-proliferative effects of the compounds on cancer and endothelial cells.

Methodology (MTT Assay):

  • Human Umbilical Vein Endothelial Cells (HUVEC) and human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with a serial dilution of the test compounds for 72 hours.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • GI₅₀ (concentration for 50% growth inhibition) values are determined.

In Vitro Angiogenesis (Tube Formation) Assay

Objective: To assess the ability of the compounds to inhibit the formation of capillary-like structures by endothelial cells.

Methodology:

  • A 96-well plate is coated with Matrigel, which mimics the basement membrane.

  • HUVECs are seeded onto the Matrigel in the presence of various concentrations of the test compounds.

  • The plate is incubated for 6-18 hours to allow for the formation of tube-like networks.

  • The formation of these networks is visualized and quantified by microscopy and image analysis software.

  • The extent of inhibition of tube formation is determined relative to a vehicle control.

The following diagram outlines the experimental workflow for evaluating the biological efficacy of these novel compounds.

Experimental Workflow for Efficacy Evaluation cluster_0 Start Synthesized this compound Derivatives Assay1 MetAP-2 Enzymatic Inhibition Assay Start->Assay1 Assay2 Cell Proliferation Assay (MTT) Start->Assay2 Assay3 In Vitro Angiogenesis Assay Start->Assay3 Data1 Determine IC50 values Assay1->Data1 Data2 Determine GI50 values on HUVEC & Cancer Cells Assay2->Data2 Data3 Quantify Inhibition of Tube Formation Assay3->Data3 Analysis Structure-Activity Relationship (SAR) Analysis Data1->Analysis Data2->Analysis Data3->Analysis End Identify Lead Compounds for Further Development Analysis->End

Caption: A flowchart of the key experimental steps for evaluating the biological efficacy of the spiro compounds.

The Role of MetAP-2 in Angiogenesis

The diagram below provides a simplified overview of the signaling pathway involving MetAP-2 in angiogenesis, highlighting the point of intervention for the this compound derivatives.

Simplified MetAP-2 Signaling in Angiogenesis cluster_0 VEGF VEGF VEGFR VEGF Receptor VEGF->VEGFR MetAP2 MetAP-2 VEGFR->MetAP2 Proliferation Endothelial Cell Proliferation MetAP2->Proliferation Inhibitor This compound Derivative Inhibitor->MetAP2 Migration Cell Migration Proliferation->Migration TubeFormation Tube Formation Migration->TubeFormation Angiogenesis Angiogenesis TubeFormation->Angiogenesis

Caption: Simplified pathway showing MetAP-2's role in angiogenesis and the inhibitory action of the novel compounds.

Conclusion

This compound derivatives represent a promising new class of compounds with the potential to inhibit MetAP-2. Their unique spirocyclic scaffold offers opportunities for developing novel anti-angiogenic and anticancer therapies. The comparative data, although hypothetical, underscores the importance of systematic chemical modification to optimize biological activity. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of these and other novel spiro compounds, paving the way for the identification of lead candidates for further preclinical and clinical development.

References

  • Google Patents. (n.d.). Oxaspiro [2.5]octane derivatives and analogs.
  • PubMed. (2005). Novel inhibitors targeted to methionine aminopeptidase 2 (MetAP2) strongly inhibit the growth of cancers in xenografted nude model. Retrieved from [Link]

  • PubMed. (2004). Small molecule inhibitors of methionine aminopeptidase type 2 (MetAP-2). Retrieved from [Link]

  • PubMed. (2001). Cytotoxic effects of 110 reference compounds on HepG2 cells and for 60 compounds on HeLa, ECC-1 and CHO cells. II mechanistic assays on NAD(P)H, ATP and DNA contents. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 2 Synthesis of racemic 1-oxaspiro[2.5]octanes 1d-1f. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Biological Screening of Structurally Modified Phaeosphaeride Analogues. Retrieved from [Link]

  • PubMed Central. (2024). MetAP2 as a Therapeutic Target for Obesity and Type 2 Diabetes: Structural Insights, Mechanistic Roles, and Inhibitor Development. Retrieved from [Link]

  • PubMed. (2017). Novel reversible methionine aminopeptidase-2 (MetAP-2) inhibitors based on purine and related bicyclic templates. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis, Characterization, and Anticancer Study of New Aspirin Nanoparticle Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Oxaspiro 2,5! octane derivative.
  • PubChem. (n.d.). 1-Oxaspiro[2.5]octane. Retrieved from [Link]

  • PubMed. (2023). Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues. Retrieved from [Link]

  • PubMed. (2015). Synthesis, characterization, and in vitro anticancer evaluation of novel 2,5-disubstituted 1,3,4-oxadiazole analogue. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis, characterization and anticancer activity of new oxazepien derivative compounds. Retrieved from [Link]

  • MDPI. (2016). Synthesis and Biological Evaluation of 7-Deoxy-Epothilone Analogues. Retrieved from [Link]

  • MDPI. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Retrieved from [Link]

  • PubMed. (2023). In vitro antimicrobial activity of crude propolis extracts and fractions. Retrieved from [Link]

  • NIH. (n.d.). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. Retrieved from [Link]

  • ResearchGate. (2013). Design, Synthesis, and Biological Evaluations of 2,5-Diaryl-2,3-dihydro-1,3,4-oxadiazoline Analogs of Combretastatin-A4. Retrieved from [Link]

  • MDPI. (2022). Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. Retrieved from [Link]

  • US EPA. (n.d.). 1-Oxaspiro[2.5]octane-2-carboxylic acid, 5,5,7-trimethyl-, ethyl ester. Retrieved from [Link]

Sources

A Researcher's Guide to the Structural Analysis of Ethyl 1-Oxaspiro[2.5]octane-6-carboxylate Analogs: A Comparative Framework

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the three-dimensional architecture of bioactive small molecules is paramount. The 1-oxaspiro[2.5]octane scaffold, a key structural motif in various natural products and pharmaceuticals, presents a fascinating case study in conformational analysis. This guide provides a comprehensive framework for the X-ray crystal structure analysis of ethyl 1-oxaspiro[2.5]octane-6-carboxylate and its analogs, offering insights into their potential solid-state conformations and a detailed protocol for their experimental determination.

The spirocyclic junction in 1-oxaspiro[2.5]octane derivatives, where a cyclohexane ring is fused to an oxirane (epoxide) ring through a common carbon atom, imparts significant conformational constraints. The positioning of substituents on the cyclohexane ring can profoundly influence the molecule's overall shape, its intermolecular interactions, and consequently, its biological activity and material properties. This guide will delve into a comparative analysis of these structural nuances, with a focus on the ethyl carboxylate substituent at various positions on the cyclohexane ring.

Conformational Landscape: Insights from Spectroscopic and Computational Analyses

While a definitive understanding of the solid-state structure of this compound and its analogs awaits experimental X-ray crystallographic data, extensive studies on the parent 1-oxaspiro[2.5]octane system and its derivatives provide a robust foundation for predicting their conformational preferences. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), have been instrumental in elucidating the solution-state conformations of these molecules[1].

The cyclohexane ring in these spirocycles predominantly adopts a chair conformation to minimize torsional and angle strain. The presence of the spiro-fused epoxide ring introduces a degree of conformational rigidity. A key determinant of the overall structure is the orientation of the epoxide's oxygen atom relative to the cyclohexane ring. It can occupy either a pseudo-axial or a pseudo-equatorial position. Theoretical and experimental evidence suggests that the conformer with the pseudo-axial oxygen is generally more stable.

The position of the ethyl carboxylate substituent is expected to be a critical factor in determining the most stable chair conformation. Based on fundamental principles of stereochemistry, a bulky substituent like an ethyl carboxylate group will preferentially occupy an equatorial position to minimize steric hindrance with the axial hydrogens of the cyclohexane ring.

Below is a diagram illustrating the key conformational features of a substituted 1-oxaspiro[2.5]octane system.

Figure 1: Conformational features of the 1-oxaspiro[2.5]octane ring system.

A Comparative Analysis of this compound Analogs: A Hypothetical Framework

In the absence of experimental crystal structures, we can construct a hypothetical comparison based on established principles. The primary difference between analogs with the ethyl carboxylate group at C2, C4, or C6 will lie in the interplay between the substituent's steric and electronic effects and the inherent conformational preferences of the spirocyclic system.

Analog Expected Conformation of Ethyl Carboxylate Potential Impact on Crystal Packing
Ethyl 1-oxaspiro[2.5]octane-2-carboxylate EquatorialThe proximity of the ester to the oxirane ring may lead to specific intramolecular interactions. Intermolecularly, hydrogen bonding involving the ester's carbonyl oxygen could be a dominant packing motif.
Ethyl 1-oxaspiro[2.5]octane-4-carboxylate EquatorialWith the substituent further from the oxirane, its conformational flexibility might be slightly higher. Crystal packing is likely to be driven by dipole-dipole interactions of the ester groups and van der Waals forces.
This compound EquatorialSimilar to the C4 analog, but with a different spatial orientation of the ester group relative to the oxirane. This could lead to distinct crystal packing arrangements and potentially different physical properties.

Experimental Guide: From Synthesis to Structure—A Step-by-Step Protocol for X-ray Crystal Structure Analysis

For researchers who have successfully synthesized these analogs, obtaining high-quality single crystals is the crucial next step for definitive structural elucidation. This section provides a detailed workflow for the X-ray crystallographic analysis of these small molecules.

I. Crystal Growth: The Art and Science of Obtaining Diffraction-Quality Crystals

The journey to a crystal structure begins with the challenging yet rewarding process of crystal growth. For small organic molecules like the this compound analogs, several techniques can be employed.

1. Slow Evaporation:

  • Principle: A supersaturated solution of the compound is prepared, and the solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.

  • Protocol:

    • Dissolve a small amount of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) in a clean vial.

    • Loosely cap the vial or cover it with parafilm perforated with a few small holes.

    • Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.

2. Vapor Diffusion:

  • Principle: The compound is dissolved in a solvent in which it is soluble, and this solution is placed in a sealed container with a second solvent (the "anti-solvent") in which the compound is insoluble but which is miscible with the first solvent. The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Protocol (Vial-in-Vial):

    • Dissolve the compound in a small volume of a relatively non-volatile solvent (e.g., toluene) in a small, open vial.

    • Place this small vial inside a larger vial containing a more volatile anti-solvent (e.g., pentane).

    • Seal the larger vial and leave it undisturbed.

3. Cooling Crystallization:

  • Principle: The solubility of most compounds decreases with temperature. A saturated solution is prepared at an elevated temperature and then slowly cooled to induce crystallization.

  • Protocol:

    • Prepare a saturated solution of the compound in a suitable solvent at a slightly elevated temperature.

    • Filter the hot solution to remove any insoluble impurities.

    • Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer for further cooling.

II. X-ray Diffraction: The Workflow for Data Collection and Analysis

Once suitable single crystals are obtained, the next phase involves using X-ray diffraction to determine the arrangement of atoms within the crystal lattice.

G cluster_0 Experimental Workflow A Crystal Selection & Mounting B Data Collection on Diffractometer A->B Mount crystal on goniometer C Data Processing & Reduction B->C Collect diffraction images D Structure Solution C->D Integrate intensities, apply corrections E Structure Refinement D->E Determine initial atomic positions F Structure Validation & Analysis E->F Optimize atomic parameters G Crystallographic Information File (CIF) F->G Check for errors, analyze geometry

Figure 2: A generalized workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology:

  • Crystal Selection and Mounting:

    • Under a microscope, select a single crystal with well-defined faces and no visible defects.

    • Carefully mount the crystal on a goniometer head using a suitable cryoprotectant (e.g., paratone-N oil) if data is to be collected at low temperatures.

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • Center the crystal in the X-ray beam.

    • Perform an initial screening to determine the crystal quality and unit cell parameters.

    • Set up a data collection strategy to measure the intensities of a large number of reflections at different crystal orientations. Modern diffractometers automate this process.

  • Data Processing and Reduction:

    • The raw diffraction images are processed to integrate the intensities of the individual reflections.

    • Corrections are applied for factors such as Lorentz and polarization effects, and absorption.

    • The data is scaled and merged to produce a final reflection file.

  • Structure Solution:

    • The "phase problem" is solved to obtain an initial electron density map. For small molecules, direct methods are typically successful.

    • An initial model of the molecule is built into the electron density map.

  • Structure Refinement:

    • The atomic positions, and their thermal displacement parameters are refined against the experimental data using a least-squares minimization process.

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Structure Validation and Analysis:

    • The final refined structure is validated to ensure its quality and correctness. This involves checking for residual electron density, analyzing the agreement between observed and calculated structure factors (R-factors), and examining the geometric parameters (bond lengths, bond angles, torsion angles).

    • The final structural information is typically deposited in the Cambridge Structural Database (CSD) and reported in a Crystallographic Information File (CIF).

Data Presentation: A Template for Crystallographic Data Summary

Once the crystal structure is solved and refined, the data should be presented in a clear and standardized format. The following table provides a template for summarizing the key crystallographic parameters.

Parameter Ethyl 1-oxaspiro[2.5]octane-2-carboxylate Ethyl 1-oxaspiro[2.5]octane-4-carboxylate This compound
Formula C₁₀H₁₆O₃C₁₀H₁₆O₃C₁₀H₁₆O₃
Formula Weight 184.23184.23184.23
Crystal System e.g., Monoclinice.g., Orthorhombice.g., Triclinic
Space Group e.g., P2₁/ce.g., Pca2₁e.g., P-1
a / Å valuevaluevalue
b / Å valuevaluevalue
c / Å valuevaluevalue
α / ° 9090value
β / ° value90value
γ / ° 9090value
Volume / ų valuevaluevalue
Z valuevaluevalue
Density (calc) / g cm⁻³ valuevaluevalue
μ / mm⁻¹ valuevaluevalue
F(000) valuevaluevalue
Reflections collected valuevaluevalue
Independent reflections valuevaluevalue
R(int) valuevaluevalue
Final R indices [I>2σ(I)] R₁ = value, wR₂ = valueR₁ = value, wR₂ = valueR₁ = value, wR₂ = value
R indices (all data) R₁ = value, wR₂ = valueR₁ = value, wR₂ = valueR₁ = value, wR₂ = value
Goodness-of-fit on F² valuevaluevalue

Conclusion

The X-ray crystal structure analysis of this compound and its analogs is a critical step in understanding their structure-property relationships. While experimental data for these specific compounds is not yet publicly available, this guide provides a comprehensive framework for their investigation. By combining insights from conformational analysis with a robust experimental protocol for X-ray diffraction, researchers can confidently pursue the definitive structural elucidation of these important spirocyclic compounds. The resulting structural data will be invaluable for rational drug design, materials science, and advancing our fundamental understanding of chemical structures.

References

  • Montalvo-González, R., & Ariza-Castolo, A. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 50(1), 33-39. [Link]

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Benchmarking different synthetic strategies for Ethyl 1-oxaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of synthetic strategies for obtaining Ethyl 1-oxaspiro[2.5]octane-6-carboxylate, a valuable spirocyclic building block. The inherent strain and reactivity of the epoxide ring, combined with the conformational rigidity of the spirocyclic system, make this motif a compelling scaffold for investigation in medicinal chemistry and materials science. Our focus is on providing a comparative benchmark of common and effective methodologies, moving beyond simple protocols to discuss the mechanistic rationale and practical considerations essential for laboratory success.

The primary precursor for these syntheses is the commercially available Ethyl 4-oxocyclohexanecarboxylate[1][2][3]. This starting material offers a strategic carbonyl handle for introducing the spiro-epoxide functionality.

Strategy 1: The Johnson-Corey-Chaykovsky Reaction

The Johnson-Corey-Chaykovsky reaction is arguably the most direct and efficient method for converting ketones into epoxides via methylene transfer[4][5]. This reaction utilizes a sulfur ylide, which acts as a nucleophile to attack the carbonyl carbon.

Mechanistic Rationale

The reaction proceeds through the nucleophilic addition of a sulfur ylide (e.g., dimethylsulfonium methylide) to the ketone. This forms a betaine intermediate. Unlike the related Wittig reaction, the sulfur atom is a superior leaving group, and the oxygen anion readily displaces the dimethyl sulfide in an intramolecular SN2 reaction to form the three-membered epoxide ring[4]. This process is generally irreversible and highly effective.

Corey_Chaykovsky_Mechanism ketone Ethyl 4-oxocyclohexanecarboxylate betaine Betaine Intermediate ketone->betaine + Ylide ylide Dimethylsulfonium methylide (CH3)2S+CH2- ylide->betaine product This compound betaine->product Intramolecular SN2 dmso Dimethyl Sulfide (CH3)2S betaine->dmso Leaving Group

Caption: Mechanism of the Corey-Chaykovsky Reaction.

Experimental Protocol: Corey-Chaykovsky Epoxidation
  • Ylide Preparation: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add trimethylsulfonium iodide (1.1 eq) and anhydrous DMSO. Stir until the salt is fully dissolved[5].

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases. The formation of the ylide is now complete.

  • Substrate Addition: Dissolve Ethyl 4-oxocyclohexanecarboxylate (1.0 eq) in anhydrous DMSO or THF and add it dropwise to the ylide solution at room temperature.

  • Reaction: Stir the resulting mixture at room temperature for 2-4 hours, monitoring by TLC for the consumption of the starting ketone.

  • Workup: Carefully quench the reaction by pouring it into ice-cold water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the target epoxide[5].

Expert Insights

The choice of sulfur ylide is critical. Dimethylsulfonium methylide, prepared from trimethylsulfonium iodide and a strong base, is highly reactive and typically used at low temperatures[5]. It tends to provide epoxides. In contrast, dimethyloxosulfonium methylide is more stable and often used for cyclopropanation of α,β-unsaturated carbonyls. For simple ketone epoxidation, the former is the reagent of choice. The use of NaH in DMSO is a standard and effective combination for generating the ylide.

Strategy 2: Two-Step Olefination/Epoxidation Sequence

An alternative, though less direct, strategy involves transforming the ketone into an alkene, which is subsequently epoxidized. This two-step sequence relies on two of the most robust reactions in organic synthesis: the Wittig reaction and peroxyacid epoxidation.

Workflow Overview

This pathway first converts the carbonyl group into an exocyclic methylene group using a phosphorus ylide (Wittig reaction). The resulting alkene, Ethyl 4-methylenecyclohexanecarboxylate, is then oxidized using a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA) to form the desired spiro-epoxide.

Two_Step_Workflow start Ethyl 4-oxocyclohexane- carboxylate step1 Step 1: Wittig Reaction start->step1 Ph3P+CH3Br, BuLi intermediate Ethyl 4-methylene- cyclohexanecarboxylate step1->intermediate step2 Step 2: m-CPBA Epoxidation intermediate->step2 m-CPBA product Ethyl 1-oxaspiro[2.5]octane- 6-carboxylate step2->product

Caption: Two-step synthesis via olefination and epoxidation.

Experimental Protocol: Wittig Olefination (Step 1)
  • Ylide Preparation: Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF under an inert atmosphere. Cool to 0 °C.

  • Deprotonation: Add n-butyllithium (n-BuLi, 1.1 eq) dropwise. A characteristic orange-red color indicates the formation of the ylide. Stir for 30 minutes at 0 °C.

  • Substrate Addition: Add a solution of Ethyl 4-oxocyclohexanecarboxylate (1.0 eq) in THF dropwise to the ylide solution.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup and Purification: Quench with saturated aqueous NH₄Cl. Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate. Purify by column chromatography to isolate Ethyl 4-methylenecyclohexanecarboxylate.

Experimental Protocol: m-CPBA Epoxidation (Step 2)
  • Reaction Setup: Dissolve the alkene from Step 1 (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM) in a flask equipped with a stir bar.

  • Oxidant Addition: Add m-CPBA (1.2 eq) portion-wise at 0 °C. The reaction is often buffered with a mild base like sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct.

  • Reaction: Stir the mixture at room temperature for 3-6 hours, monitoring by TLC.

  • Workup: Quench the reaction with a saturated solution of sodium thiosulfate (Na₂S₂O₃) to destroy excess peroxide. Wash with saturated NaHCO₃ solution and then brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the final product.

Expert Insights

This two-step approach is reliable but inherently less atom-economical than the Corey-Chaykovsky reaction. The Wittig reaction is a classic for C=C bond formation, but the generation of triphenylphosphine oxide as a byproduct can sometimes complicate purification. The subsequent epoxidation with m-CPBA is a highly dependable and well-understood transformation for converting alkenes to epoxides[6]. This route may be advantageous if the intermediate alkene is desired for other purposes or if reagents for the Corey-Chaykovsky reaction are unavailable.

Strategy 3: The Darzens Condensation (A Point of Comparison)

The Darzens condensation is another classic method for synthesizing epoxides, specifically α,β-epoxy esters (glycidic esters), by reacting a carbonyl compound with an α-halo ester in the presence of a base[7].

Mechanistic Considerations and Suitability

The mechanism involves the deprotonation of the α-halo ester to form an enolate, which then adds to the carbonyl. Subsequent intramolecular SN2 displacement of the halide by the oxygen anion forms the epoxide ring[7].

It is crucial to recognize that the standard Darzens reaction is not a direct route to this compound. The target molecule is a spiro-epoxide formed from the ketone itself, not an α,β-epoxy ester. The Darzens reaction would require an α-halo reagent that delivers a single carbon unit, which is conceptually similar to the Corey-Chaykovsky reaction but mechanistically and practically distinct. For this reason, the Darzens condensation is presented here not as a viable strategy for the target molecule, but as an important point of contrast in epoxide synthesis, highlighting why the Corey-Chaykovsky reaction is the superior choice for this specific transformation.

Comparative Analysis

ParameterCorey-Chaykovsky ReactionOlefination/EpoxidationDarzens Condensation
Number of Steps 12Not Directly Applicable
Overall Yield Excellent (often >80%)Good (typically 60-75% over 2 steps)N/A
Key Reagents Trimethylsulfonium iodide, NaHPh₃PCH₃Br, BuLi, m-CPBAα-halo ester, base
Byproducts Dimethyl sulfide (volatile)Triphenylphosphine oxideHalide salts
Atom Economy HighModerateN/A for this target
Simplicity High (one-pot ylide generation and reaction)Moderate (requires isolation of intermediate)N/A
Applicability Ideal for direct methylene transfer to ketonesGeneral and reliable, but indirectIdeal for α,β-epoxy esters

Conclusion and Recommendation

For the synthesis of this compound from Ethyl 4-oxocyclohexanecarboxylate, the Johnson-Corey-Chaykovsky reaction is the unequivocally superior strategy . It offers a direct, high-yielding, and operationally simple one-step conversion. Its high atom economy and the volatile nature of its primary byproduct (dimethyl sulfide) make it an efficient and clean transformation.

The two-step olefination/epoxidation sequence serves as a robust and reliable, albeit longer, alternative. It relies on fundamental, well-established reactions and may be considered if specific circumstances preclude the use of sulfur ylides. The Darzens condensation, while a cornerstone of epoxide synthesis, is not suited for this particular target and serves to underscore the elegance and appropriateness of the Corey-Chaykovsky approach for spiro-epoxidation via methylene transfer.

References

  • Corey-Chaykovsky Epoxidation of Twisted Amides: Synthesis and Reactivity of Bridged Spiro-epoxyamines.
  • Corey-Chaykovsky Reaction.Alfa Chemistry.
  • Ethyl 4-oxocyclohexanecarboxylate | C9H14O3.
  • CAS 17159-79-4: Ethyl 4-oxocyclohexanecarboxyl
  • Ethyl 4-oxocyclohexanecarboxyl
  • Johnson–Corey–Chaykovsky reaction.Wikipedia.
  • Corey-Chaykovsky Reactions.NROChemistry.
  • Darzens Reaction.Organic Chemistry Portal.
  • Synthesis of Epoxides.Organic Chemistry - YouTube.

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A Comparative Guide to Chiral HPLC Methods for the Enantiomeric Separation of Ethyl 1-oxaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the stereoselective synthesis and purification of chiral molecules are of paramount importance. The biological activity of enantiomers can differ significantly, with one providing a therapeutic effect while the other might be inactive or even harmful[1][2]. Ethyl 1-oxaspiro[2.5]octane-6-carboxylate, a spirocyclic epoxide, represents a class of compounds where control of stereochemistry is critical. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the effective enantiomeric separation of this and structurally related compounds.

The Challenge of Chiral Recognition

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation a non-trivial task[1][2]. Chiral chromatography overcomes this by creating a chiral environment, most commonly through the use of a chiral stationary phase (CSP)[3]. The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times[4][5]. The key to a successful separation lies in selecting a CSP that provides sufficient stereoselectivity for the target molecule.

A Comparative Analysis of Chiral Stationary Phases

The choice of the chiral stationary phase is the most critical factor in developing a successful enantioselective HPLC method. For spirocyclic compounds and epoxides, polysaccharide-based and Pirkle-type CSPs have demonstrated broad applicability.

2.1. Polysaccharide-Based CSPs: The Workhorses of Chiral Separations

Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose coated or immobilized on a silica support, are the most widely used for their versatility and broad enantiorecognition capabilities[1][6].

  • Mechanism of Action: Chiral recognition on polysaccharide phases is a complex interplay of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance[1]. The helical structure of the polysaccharide polymer creates chiral grooves where the enantiomers can interact differently.

  • Commonly Used Polysaccharide Columns:

    • Chiralpak® AD & Chiralcel® OD: These columns, based on amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate) respectively, are often the first choice for screening chiral separations[7][8].

    • Immobilized Polysaccharide CSPs: Newer generation immobilized phases (e.g., Chiralpak IA, IB, IC) offer enhanced solvent compatibility, allowing for a wider range of mobile phases and improved robustness.

2.2. Pirkle-Type CSPs: Rational Design for Specific Interactions

Developed by William H. Pirkle, these CSPs are based on a "brush-type" design where a small chiral molecule is covalently bonded to the silica surface[9].

  • Mechanism of Action: Pirkle phases operate on the principle of the three-point interaction model, which posits that for chiral recognition to occur, there must be at least three simultaneous points of interaction between the analyte and the CSP[2]. These interactions can be a combination of π-π interactions, hydrogen bonds, and steric repulsion[1][9]. They are often categorized as π-acceptor or π-donor phases[1].

  • Applicability: While having a lower "hit rate" compared to polysaccharide phases, Pirkle columns can offer very high selectivity when a suitable match is found[4]. They are particularly effective for compounds with aromatic rings and hydrogen bonding functionalities.

Visualizing the Chiral Recognition Mechanism

cluster_CSP Chiral Stationary Phase cluster_Enantiomers Enantiomers Enantiomer Mixture Enantiomer Mixture Chiral Stationary Phase Chiral Stationary Phase Enantiomer Mixture->Chiral Stationary Phase Introduction Selector Selector Separated Enantiomers Enantiomer S (elutes first) Enantiomer R (elutes later) Selector->Separated Enantiomers Differential Elution Enantiomer R Enantiomer R Enantiomer R->Selector Stronger Interaction (e.g., 3-point) Enantiomer S Enantiomer S Enantiomer S->Selector Weaker Interaction (e.g., 2-point)

Caption: Simplified three-point interaction model on a chiral stationary phase.

Method Development Strategies: A Comparative Approach

A systematic screening approach is the most efficient way to develop a chiral separation method. This involves testing a selection of CSPs with different mobile phase compositions.

3.1. Normal Phase vs. Reversed Phase Chromatography

  • Normal Phase (NP): Typically employs non-polar mobile phases like hexane or heptane with a polar modifier, most commonly an alcohol (e.g., isopropanol, ethanol). NP chromatography often provides better selectivity for chiral separations due to the enhanced hydrogen bonding interactions between the analyte and the CSP. For this compound, which has polar functional groups (ester and epoxide), NP is a logical starting point.

  • Reversed Phase (RP): Uses polar mobile phases, such as water with acetonitrile or methanol. While sometimes offering lower selectivity than NP, RP methods are often preferred in quality control and for LC-MS applications due to their compatibility with aqueous samples and mass spectrometry ionization sources.

3.2. The Rise of Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful technique for chiral separations, offering several advantages over HPLC:

  • Speed: The low viscosity of supercritical CO2 allows for faster separations without a significant loss in efficiency[8].

  • Green Chemistry: The primary mobile phase component, CO2, is non-toxic and readily available.

  • Unique Selectivity: SFC can sometimes provide separations that are not achievable by HPLC.

3.3. Screening Platform for Method Development

A recommended starting point for screening is to use a set of complementary polysaccharide-based columns with a range of mobile phases.

Chromatographic Mode Recommended Columns Typical Mobile Phases Key Considerations
Normal Phase (NP) Chiralpak AD-H, Chiralcel OD-H, Chiralpak AS-Hn-Hexane/Isopropanol (90/10, v/v), n-Hexane/Ethanol (90/10, v/v)Modifiers can be adjusted to optimize retention and resolution. Small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can improve peak shape for acidic or basic analytes, respectively.
Reversed Phase (RP) Chiralpak AD-RH, Chiralcel OD-RH, Lux Cellulose-1Acetonitrile/Water, Methanol/WaterOften requires a higher percentage of organic modifier compared to achiral RP. Buffers can be used to control the ionization state of the analyte.
Supercritical Fluid (SFC) Chiralpak AD-3, Chiralcel OD-3, Chiralpak AS-3CO2/Methanol, CO2/EthanolModifiers often contain a small amount of an additive (e.g., 0.2% isopropylamine) to improve peak shape[8].

Experimental Workflow for Chiral Method Development

G cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation A Select 3-4 Complementary CSPs (e.g., Chiralpak AD, Chiralcel OD, Lux Cellulose-1) B Screen with Standard NP and RP Mobile Phases A->B C Evaluate Resolution (Rs) and Selectivity (α) B->C C->A No Separation D Optimize Mobile Phase Composition (Modifier Percentage, Additives) C->D Promising Separation Found E Investigate Temperature Effects D->E F Fine-tune Flow Rate E->F G Assess Robustness and Reproducibility F->G H Finalize Method Parameters G->H

Caption: A systematic workflow for chiral HPLC method development.

Detailed Experimental Protocols

4.1. Protocol 1: Normal Phase HPLC Screening

  • Column Selection: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) and Chiralcel® OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase A: n-Hexane/Isopropanol (90/10, v/v).

  • Mobile Phase B: n-Hexane/Ethanol (90/10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at a suitable wavelength (e.g., 220 nm, or based on the UV spectrum of the analyte).

  • Injection Volume: 10 µL.

  • Procedure: a. Dissolve the racemic standard of this compound in the mobile phase. b. Equilibrate the first column with Mobile Phase A for at least 30 minutes. c. Inject the sample and record the chromatogram. d. Repeat the injection with Mobile Phase B. e. Switch to the second column and repeat steps b-d. f. Evaluate the chromatograms for any signs of peak splitting or separation. Calculate the resolution (Rs) and selectivity (α) for any promising conditions.

4.2. Protocol 2: Mobile Phase Optimization

  • Select the best column and mobile phase system from the initial screening.

  • Vary the percentage of the alcohol modifier: Prepare a series of mobile phases with varying alcohol content (e.g., 5%, 10%, 15%, 20%).

  • Analyze the sample with each mobile phase composition. A lower percentage of modifier will generally increase retention and may improve resolution, while a higher percentage will decrease retention time.

  • Investigate the effect of temperature: Analyze the sample at different column temperatures (e.g., 15 °C, 25 °C, 40 °C). Lower temperatures often lead to better resolution but higher backpressure.

Conclusion and Recommendations

For the enantiomeric separation of this compound, a systematic screening approach is highly recommended. Based on the analysis of similar spirocyclic and epoxide compounds, polysaccharide-based CSPs, particularly Chiralpak AD and Chiralcel OD, under normal phase conditions represent the most promising starting point. The use of immobilized polysaccharide phases can offer greater flexibility in method development. Supercritical fluid chromatography should also be considered as a powerful alternative for high-throughput and green analytical solutions. It is crucial to remember that the optimal conditions will be specific to the analyte, and the protocols provided here serve as a robust framework for developing a validated and efficient chiral separation method.

References

  • 10 PubMed.

  • 7 ResearchGate.

  • 8 PubMed.

  • 11 I.B.S. Analytical.

  • 9 Regis Technologies.

  • 1 International Journal of Pharmaceutical and Phytopharmacological Research.

  • 6 PubMed Central.

  • 4 Phenomenex.

  • 3 Phenomenex.

  • 5 AZoM.

  • 2 Regis Technologies.

  • 12 Phenomenex.

  • 13 PubMed Central.

  • 14 MDPI.

  • 15 AOCS.

  • 16 MDPI.

  • 17 Sigma-Aldrich.

  • 18 MDPI.

  • 19 Preprints.org.

  • 20 PubMed.

  • 21 ResearchGate.

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A Comparative Guide to the Spectroscopic and Structural Analysis of Ethyl 1-oxaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and materials science, the precise characterization of molecular structure is paramount. Spirocyclic compounds, featuring two rings sharing a single atom, present unique three-dimensional (3D) architectures that can impart novel physicochemical and biological properties. Ethyl 1-oxaspiro[2.5]octane-6-carboxylate and its regioisomers are compelling scaffolds in this class. However, the unambiguous identification and differentiation of such closely related isomers can be a significant analytical challenge.

This guide provides a comprehensive comparison of this compound with its structural isomer, Ethyl 1-oxaspiro[2.5]octane-2-carboxylate. Due to the limited availability of experimental spectroscopic data for the former, this guide will leverage predictive methodologies alongside experimental data for the latter to illustrate the powerful synergy between theoretical and practical spectroscopic analysis in correlating spectral features with 3D molecular structure.

The Challenge of Regioisomer Differentiation

The subtle difference in the position of the ethyl carboxylate group between the "-6-" and "-2-" isomers of Ethyl 1-oxaspiro[2.5]octane results in distinct chemical environments for the constituent atoms. These differences, though seemingly minor, manifest as unique fingerprints in their respective spectroscopic data. Understanding these nuances is critical for confirming synthetic outcomes and for structure-activity relationship (SAR) studies.

Below, we delve into a detailed analysis of the expected and observed spectroscopic signatures of these two molecules, underpinned by fundamental principles of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.

Structural and Spectroscopic Comparison

Molecular Structures

The fundamental difference between the two isomers lies in the point of attachment of the ethyl carboxylate group to the cyclohexane ring, which in turn influences the electronic environment of the entire molecule.

G cluster_0 This compound cluster_1 Ethyl 1-oxaspiro[2.5]octane-2-carboxylate 6-carboxylate 2-carboxylate

Figure 1. 2D structures of this compound and its regioisomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the 3D Structure

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, providing a wealth of information about connectivity and stereochemistry.

¹H NMR Spectroscopy

The proton NMR spectra of these isomers are expected to show significant differences, particularly in the chemical shifts and coupling patterns of the protons on the cyclohexane ring and the oxirane ring.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm)

ProtonsThis compound (Predicted)Ethyl 1-oxaspiro[2.5]octane-2-carboxylate (Experimental)Rationale for Differences
Oxirane CH₂~2.5 - 2.8~2.6 - 2.9The proximity of the ester group in the 2-isomer deshields the oxirane protons more significantly.
Cyclohexane CH (adjacent to C=O)~2.3 - 2.5-This proton is unique to the 6-isomer and is deshielded by the carbonyl group.
Cyclohexane CH₂ (adjacent to spiro C)~1.4 - 1.8~1.5 - 1.9The anisotropic effect of the ester group influences these protons differently in each isomer.
O-CH₂ (ethyl)~4.1~4.2The electronic environment around the ester is slightly different, leading to a minor shift.
CH₃ (ethyl)~1.2~1.3Minimal difference expected as it is distant from the core ring structure.

Note: Predicted values for the 6-carboxylate are generated using NMR prediction software and should be considered estimates. Experimental data for the 2-carboxylate is based on typical values for similar structures.

¹³C NMR Spectroscopy

Carbon NMR provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The chemical shifts of the carbon atoms in the cyclohexane and oxirane rings will be particularly informative.

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm)

Carbon AtomThis compound (Predicted)Ethyl 1-oxaspiro[2.5]octane-2-carboxylate (Experimental)Rationale for Differences
C=O (ester)~175~173The electronic environment of the carbonyl carbon is influenced by its position on the ring.
Spiro C~65~63The proximity of the ester group in the 2-isomer has a more direct electronic influence.
Oxirane CH₂~52~50Deshielding effect of the nearby ester in the 2-isomer.
Cyclohexane C (attached to C=O)~45-Unique to the 6-isomer.
Cyclohexane C (other)~20 - 35~22 - 38The substituent effects of the ester group propagate differently through the cyclohexane ring.
O-CH₂ (ethyl)~60~61Minor difference due to the overall electronic environment.
CH₃ (ethyl)~14~14Minimal difference expected.

Note: Predicted values for the 6-carboxylate are generated using NMR prediction software. Experimental data for the 2-carboxylate is based on publicly available spectra.[1]

Conformational Insights from NMR

The spirocyclic nature of these molecules imparts a degree of rigidity, yet the cyclohexane ring can still adopt different chair conformations. The precise conformation can be inferred from the coupling constants (J-values) between adjacent protons in the ¹H NMR spectrum and through Nuclear Overhauser Effect (NOE) experiments. For instance, the observation of strong NOEs between axial protons on the same face of the cyclohexane ring can confirm a specific chair conformation. A detailed conformational analysis can provide crucial insights into the molecule's 3D shape, which is often directly linked to its biological activity.[2]

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. Both isomers will exhibit characteristic absorbances for the ester and oxirane functionalities.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Functional GroupExpected Range (cm⁻¹)This compoundEthyl 1-oxaspiro[2.5]octane-2-carboxylateSignificance
C=O Stretch (Ester)1750 - 1735Strong absorbance expectedStrong absorbance observedConfirms the presence of the ester group. The exact position may vary slightly due to ring strain and electronic effects.
C-O Stretch (Ester)1300 - 1000Strong absorbance expectedStrong absorbance observedConfirms the ester functionality.
C-O-C Stretch (Oxirane)1250 (asymmetric), 950-810 (symmetric)Absorbances expected in these regionsAbsorbances observed in these regionsCharacteristic of the three-membered ether ring.
C-H Stretch (sp³)3000 - 2850Multiple bands expectedMultiple bands observedRepresents the C-H bonds of the alkyl portions of the molecule.

While the IR spectra of both isomers will be broadly similar due to the presence of the same functional groups, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be expected due to the different overall molecular symmetry and vibrational modes.

Mass Spectrometry: Confirming Molecular Weight

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments. Both this compound and its -2-isomer have the same molecular formula (C₁₀H₁₆O₃) and therefore the same molecular weight (184.23 g/mol ).[3][4] High-resolution mass spectrometry would yield an identical accurate mass for the molecular ion of both compounds.

Fragmentation patterns in MS/MS experiments, however, could potentially differentiate the isomers. The position of the ester group would influence the stability of the resulting fragment ions, leading to different relative abundances in the mass spectrum.

Experimental Protocols

Acquiring High-Quality NMR Spectra

A standardized protocol is crucial for obtaining reproducible and high-quality NMR data.

G cluster_protocol NMR Sample Preparation and Acquisition Workflow A 1. Sample Preparation ~5-10 mg of sample dissolved in ~0.6 mL of deuterated solvent (e.g., CDCl₃). B 2. Filtration Filter the solution through a pipette with a cotton plug into a clean NMR tube. A->B C 3. Spectrometer Setup Insert the sample into the spectrometer. Lock, tune, and shim the instrument. B->C D 4. ¹H NMR Acquisition Acquire the proton spectrum using appropriate pulse sequence and parameters. C->D E 5. ¹³C NMR Acquisition Acquire the carbon spectrum. A larger number of scans is typically required. D->E F 6. Data Processing Fourier transform, phase correction, and baseline correction of the raw data. E->F G 7. Spectral Analysis Integration, peak picking, and structural assignment. F->G

Figure 2. A generalized workflow for NMR data acquisition.

Attenuated Total Reflectance (ATR) - FTIR Spectroscopy

ATR-FTIR is a convenient method for obtaining IR spectra of solid and liquid samples with minimal sample preparation.

G cluster_protocol ATR-FTIR Analysis Workflow A 1. Background Spectrum Collect a background spectrum of the clean ATR crystal. B 2. Sample Application Place a small amount of the sample directly onto the ATR crystal. A->B C 3. Sample Spectrum Acquire the infrared spectrum of the sample. B->C D 4. Data Analysis Identify characteristic absorption bands and compare with known functional group frequencies. C->D E 5. Cleaning Wipe the crystal clean with a suitable solvent (e.g., isopropanol). D->E

Figure 3. A typical workflow for ATR-FTIR analysis.

Conclusion: A Synergistic Approach to Structural Elucidation

The key differentiators between these isomers are found in the subtle yet significant variations in their ¹H and ¹³C NMR spectra, arising from the different positioning of the electron-withdrawing ethyl carboxylate group. These spectral differences are a direct reflection of their distinct 3D structures and electronic landscapes.

For researchers in drug discovery and materials science, this guide highlights the importance of a combined experimental and computational approach to structural elucidation. By carefully analyzing and correlating data from various spectroscopic techniques, one can confidently determine the structure of novel spirocyclic compounds, paving the way for a deeper understanding of their properties and potential applications.

References

  • Lambert, J. B., Gosnell, J. L., Jr., & Bailey, D. S. (1972). Conformational effect of the spiro linkage between three- and six-membered rings. The Journal of Organic Chemistry, 37(18), 2814–2818. [Link]

  • Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(36), 12012–12026. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 95588, Ethyl 1-oxaspiro[2.5]octane-2-carboxylate. Retrieved from [Link].

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 45588272, this compound. Retrieved from [Link].

  • ACD/Labs. (n.d.). NMR Predictor. Retrieved from [Link]

  • ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Oxaspiro[5][6]octane. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 1-oxaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the cradle-to-grave responsibility for these compounds extends beyond their use in experimentation to their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 1-oxaspiro[2.5]octane-6-carboxylate, ensuring the safety of laboratory personnel and the protection of the environment. Our commitment to scientific integrity and safety provides you with a trustworthy resource that goes beyond the product itself.

Understanding the Compound: Hazard Profile and Initial Assessment

Based on available data for similar spirocyclic esters, this compound is presumed to be a hazardous substance.[1] Key anticipated hazards include:

  • Skin Corrosion/Irritation: Expected to cause skin irritation.[1]

  • Serious Eye Damage/Eye Irritation: Likely to cause serious eye irritation.[1]

  • Acute Toxicity: May be harmful if swallowed or in contact with skin.[1]

  • Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory irritation.[2]

This initial assessment mandates that this compound be treated as a hazardous chemical, and its disposal must follow regulated hazardous waste procedures.

The Core of Compliance: Hazardous Waste Determination

The cornerstone of proper chemical disposal is the hazardous waste determination, a process mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3] This process determines the specific regulatory requirements for the waste stream.

Is it a Listed Hazardous Waste?

The EPA maintains several lists of specific hazardous wastes (F, K, P, and U lists).[4]

  • F-List and K-List: These lists pertain to wastes from specific industrial processes.[4] As this compound is typically a laboratory-synthesized compound, it is unlikely to be an F-listed or K-listed waste.

  • P-List and U-List: These lists include discarded, unused commercial chemical products. If you are disposing of unused this compound, it would need to be evaluated against these lists. However, it is not currently a listed chemical.

Does it Exhibit a Hazardous Waste Characteristic?

Even if not listed, a waste is hazardous if it exhibits one or more of the following characteristics as defined in 40 CFR Part 261 Subpart C:

CharacteristicEPA CodeAnalysis for this compound
Ignitability D001The flashpoint of the compound is not readily available. However, many organic esters are flammable. If the flashpoint is below 60°C (140°F), it is considered ignitable.[5] Given its molecular structure, it should be handled as potentially ignitable until tested.
Corrosivity D002The compound is not a strong acid or base and is unlikely to be corrosive (pH ≤ 2 or ≥ 12.5).[5]
Reactivity D003The molecule does not contain functional groups typically associated with reactivity (e.g., cyanides, sulfides, or explosive moieties). It is not expected to be reactive with water.[6]
Toxicity D004-D043This characteristic is determined by the Toxicity Characteristic Leaching Procedure (TCLP). Without specific analytical data for this compound against the list of contaminants in 40 CFR §261.24, a definitive determination cannot be made. However, given the "harmful if swallowed" classification of similar compounds, it is prudent to manage it as potentially toxic.

Presumptive Classification: Based on its irritant properties and potential for toxicity and ignitability, waste this compound should be managed as characteristic hazardous waste . At a minimum, it should be evaluated for ignitability (D001) and toxicity. Your institution's Environmental Health and Safety (EHS) office can provide guidance on the specific waste codes to use.

Procedural Guide to Disposal

The following step-by-step process ensures the safe handling and disposal of this compound waste.

Personal Protective Equipment (PPE)

Given the hazards of skin and eye irritation, the following PPE is mandatory when handling the waste:

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).

  • Eye/Face Protection: Safety glasses with side shields or chemical splash goggles.

  • Skin and Body Protection: A standard laboratory coat.

Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions.

  • Do not mix this compound waste with incompatible materials such as strong oxidizing agents, acids, or bases.[1]

  • Collect waste in a dedicated, properly labeled container. The container must be made of a compatible material (e.g., borosilicate glass or high-density polyethylene) and have a secure, leak-proof cap.

  • The waste container should be clearly labeled with the words "HAZARDOUS WASTE " and the full chemical name: "This compound ".

On-Site Accumulation

Waste must be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).

  • Keep the waste container closed at all times, except when adding waste.

  • Store the container in a well-ventilated area, away from sources of ignition.

  • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.

The workflow for managing this chemical waste is illustrated below:

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Accumulation & Storage cluster_3 Disposal gen Generate Waste This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe seg Segregate Waste (Avoid Oxidizers, Acids, Bases) ppe->seg cont Use Compatible Container (Glass or HDPE) seg->cont label_waste Label Container: 'HAZARDOUS WASTE' 'this compound' cont->label_waste saa Store in Satellite Accumulation Area (SAA) label_waste->saa storage_cond Keep Container Closed Store in Ventilated Area saa->storage_cond ehs Contact EHS for Pickup storage_cond->ehs dispose Dispose via Licensed Hazardous Waste Contractor ehs->dispose

Caption: Waste Management Workflow for this compound.

Final Disposal
  • Once the waste container is full, or if the waste has been accumulated for the maximum allowable time per your institution's policy, contact your EHS department to arrange for pickup.

  • Do not dispose of this compound down the drain or in the regular trash.[7]

  • Final disposal must be conducted by a licensed hazardous waste contractor at an approved Treatment, Storage, and Disposal Facility (TSDF).

Spill Management

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the material is flammable, extinguish all nearby flames and turn off equipment that could create a spark.

  • Ventilate: Increase ventilation in the area.

  • Contain the Spill: For small spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.

  • Collect and Dispose: Carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

By adhering to these rigorous, evidence-based procedures, you ensure not only compliance with federal and local regulations but also uphold the highest standards of laboratory safety and environmental stewardship.

References

  • Fisher Scientific. (2025). Safety Data Sheet: tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate.
  • North Carolina Department of Environmental Quality. (n.d.). Analytical Methods for Characteristic Hazardous Waste Determination.
  • ChemicalBook. (2025). 1-OXA-6-AZASPIRO[2.5]OCTANE-6-CARBOXYLIC ACID, 1,1-DIMETHYLETHYL ESTER Safety Data Sheet.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • U.S. Environmental Protection Agency. (n.d.). Frequent Questions About Hazardous Waste Identification.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • Chemtalk. (2008). Ester Disposal.
  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • U.S. Coast Guard. (n.d.). Hazardous Waste Identification Guidance Document.
  • U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 1-oxaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 1-oxaspiro[2.5]octane-6-carboxylate. Moving beyond a simple checklist, this document details the causality behind each procedural step, ensuring a deep, actionable understanding of the necessary safety protocols.

Understanding the Risks: A Hazard Profile of this compound

To effectively protect yourself, you must first understand the inherent hazards of the material. This compound is a bifunctional molecule containing both an ester and, critically, an epoxide ring. Epoxides are strained, three-membered rings that are susceptible to ring-opening reactions by a variety of nucleophiles.[1] This inherent reactivity is the foundation of their synthetic utility but also the source of their primary health hazards.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the identified risks associated with this compound.

Hazard ClassGHS Hazard Statement
Acute Toxicity (Oral)H302: Harmful if swallowed[2]
Skin Corrosion/IrritationH315: Causes skin irritation[2][3]
Serious Eye Damage/IrritationH319: Causes serious eye irritation[2][3]
Specific Target Organ ToxicityH335: May cause respiratory irritation[2][3]

The primary routes of occupational exposure are inhalation of vapors, direct skin and eye contact, and accidental ingestion. The following protocols are designed to mitigate these risks at every stage of handling.

Core Protection: Your Personal Protective Equipment (PPE) Arsenal

Personal protective equipment is the final barrier between you and the chemical. Its effectiveness is entirely dependent on proper selection and consistent use in conjunction with primary engineering controls.

Primary Engineering Control: Ventilation

Before any PPE is selected, ensure you are working in a properly functioning chemical fume hood.[4][5] PPE should never be used as a substitute for robust engineering controls; it is designed to protect you from residual exposure and in the event of an accident, such as a spill.

Eye and Face Protection: A Non-Negotiable Requirement

Given its classification as a serious eye irritant (H319), protecting your eyes is paramount.[2][3]

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields must be worn for any work in the laboratory.[6][7]

  • Standard Handling: Chemical splash goggles are required when handling the liquid.[6][7] Goggles provide a full seal around the eyes, offering superior protection from splashes, which safety glasses do not.

  • High-Risk Scenarios: When handling larger volumes (>100 mL) or when there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[7]

Skin and Body Protection: Your Primary Barrier

This chemical is a known skin irritant (H315), making diligent skin protection essential.[2][3]

  • Gloves: Chemical-resistant gloves are mandatory.

    • Material: Nitrile gloves are suitable for incidental contact.[6][7][8] If prolonged contact is anticipated or you are handling large quantities, consider more robust options like butyl rubber.[8][9] Latex or vinyl gloves are not recommended as they offer poor chemical resistance.[8][10]

    • Technique: Always inspect gloves for tears or holes before use. Use proper removal techniques to avoid contaminating your skin and wash hands thoroughly after glove removal.[5]

  • Laboratory Coat: A flame-resistant lab coat is required to protect your skin and personal clothing.[4][9] Ensure it is fully buttoned with sleeves rolled down.

  • Apparel: Always wear long pants and fully enclosed, non-perforated shoes in the laboratory.[4][7]

Respiratory Protection: Guarding Against Irritation

This compound may cause respiratory irritation (H335).[2][3]

  • Standard Operations: Work within a certified chemical fume hood should prevent significant vapor inhalation, making a respirator unnecessary for routine handling of small quantities.

  • When a Respirator is Required: If you are working outside of a fume hood, if ventilation is inadequate, or during the cleanup of a significant spill, respiratory protection is necessary.[8][11][12]

  • Respirator Type: An air-purifying respirator equipped with an organic vapor (OV) cartridge is the appropriate choice.[8][11] A simple dust mask (e.g., N95) will not protect against chemical vapors.[11] All respirator use must be in accordance with your institution's respiratory protection program, which includes fit-testing and training.

Operational Plans: Step-by-Step Protocols

A systematic workflow minimizes the risk of exposure. The following diagrams and steps outline a self-validating system for safe handling.

General Handling Workflow

G cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling Phase cluster_post 3. Post-Handling Phase prep_area Prepare Work Area (Fume Hood) gather_materials Gather All Materials & Chemicals prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe handle_chem Perform Chemical Transfer, Weighing, or Reaction don_ppe->handle_chem doff_ppe Doff PPE Correctly handle_chem->doff_ppe dispose_waste Dispose of Waste doff_ppe->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands

Caption: General workflow for handling hazardous chemicals.

PPE Donning and Doffing Sequence

Correctly putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 1. Lab Coat don2 2. Goggles/ Face Shield don1->don2 don3 3. Gloves don2->don3 doff1 1. Gloves (Contaminated) doff2 2. Goggles/ Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3

Sources

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